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  • Product: (S)-cyclopropyl(phenyl)methanamine
  • CAS: 321863-61-0

Core Science & Biosynthesis

Foundational

Chiral Mastery in Medicinal Chemistry: A Technical Guide to (S)-Cyclopropyl(phenyl)methanamine (CAS 844470-80-0)

Executive Summary In the landscape of modern drug discovery, the precise control of molecular stereochemistry is non-negotiable. (S)-Cyclopropyl(phenyl)methanamine hydrochloride (CAS 844470-80-0) has emerged as an indisp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise control of molecular stereochemistry is non-negotiable. (S)-Cyclopropyl(phenyl)methanamine hydrochloride (CAS 844470-80-0) has emerged as an indispensable chiral building block[1]. By fusing the conformational rigidity of a cyclopropane ring with the lipophilicity and pi-stacking capabilities of a phenyl group, this primary amine serves as a privileged pharmacophore[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of its physicochemical profile, its mechanistic role in target binding, and a highly optimized, self-validating protocol for its asymmetric synthesis.

Physicochemical Profiling & Structural Causality

The utility of (S)-cyclopropyl(phenyl)methanamine stems directly from its unique structural topology. The cyclopropyl moiety imparts significant ring strain, which restricts the conformational degrees of freedom of the attached amine[2]. This rigidity lowers the entropic penalty upon binding to target proteins, thereby enhancing binding affinity. Furthermore, the benzylic chiral center dictates the spatial orientation of the molecule, which is critical for stereospecific interactions within tight enzymatic or receptor binding pockets[1].

Table 1: Core Physicochemical Properties
PropertySpecificationMethod/Rationale
Chemical Name (S)-cyclopropyl(phenyl)methanamine HClIUPAC standard nomenclature
CAS Number 844470-80-0Unique registry identifier[1]
Molecular Formula C10H14ClNElemental composition[1]
Molecular Weight 183.68 g/mol Mass spectrometry validation[1]
Physical Form White to off-white solidVisual inspection
Stereochemistry (S)-enantiomerChiral center at benzylic carbon
Storage Conditions 2-8°C, sealed, inert atmospherePrevents hygroscopic degradation

Pharmacological Applications & Target Binding

The (S)-cyclopropyl(phenyl)methanamine scaffold is frequently deployed in the development of highly selective inhibitors and antagonists.

  • CCR6 Antagonism: In the pursuit of treatments for autoimmune diseases, researchers have utilized this chiral amine to synthesize squaramide-based allosteric antagonists of the C-C chemokine receptor 6 (CCR6)[3]. The specific stereochemistry of the (S)-enantiomer allows the molecule to nestle into the allosteric pocket of CCR6, effectively blocking CCL20-mediated intracellular calcium flux and subsequent T-cell chemotaxis without interfering with off-target receptors like CXCR2[3].

  • LIMK Inhibition: The compound has also been utilized in the synthesis of tetrahydropyrazolopyridinones, which act as potent and highly selective inhibitors of LIM kinases (LIMK)[4]. The cyclopropyl group provides a critical vector that enhances the inhibitor's potency by over 10-fold compared to linear alkyl substituents[4].

CCR6Pathway CCL20 CCL20 Chemokine CCR6 CCR6 Receptor CCL20->CCR6 Binds Calcium Intracellular Ca2+ Flux CCR6->Calcium Activates Antagonist Squaramide Antagonist (CAS 844470-80-0 derived) Antagonist->CCR6 Allosteric Blockade Chemotaxis Immune Cell Chemotaxis Calcium->Chemotaxis Triggers Inflammation Autoimmune Response Chemotaxis->Inflammation Drives

Mechanism of CCR6 inhibition by antagonists utilizing the chiral amine scaffold.

Advanced Synthesis: Asymmetric Reductive Amination

The de novo synthesis of enantiomerically pure (S)-cyclopropyl(phenyl)methanamine is best achieved via the asymmetric reductive amination of cyclopropyl phenyl ketone[2]. This approach is favored over chiral resolution because it offers superior atom economy and absolute stereocontrol.

SynthesisWorkflow Ketone Cyclopropyl Phenyl Ketone Condensation Ti(OEt)4 Condensation Ketone->Condensation Auxiliary (S)-t-Bu-Sulfinamide Auxiliary->Condensation Imine Chiral Sulfinyl Imine Condensation->Imine Reduction NaBH4 Reduction (-78°C) Imine->Reduction Sulfinamide (S,S)-Sulfinamide Reduction->Sulfinamide Cleavage HCl/Dioxane Cleavage Sulfinamide->Cleavage Product (S)-Cyclopropyl(phenyl)methanamine HCl Cleavage->Product

Asymmetric reductive amination workflow for synthesizing CAS 844470-80-0.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. The inherent physical properties of the intermediates and the final product serve as intrinsic checkpoints for reaction success.

Step 1: Titanium-Mediated Imine Condensation

  • Procedure: To a solution of cyclopropyl phenyl ketone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature. Stir for 12 hours under an inert argon atmosphere.

  • Causality & Validation: Ti(OEt)4 serves a dual purpose: it acts as a mild Lewis acid to activate the ketone carbonyl, and it functions as an irreversible water scavenger. By consuming the water generated during condensation, it drives the equilibrium entirely toward the chiral sulfinyl imine[2]. The reaction's success is visually validated by a color shift to a distinct yellow hue, characteristic of the conjugated imine.

Step 2: Diastereoselective Reduction

  • Procedure: Cool the crude imine solution to -78°C using a dry ice/acetone bath. Slowly add Sodium Borohydride (NaBH4) (3.0 eq) suspended in THF. Allow the reaction to stir for 4 hours, gradually warming to -20°C.

  • Causality & Validation: The bulky tert-butanesulfinyl group sterically blocks one face of the imine. Conducting the reduction at -78°C minimizes the thermal kinetic energy, restricting the conformational flexibility of the transition state. This forces the hydride from NaBH4 to attack exclusively from the less hindered face, maximizing the diastereomeric excess (de > 98%)[2].

Step 3: Acidic Cleavage and Salt Precipitation

  • Procedure: Quench the reduction with saturated NH4Cl, extract the organic layer, and concentrate. Dissolve the resulting (S,S)-sulfinamide intermediate in minimal methanol. Add 4M HCl in dioxane (2.0 eq) at 0°C. Stir for 1 hour, then add diethyl ether to precipitate the product.

  • Causality & Validation: Anhydrous HCl in dioxane selectively cleaves the sulfinyl auxiliary without risking the aqueous hydrolysis of the newly formed primary amine. The addition of diethyl ether forces the highly polar hydrochloride salt of (S)-cyclopropyl(phenyl)methanamine to crash out of solution. This precipitation acts as a self-purifying step; unreacted starting materials and the cleaved auxiliary remain soluble, yielding the final product (CAS 844470-80-0) in high purity (>95%) as a filterable white solid[1].

Analytical Validation System

To confirm the enantiomeric purity of the synthesized (S)-cyclopropyl(phenyl)methanamine hydrochloride, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

  • Stationary Phase: Chiralpak AD-H column.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1).

  • Rationale: The diethylamine modifier is critical; it suppresses the ionization of the primary amine, preventing peak tailing and ensuring sharp, baseline-resolved peaks for accurate integration of the (S) and (R) enantiomers.

References

  • Title: Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Source: ACS Publications URL: [Link]

  • Title: Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

(S)-α-Cyclopropylbenzylamine: Structural Dynamics, Asymmetric Synthesis, and Analytical Validation

Executive Summary & Structural Rationale In modern medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical strategy for improving clinical success rates. As a Senior Application Scientist spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical strategy for improving clinical success rates. As a Senior Application Scientist specializing in chiral building blocks, I frequently utilize (S)-α-cyclopropylbenzylamine —systematically known as1[1]—as a highly versatile, sterically demanding primary amine.

By integrating a rigid cyclopropyl ring adjacent to a chiral amine center and a phenyl pharmacophore, this molecule offers unique steric and electronic properties. The cyclopropyl group provides a rigidified conformational environment that enhances metabolic stability compared to flexible alkyl chains, while its unique Walsh orbitals allow for distinct electronic interactions within the receptor binding pocket.

StructuralLogic Core (S)-α-Cyclopropylbenzylamine Core Scaffold Cyclopropyl Cyclopropyl Group (Walsh Orbitals, Steric Bulk) Core->Cyclopropyl Phenyl Phenyl Ring (π-π Stacking, Lipophilicity) Core->Phenyl ChiralAmine (S)-Amine Motif (H-Bond Donor, Salt Formation) Core->ChiralAmine Metabolic Enhanced Metabolic Stability Cyclopropyl->Metabolic Binding Target Receptor Anchoring Phenyl->Binding Solubility Tunable Aqueous Solubility (pKa ~9.3) ChiralAmine->Solubility

Fig 1. Logical relationship between structural motifs and pharmacological properties.

Physicochemical Profiling

Understanding the baseline physical properties of (S)-α-cyclopropylbenzylamine is essential for downstream formulation and synthetic integration. The compound exists as a light brown liquid in its free base form, as cataloged by , though it is frequently isolated and stored as a hydrochloride salt to prevent oxidative degradation and improve handling.

Quantitative Data Summary
PropertyValueReference
CAS Number (S-Enantiomer) 321863-61-0[1]
CAS Number (Racemate) 23459-38-3[2]
Molecular Formula C10H13N[3]
Molecular Weight 147.22 g/mol [3]
Predicted pKa 9.29 ± 0.10[2]
Boiling Point 103–115 °C (at 760 mmHg)[2]
Density 1.082 ± 0.06 g/cm³[2]

Asymmetric Synthesis: The Ellman Sulfinamide Protocol

To synthesize the (S)-enantiomer with >98% enantiomeric excess (ee) while avoiding the heavy metal contamination associated with asymmetric hydrogenation, we employ Ellman’s chiral sulfinamide auxiliary.

SynthesisWorkflow Benzaldehyde Benzaldehyde + (R)-t-Butanesulfinamide Condensation Ti(OEt)4 Mediated Condensation Benzaldehyde->Condensation SulfinylImine (R)-N-Benzylidene Sulfinyl Imine Condensation->SulfinylImine Grignard Cyclopropylmagnesium Bromide Addition (Diastereoselective) SulfinylImine->Grignard Diastereomer (S,R)-Sulfinamide Intermediate (High dr) Grignard->Diastereomer Deprotection Acidic Cleavage (HCl in MeOH) Diastereomer->Deprotection FinalProduct (S)-α-Cyclopropylbenzylamine HCl Salt Deprotection->FinalProduct

Fig 2. Asymmetric synthesis workflow of (S)-α-cyclopropylbenzylamine via Ellman's auxiliary.

Step-by-Step Methodology & Causality

Step 1: Imine Condensation

  • Procedure: Dissolve benzaldehyde (1.0 eq) and (R)-t-butanesulfinamide (1.05 eq) in anhydrous THF. Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger. This drives the equilibrium entirely toward the sulfinyl imine, preventing hydrolysis and maximizing yield.

Step 2: Diastereoselective Grignard Addition

  • Procedure: Cool the sulfinyl imine solution to -78 °C. Add cyclopropylmagnesium bromide (0.5 M in THF, 2.0 eq) dropwise. Stir for 4 hours, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Causality: The bulky tert-butyl group of the (R)-auxiliary effectively shields one face of the imine. Conducting the reaction at -78 °C maximizes this facial selectivity, directing the Grignard reagent to attack exclusively from the less hindered Re-face, yielding the (S)-configuration at the newly formed chiral center (dr >95:5).

Step 3: Acidic Cleavage

  • Procedure: Dissolve the purified sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours. Concentrate under vacuum and precipitate the product using diethyl ether.

  • Causality: The highly specific acidic conditions selectively cleave the N-S bond without racemizing the newly formed chiral carbon. This yields the hydrochloride salt of (S)-α-cyclopropylbenzylamine as a stable, easily filterable solid.

Analytical Validation: A Self-Validating System

To ensure the trustworthiness of the synthetic output, a self-validating analytical loop is mandatory. Chiral purity cannot be assumed from the diastereomeric ratio (dr) of the intermediate alone, as partial racemization or fractionation can occur during cleavage and purification.

Protocol: Self-Validating Chiral HPLC Analysis
  • Objective: To definitively confirm the enantiomeric excess (ee) of the final synthesized (S)-α-cyclopropylbenzylamine.

  • Sample Preparation: Dissolve 1 mg of the final amine hydrochloride salt in 1 mL of HPLC-grade ethanol. Neutralize with 10 µL of triethylamine to generate the free base.

    • Causality: The free base must be generated because amine salts interact unpredictably with the chiral stationary phase, leading to severe peak distortion and inaccurate integration.

  • Chromatographic Separation: Inject onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Use a mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min with UV detection at 210 nm.

    • Causality: The addition of 0.1% Diethylamine is a critical operational choice. It acts as a competitive peak modifier that masks residual, highly acidic silanol groups on the silica support. This prevents secondary interactions and peak tailing of the basic primary amine, ensuring the (R) and (S) enantiomer peaks are sharply resolved for exact quantification.

Safety, Handling, and Storage Protocols

The handling of (S)-α-cyclopropylbenzylamine requires strict adherence to safety protocols, as outlined by 2[2]. The compound is classified under GHS as an irritant and presents acute toxicity risks.

  • Hazards: Toxic if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335)[2].

  • Precautionary Measures: All synthetic and analytical work must be conducted in a certified fume hood (P271) with appropriate personal protective equipment (P280). In the event of eye contact, immediate and prolonged rinsing is required (P305+P351+P338)[2].

  • Storage: The free base should be stored in a dark place under an inert argon or nitrogen atmosphere at 2–8 °C to prevent oxidative degradation[1][2].

References

  • Title: 321863-61-0 | (S)-cyclopropyl(phenyl)
  • Title: cyclopropyl(phenyl)
  • Title: Cyclopropyl(phenyl)
  • Source: Sigma-Aldrich (Merck KGaA)

Sources

Foundational

A Technical Guide to the Stereoisomers of Cyclopropyl(phenyl)methanamine: Unveiling the Enantiomeric Dichotomy

Foreword: In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. Chiral molecules, existing as non-superimposable mirror i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. Chiral molecules, existing as non-superimposable mirror images or enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of the (S)- and (R)-enantiomers of cyclopropyl(phenyl)methanamine, a chiral primary amine featuring a unique structural combination of a rigid cyclopropane ring and an aromatic phenyl group. This structure has garnered significant interest as a scaffold for neurologically active agents. We will delve into the stereospecific synthesis, analytical differentiation, and, most importantly, the distinct biological activities that define these two molecules, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Principle of Chirality

Cyclopropyl(phenyl)methanamine possesses a single stereocenter at the carbon atom bonded to the cyclopropyl group, the phenyl group, the amine group, and a hydrogen atom. This tetrahedral arrangement results in the existence of two enantiomers: (S)-cyclopropyl(phenyl)methanamine and (R)-cyclopropyl(phenyl)methanamine. These molecules are identical in their atomic connectivity but differ in their three-dimensional orientation[1][2].

While enantiomers share the same fundamental physicochemical properties in an achiral environment (e.g., melting point, boiling point, and solubility), their interactions with other chiral entities—most notably biological targets like enzymes and receptors—can be dramatically different[3]. This principle is the cornerstone of stereospecific drug design, where one enantiomer may be therapeutically active (the eutomer) while the other is less active or even responsible for undesirable side effects (the distomer).

Physicochemical Properties and Stereochemistry

Property(S)-cyclopropyl(phenyl)methanamine(R)-cyclopropyl(phenyl)methanamine
Molecular Formula C₁₀H₁₃N[1]C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]147.22 g/mol [1]
Absolute Configuration (S)(R)
Predicted pKa (Amine) ~9.29 ± 0.10~9.29 ± 0.10
Optical Rotation Equal in magnitude, opposite in directionEqual in magnitude, opposite in direction

Table 1: Comparative Physicochemical Properties of Cyclopropyl(phenyl)methanamine Enantiomers.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure cyclopropyl(phenyl)methanamine is paramount for evaluating their distinct biological profiles. Racemic mixtures can be synthesized and then separated (chiral resolution), or the desired enantiomer can be formed directly using stereoselective methods (asymmetric synthesis). The latter is often preferred for its efficiency.

A primary route for the asymmetric synthesis of chiral amines is the asymmetric reductive amination of the corresponding prochiral ketone, cyclopropyl phenyl ketone[5][6]. This method introduces the chiral center in a controlled manner.

Asymmetric_Synthesis cluster_S Pathway to (S)-Enantiomer cluster_R Pathway to (R)-Enantiomer Ketone Cyclopropyl Phenyl Ketone Imine Chiral Imine Intermediate Ketone->Imine + Chiral Amine Source (e.g., (R)-α-methylbenzylamine) Imine_R Chiral Imine Intermediate Ketone->Imine_R + Chiral Amine Source (e.g., (S)-α-methylbenzylamine) S_Amine (S)-cyclopropyl(phenyl)methanamine Imine->S_Amine Reduction (H₂) R_Amine (R)-cyclopropyl(phenyl)methanamine Imine_R->R_Amine Reduction (H₂)

Asymmetric synthesis via reductive amination.
Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

This protocol is conceptual, based on established methods for similar transformations[5][6].

  • Imine Formation: In an inert atmosphere, dissolve cyclopropyl phenyl ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene). Add a chiral amine, such as (R)-(+)-α-methylbenzylamine (1.1 eq), and a Lewis acid catalyst (e.g., Ti(O-i-Pr)₄, 0.2 eq). The mixture is heated to reflux with removal of water to drive the formation of the intermediate N-benzylidene imine.

  • Reduction: After cooling, the reaction mixture is subjected to reduction. This can be achieved via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with a chemical reducing agent (e.g., sodium borohydride). The chiral auxiliary directs the hydride addition to one face of the C=N double bond, leading to the formation of a diastereomeric secondary amine with high selectivity.

  • Auxiliary Removal: The chiral auxiliary (the α-methylbenzyl group) is removed via hydrogenolysis (e.g., using H₂ gas and a palladium hydroxide catalyst) to yield the desired enantiomerically enriched primary amine, (S)-cyclopropyl(phenyl)methanamine.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Note: Using (S)-(-)-α-methylbenzylamine in step 1 would yield the (R)-enantiomer of the final product.

An alternative, peer-reported method for synthesizing the (S)-enantiomer involves the reduction of an oxime precursor using a chiral catalyst system, such as borane with (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol[7].

Analytical Separation and Enantiomeric Purity Assessment

Distinguishing and quantifying the enantiomers of cyclopropyl(phenyl)methanamine requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose[8][9][10].

The core principle involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are particularly effective for separating a wide range of chiral amines[9][10].

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_output Data Output Sample Dissolve Racemic Mixture in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/Ethanol/DEA) Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Differential Interaction with Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Two Separated Peaks Detect->Chromatogram Quantify Quantify Enantiomeric Excess (% ee) Chromatogram->Quantify

Workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Separation (Adapted)

This protocol is adapted from established methods for structurally similar chiral amines[9].

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: A polysaccharide-based column, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A normal-phase eluent is typically effective. A common starting point is a mixture of n-Hexane and an alcohol like 2-Propanol (IPA) or Ethanol (e.g., 90:10 v/v). A small amount of a basic additive, such as diethylamine (DEA) (e.g., 0.1%), is crucial to improve peak shape and prevent tailing for amine analytes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (controlled)

    • Detection: UV at 220 nm or 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the racemic cyclopropyl(phenyl)methanamine at approximately 1.0 mg/mL in the mobile phase.

  • Analysis: Inject the sample onto the equilibrated column. The two enantiomers will elute at different retention times (t_R). The enantiomeric excess (% ee) can be calculated from the integrated areas of the two peaks.

The Core Difference: Stereospecific Biological Activity

The true significance of the distinction between (S)- and (R)-cyclopropyl(phenyl)methanamine lies in their differential interactions with biological targets. The rigid cyclopropylamine scaffold is a known pharmacophore that interacts with key enzymes and receptors in the central nervous system, particularly monoamine oxidases and dopamine receptors.

Interaction with Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibition of these enzymes can increase neurotransmitter levels, a mechanism used by many antidepressant drugs[11][12]. Phenylcyclopropylamine derivatives are known mechanism-based inactivators of both MAO-A and MAO-B[11]. Studies on related compounds have shown that the active sites of MAO-A and MAO-B have different topographies, leading to differential inhibition by chiral molecules[11]. While racemic 1-(phenylcyclopropyl)methylamine has been identified as a substrate for MAO, it is highly probable that the (S) and (R) enantiomers exhibit different binding affinities (Ki values) and inhibitory potentials for the two MAO isoforms.

Opposing Activity at the Dopamine D3 Receptor

The most striking difference between enantiomers often manifests in their functional activity at G-protein coupled receptors (GPCRs). The dopamine D3 receptor, a key therapeutic target for neurological and psychiatric disorders like Parkinson's disease and schizophrenia, is a prime example[13][14].

Research on closely related 2-phenylcyclopropylmethylamine (PCPMA) derivatives has provided a compelling model for what to expect. In a key study, it was demonstrated that while both enantiomers of a PCPMA derivative had a high binding affinity for the dopamine D3 receptor, their functional effects were diametrically opposed:

  • The (1R,2R)-enantiomer acted as a potent D3 receptor agonist .

  • The (1S,2S)-enantiomer acted as a D3 receptor antagonist [15].

An agonist is a molecule that binds to a receptor and activates it, producing a biological response. An antagonist binds to the receptor but does not activate it, instead blocking the action of agonists. This functional dichotomy, where two mirror-image molecules elicit opposite effects at the same target, is a powerful illustration of the importance of stereochemistry in drug action. It is highly probable that (S)- and (R)-cyclopropyl(phenyl)methanamine exhibit a similar agonist/antagonist relationship at the dopamine D3 receptor.

Receptor_Interaction cluster_agonist Agonist Action cluster_antagonist Antagonist Action Receptor Dopamine D3 Receptor Signal_On Biological Effect Receptor->Signal_On Signal Transduction (Cellular Response) Signal_Off Biological Effect Blocked Receptor->Signal_Off No Signal Transduction (No Response) S_Amine (S)-Enantiomer (Hypothesized Agonist) S_Amine->Receptor Binds & Activates R_Amine (R)-Enantiomer (Hypothesized Antagonist) R_Amine->Receptor Binds & Blocks

Hypothesized opposing actions at the D3 receptor.

Conclusion and Future Directions

The (S) and (R) enantiomers of cyclopropyl(phenyl)methanamine are not interchangeable. They are distinct chemical entities with unique three-dimensional structures that dictate their biological activity. While they share basic physical properties, their interactions with the chiral environment of the human body, particularly with enzymes like MAO and receptors like the dopamine D3 receptor, are expected to be profoundly different. Based on robust evidence from closely related analogs, one enantiomer likely acts as a receptor agonist while its mirror image functions as an antagonist[15].

This enantiomeric dichotomy underscores the critical need for stereospecific synthesis and analysis in drug discovery. For researchers and developers working with this scaffold, the evaluation of the individual enantiomers is not merely an academic exercise but a fundamental requirement for understanding the true therapeutic potential and safety profile of any resulting drug candidate. Future research should focus on obtaining definitive quantitative data—including specific optical rotation and binding affinities (Ki) for MAO and dopamine receptor subtypes—for these specific enantiomers to fully elucidate their distinct pharmacological profiles and unlock their potential in the development of novel CNS-targeted therapies.

References

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  • Li, Y., et al. (2021). Enantioselective Synthesis and Biological Evaluation of Sanglifehrin A and B and Analogs. Angewandte Chemie International Edition, 60(31), 17045-17052. Available at: [Link]

  • Rahman, M. M. (2003). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Bangladesh Chemical Society, 16(2), 105-115. Available at: [Link]

  • Ramsay, R. R., et al. (2007). Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. British Journal of Pharmacology, 152(6), 946–951. Available at: [Link]

  • Tighadouini, S., et al. (2020). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Molecules, 25(18), 4166. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Quantitative Structure–Neurotoxicity Assessment and In Vitro Evaluation of Neuroprotective and MAO-B Inhibitory Activities of Series N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides. Molecules, 26(21), 6424. Available at: [Link]

  • dePolo, G. A., et al. (2025). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. ResearchGate. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. [(S)-Cyclopropyl(phenyl)methyl]amine. Chemdad. Available at: [Link]

Sources

Exploratory

(S)-1-cyclopropyl-1-phenylmethanamine synonyms and IUPAC name

The following technical guide is structured to provide an exhaustive analysis of (S)-1-cyclopropyl-1-phenylmethanamine, tailored for researchers and drug development professionals. Executive Summary (S)-1-cyclopropyl-1-p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of (S)-1-cyclopropyl-1-phenylmethanamine, tailored for researchers and drug development professionals.

Executive Summary

(S)-1-cyclopropyl-1-phenylmethanamine (CAS: 321863-61-0) is a high-value chiral building block used primarily in the synthesis of pharmacologically active agents targeting the Central Nervous System (CNS). Distinguished by its rigid cyclopropyl moiety adjacent to a chiral benzylic center, this scaffold offers unique steric protection and metabolic stability against


-oxidation—a common clearance pathway for benzylic amines. This guide details its identification, physicochemical profile, industrial-scale resolution protocols, and applications in medicinal chemistry.

Nomenclature and Identification

Identifier TypeDescription
IUPAC Name (S)-1-cyclopropyl-1-phenylmethanamine
Common Synonyms (S)-

-cyclopropylbenzylamine; (S)-Cyclopropyl(phenyl)methylamine; (S)-CPMA
CAS Number 321863-61-0 (S-enantiomer); 23459-38-3 (Racemate)
Molecular Formula C

H

N
SMILES NC2=CC=CC=C2
InChI Key UCRSQPUGEDLYSH-UHFFFAOYSA-N

Physicochemical Properties[4][5]

The incorporation of the cyclopropyl group imparts significant lipophilicity and conformational rigidity compared to its isopropyl analogs.

PropertyValueNote
Molecular Weight 147.22 g/mol
Physical State Colorless to pale yellow oilMay darken upon oxidation
Boiling Point 234.7 °C (at 760 mmHg)Predicted
Density 1.082 g/cm³
pKa ~9.3Typical for

-branched primary amines
LogP 2.52Enhanced lipophilicity vs. benzylamine
Chirality (S)-EnantiomerLevorotatory [

]

typically negative in MeOH

Synthetic Methodologies

The synthesis of the enantiopure (S)-isomer is most robustly achieved via the optical resolution of the racemate , a method preferred in process chemistry over asymmetric synthesis for its scalability and cost-effectiveness.

Protocol: Synthesis of Racemic 1-cyclopropyl-1-phenylmethanamine

Reaction Type: Grignard Addition / Reductive Amination Precursors: Benzonitrile, Cyclopropylmagnesium bromide

  • Grignard Formation: Charge a dry reactor with Mg turnings (1.1 eq) and anhydrous THF. Add cyclopropyl bromide (1.0 eq) dropwise at reflux to generate cyclopropylmagnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add benzonitrile (0.9 eq) slowly to minimize dimer formation. Stir at RT for 4 hours to form the imine magnesium salt.

  • Reduction: Critical Step. Transfer the imine salt solution via cannula into a suspension of LiAlH

    
     (or NaBH
    
    
    
    in MeOH for milder conditions) at 0°C. The direct reduction of the metallo-imine intermediate prevents hydrolysis to the ketone.
  • Workup: Quench with Glauber’s salt (Na

    
    SO
    
    
    
    ·10H
    
    
    O). Filter solids. Concentrate filtrate to yield racemic amine as an oil.
Protocol: Optical Resolution via Diastereomeric Salt Formation

Resolving Agent: L-(+)-Tartaric Acid Solvent System: Methanol/Ethanol (Optimization required based on scale)

  • Salt Formation: Dissolve racemic amine (100 g, 0.68 mol) in MeOH (500 mL).

  • Addition: Add a hot solution of L-(+)-tartaric acid (102 g, 0.68 mol) in MeOH (300 mL) in a steady stream.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution, then allow to cool slowly to RT over 12 hours. Seed with pure (S)-amine tartrate if available.

  • Filtration: Collect the precipitate. The solid is enriched with the (S)-amine·L-tartrate diastereomer.

  • Recrystallization: Recrystallize the salt from boiling MeOH/H

    
    O (9:1) until constant melting point and optical rotation are achieved.
    
  • Free Basing: Suspend the purified salt in CH

    
    Cl
    
    
    
    and treat with 2M NaOH. Separate the organic layer, dry over MgSO
    
    
    , and concentrate to yield enantiopure (S)-1-cyclopropyl-1-phenylmethanamine.
Synthetic Workflow Diagram

The following Graphviz diagram illustrates the resolution logic, ensuring high enantiomeric excess (ee).

ResolutionWorkflow Racemate Racemic 1-cyclopropyl-1-phenylmethanamine Tartaric Add L-(+)-Tartaric Acid (Solvent: MeOH) Racemate->Tartaric Mixture Diastereomeric Salt Mixture (S)-Amine·L-Tartrate + (R)-Amine·L-Tartrate Tartaric->Mixture Crystallization Fractional Crystallization (Cool to 20°C) Mixture->Crystallization Solid Solid Precipitate Enriched (S)-Amine·L-Tartrate Crystallization->Solid Less Soluble Salt Liquor Mother Liquor Enriched (R)-Amine·L-Tartrate Crystallization->Liquor More Soluble Salt Recryst Recrystallization (MeOH/H2O) Solid->Recryst Liquor->Racemate Racemization/Recycle Base Basification (NaOH) Extraction (DCM) Recryst->Base Product Pure (S)-1-cyclopropyl- 1-phenylmethanamine (>99% ee) Base->Product

Caption: Workflow for the optical resolution of (S)-1-cyclopropyl-1-phenylmethanamine using L-(+)-Tartaric acid.

Analytical Characterization

Validating the identity and purity of the (S)-enantiomer requires specific analytical techniques.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.25–7.40 (m, 5H, Ar-H ): Phenyl ring protons.
      
    • 
       3.25 (d, J = 8.5 Hz, 1H, CH -NH
      
      
      
      ): The benzylic proton. The doublet arises from coupling to the cyclopropyl methine.
    • 
       1.60 (bs, 2H, NH 
      
      
      
      ): Exchangeable amine protons.
    • 
       1.10–1.20 (m, 1H, Cyclopropyl-CH ): Methine proton of the ring.
      
    • 
       0.30–0.60 (m, 4H, Cyclopropyl-CH 
      
      
      
      ): Characteristic high-field multiplets of the cyclopropyl ring.
Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (S)-enantiomer typically elutes second on OD-H columns (confirmation with standard required).

Pharmaceutical Applications

(S)-1-cyclopropyl-1-phenylmethanamine is not merely an intermediate; it is a pharmacophore modulator . Its inclusion in drug candidates serves three specific mechanistic purposes:

  • Metabolic Blocking: The cyclopropyl group prevents metabolic dealkylation or hydroxylation at the position adjacent to the benzylic carbon. Unlike an isopropyl group, the cyclopropyl ring does not have readily abstractable protons for CYP450 enzymes.

  • Conformational Restriction: The "walnut" shape of the cyclopropyl group locks the phenyl ring and the amine into a specific dihedral angle, often enhancing binding affinity for GPCRs (e.g., NK1 receptors, Calcium Sensing Receptors).

  • Bioisosterism: It acts as a lipophilic bioisostere for tert-butyl or isopropyl groups, improving blood-brain barrier (BBB) permeability due to the high electron density of the strained ring (pseudo-pi character).

Pharmacophore Diagram

The diagram below visualizes how this scaffold interacts within a theoretical binding pocket (e.g., LSD1 or GPCR).

Pharmacophore Amine Primary Amine (H-Bond Donor) Benzylic Chiral Center (S-Configuration) Amine->Benzylic Receptor_Asp Receptor Aspartate (Ionic Interaction) Amine->Receptor_Asp Salt Bridge Phenyl Phenyl Ring (Pi-Pi Stacking) Benzylic->Phenyl Cyclopropyl Cyclopropyl Ring (Steric Bulk / Hydrophobic) Benzylic->Cyclopropyl Receptor_Phe Receptor Phenylalanine (T-Stacking) Phenyl->Receptor_Phe Pi-Interaction Receptor_Pocket Hydrophobic Pocket (Size Restricted) Cyclopropyl->Receptor_Pocket Van der Waals

Caption: Pharmacophore map showing the interaction modes of the (S)-1-cyclopropyl-1-phenylmethanamine scaffold with a theoretical receptor target.

Safety and Handling

  • Hazard Classification: Acute Tox. 3 (Oral).

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is sensitive to CO

    
     (carbamate formation) and oxidation over time.
    
  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles. In case of contact, wash immediately with polyethylene glycol 400 (PEG400) or copious water.

References

  • BenchChem. (2026).[1] (S)-Cyclopropyl(phenyl)methanamine hydrochloride Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3281515, Cyclopropyl(phenyl)methanamine. Retrieved from

  • ChemicalBook. (2025). Product Monograph: 1-Cyclopropyl-1-phenylmethanamine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-cyclopropyl-1-phenylmethanamine. Retrieved from

  • Cayman Chemical. (2025). Betaxolol and Cyclopropyl Intermediates. Retrieved from

Sources

Foundational

Technical Guide: Physicochemical Profiling & Handling of (S)-Cyclopropyl(phenyl)methanamine Free Base

[1][2] Executive Summary (S)-Cyclopropyl(phenyl)methanamine (CAS 172016-06-1 for the (S)-isomer; often generic CAS 23459-38-3) is a high-value chiral building block used in the synthesis of LSD1 inhibitors and other CNS-...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(S)-Cyclopropyl(phenyl)methanamine (CAS 172016-06-1 for the (S)-isomer; often generic CAS 23459-38-3) is a high-value chiral building block used in the synthesis of LSD1 inhibitors and other CNS-active agents.[1][2] While often supplied as a stable hydrochloride salt (solid), the free base is the reactive species required for nucleophilic substitutions, reductive aminations, and transition-metal catalyzed cross-couplings.[2]

This guide addresses the critical physicochemical properties of the free base form—specifically its physical state (oil vs. solid) and solubility profile—and provides a validated protocol for its in situ generation and isolation.[2]

Chemical Identity & Structural Analysis[3][4][5]

The molecule features a stereogenic center at the benzylic position, flanked by a phenyl ring and a cyclopropyl group. The cyclopropyl moiety imparts unique steric bulk and electronic properties (sigma-aromaticity) compared to a standard isopropyl or ethyl group.[1][2]

PropertyData
IUPAC Name (S)-Cyclopropyl(phenyl)methanamine
Common Name (S)-

-Cyclopropylbenzylamine
Molecular Formula C

H

N
Molecular Weight 147.22 g/mol
Chiral Center (S)-Configuration at the benzylic carbon
pKa (Conjugate Acid) ~9.29 (Predicted) [1]
LogP (Free Base) ~1.9 - 2.1 (Predicted)

Physical State & Appearance[2][7][9][10][11][12]

Unlike its hydrochloride salt, which is a white crystalline solid, the (S)-cyclopropyl(phenyl)methanamine free base is a colorless to pale yellow oil at room temperature.[2]

  • State: Viscous Liquid / Oil.[2]

  • Boiling Point: High boiling point (>200°C at 760 mmHg estimated); typically distilled under high vacuum (e.g., 0.1–1 mmHg).[2]

  • Density: ~0.95–0.98 g/mL (Estimated based on structural analogs like

    
    -methylbenzylamine).[2]
    
  • Volatility: Low volatility at RT, but requires handling under inert atmosphere to prevent reaction with atmospheric CO

    
    .[2]
    

Expert Insight: Small chiral amines often form "carbamate crusts" upon exposure to air.[2] The free base should be stored under Argon/Nitrogen at 2–8°C. If the oil appears cloudy, it has likely absorbed CO


 to form the carbonate salt.

Solubility Profile

The solubility of (S)-cyclopropyl(phenyl)methanamine is strictly pH-dependent, acting as a "molecular switch" between aqueous and organic phases.[1][2]

Aqueous Solubility Mechanism
  • pH < 7 (Acidic): The amine is protonated (

    
    ).[2] The salt form is highly soluble  in water (>50 mg/mL) due to the ionic charge.[2]
    
  • pH > 10 (Basic): The amine is deprotonated (

    
    ).[2] The free base is practically insoluble  in water due to the lipophilic phenyl and cyclopropyl domains.[2]
    
Organic Solvent Compatibility

The free base is miscible or highly soluble in:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[2]

  • Ethers: Tetrahydrofuran (THF), Diethyl Ether, MTBE.[2]

  • Alcohols: Methanol, Ethanol (though these are protic, they dissolve the free base).[2]

  • Hydrocarbons: Toluene, Hexanes (moderate to high solubility).[2]

Visualization: The pH-Solubility Switch

The following diagram illustrates the phase transfer behavior critical for extraction protocols.

SolubilitySwitch Acid Acidic Medium (pH < 4) Target: Aqueous Phase Species_Salt Protonated Species (R-NH3+) Water Soluble Acid->Species_Salt Forms Salt Base Basic Medium (pH > 10) Target: Organic Phase Species_Free Free Base Species (R-NH2) Lipophilic Oil Base->Species_Free Liberates Base Species_Salt->Species_Free Add NaOH/Na2CO3 Species_Free->Species_Salt Add HCl/TFA

Figure 1: The pH-dependent solubility switch governing the isolation of the free base.[1][2]

Experimental Protocols

Protocol A: Isolation of Free Base from Hydrochloride Salt

Objective: Convert the stable storage form (HCl salt) into the reactive free base oil for synthesis.[2]

Reagents:

  • (S)-Cyclopropyl(phenyl)methanamine HCl[1][2][3][4]

  • 1M NaOH or Saturated Na

    
    CO
    
    
    
    solution[2]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • Brine (Sat. NaCl)[1][2]

  • Anhydrous Na

    
    SO
    
    
    
    [2]

Workflow:

  • Dissolution: Suspend 1.0 eq of the HCl salt in Water (10 vol).

  • Basification: Slowly add 1M NaOH (1.5 eq) with stirring until pH > 12. The solution will turn cloudy as the free base oil separates.

  • Extraction: Add DCM (10 vol). Shake vigorously and separate layers.

    • Note: The product is in the bottom organic layer (if using DCM).[2]

  • Re-extraction: Extract the aqueous layer again with DCM (5 vol).

  • Washing: Combine organic layers and wash with Brine (5 vol) to remove residual water/base.

  • Drying: Dry organics over anhydrous Na

    
    SO
    
    
    
    for 15 minutes. Filter.
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 30–40°C.

  • Result: A colorless to pale yellow oil ((S)-Free Base).[2]

Visualization: Isolation Workflow

IsolationWorkflow Start Start: HCl Salt (Solid) Dissolve Dissolve in Water Start->Dissolve Basify Add 1M NaOH (pH > 12) (Oil separates) Dissolve->Basify Extract Extract with DCM (x2) Basify->Extract PhaseSep Separate Phases (Keep Organic) Extract->PhaseSep Dry Dry over Na2SO4 & Filter PhaseSep->Dry Evap Concentrate in vacuo Dry->Evap End End: Free Base (Oil) Evap->End

Figure 2: Step-by-step isolation workflow for generating the free base.[1][2]

Stability & Handling

  • Air Sensitivity: Primary amines readily absorb atmospheric CO

    
     to form carbamic acid salts (white crusts).[2] Always handle the free base under an inert atmosphere (N
    
    
    
    or Ar).[2]
  • Thermal Stability: Stable at room temperature for short periods. Long-term storage should be at -20°C.[1][2]

  • Racemization: The benzylic proton is slightly acidic but generally stable under standard basic workup conditions.[2] Avoid strong bases (e.g., LDA, NaH) unless necessary for subsequent steps, as they may induce racemization.

References

  • BenchChem. (S)-Cyclopropyl(phenyl)methanamine hydrochloride Properties and pKa Data. Retrieved from [1][2]

  • Sigma-Aldrich. Generic Cyclopropyl(phenyl)methanamine Safety & Properties.[2][4] Retrieved from [1][2]

  • PubChem. Compound Summary: Cyclopropyl(phenyl)methanamine.[2] National Library of Medicine.[2] Retrieved from [1][2]

  • Chemdad. Isolation protocols for chiral amines. Retrieved from [1][2]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Medicinal Chemistry of (S)-Cyclopropyl(phenyl)methanamine Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of (S)-cyclopropyl(phenyl)methanamine derivatives. Executive Summary: The Pharmacophore Profile (S)-Cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of (S)-cyclopropyl(phenyl)methanamine derivatives.

Executive Summary: The Pharmacophore Profile

(S)-Cyclopropyl(phenyl)methanamine (CAS: 844470-80-0) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a rigid, metabolically stable bioisostere of (S)-


-methylbenzylamine  and (S)-1-phenylpropylamine .

Unlike flexible alkyl chains, the cyclopropyl moiety introduces significant conformational constraint and alters the electronic properties of the adjacent amine (


-aromaticity interaction). Its primary utility lies in Calcilytics (CaSR antagonists)  and enzyme inhibitors (LSD1/MAO) , where it improves potency and reduces CYP450 liability compared to isopropyl or ethyl analogs.
Key Physicochemical Properties
PropertyValueSignificance
Molecular Weight 147.22 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
LogP ~2.1Optimal lipophilicity for CNS and cell membrane penetration.
pKa ~9.3Exists predominantly as a cation at physiological pH (critical for GPCR binding).
Stereochemistry (S)-EnantiomerOften the eutomer (active isomer) in CaSR and amine-binding pockets.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The transition from a standard alkyl amine to the (S)-cyclopropyl(phenyl)methanamine scaffold is driven by three specific medicinal chemistry objectives:

The Cyclopropyl Bioisostere Effect

Replacing an isopropyl or ethyl group with a cyclopropyl ring achieves:

  • Conformational Locking: The cyclopropyl group restricts the rotation of the C-N bond, reducing the entropic penalty upon binding to the target receptor (e.g., the 7-TM domain of CaSR).

  • Metabolic Blocking: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than secondary alkyl C-H bonds. This blocks

    
    -hydroxylation  by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), a common clearance pathway for benzylamine drugs.
    
  • 
    -Stacking Enhancement:  The cyclopropyl ring has partial 
    
    
    
    -character, allowing it to engage in edge-to-face interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
Therapeutic Target: Calcium-Sensing Receptor (CaSR)

This scaffold is a key intermediate for Calcilytics (CaSR Negative Allosteric Modulators), used to treat osteoporosis by stimulating transient PTH secretion.

  • Legacy Compound: NPS-2143 (uses a naphthyl-isopropyl-amine).

  • Optimization: Replacing the isopropyl group with a cyclopropyl ring (and modifying the aryl core) creates "Next-Gen" calcilytics with reduced CYP2D6 inhibition and improved oral bioavailability.

Therapeutic Target: Epigenetic Modulators (LSD1)

While Tranylcypromine (2-phenylcyclopropylamine) is a known LSD1 inhibitor, the


-cyclopropyl  scaffold offers a different mechanism. It acts as a reversible competitive inhibitor or a template for "non-suicide" inhibitors, avoiding the permanent inactivation of FAD cofactors associated with ring-opening radical mechanisms.

Mechanism of Action Visualization

The following diagram illustrates the role of (S)-cyclopropyl(phenyl)methanamine derivatives in blocking the Calcium-Sensing Receptor (CaSR) signaling cascade.

CaSR_Mechanism Ca Extracellular Ca2+ CaSR CaSR (GPCR) Ca->CaSR Activates Gq Gq/11 Protein CaSR->Gq Coupling Antagonist (S)-Cyclopropyl Derivative Antagonist->CaSR Allosteric Blockade (NAM) PTH PTH Secretion Antagonist->PTH Restores/Increases PLC PLCβ Gq->PLC Activates IP3 IP3 Accumulation PLC->IP3 Hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Ca_Release->PTH Inhibits

Figure 1: Mechanism of Action for CaSR Antagonism. The derivative acts as a Negative Allosteric Modulator (NAM), preventing the Gq-mediated inhibition of PTH secretion.

Experimental Protocols

Synthesis: Enantioselective Reductive Amination

To ensure biological activity, the (S)-enantiomer must be synthesized with high optical purity (>98% ee).

Reagents: Cyclopropyl phenyl ketone, (R)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), Ti(OEt)4, NaBH4.

  • Condensation: Mix cyclopropyl phenyl ketone (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in THF. Add Ti(OEt)4 (2.0 eq). Reflux for 24h to form the chiral ketimine.

  • Reduction: Cool to -48°C. Add NaBH4 (5.0 eq) to reduce the ketimine diastereoselectively.

  • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane to cleave the auxiliary.

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.

  • Validation: Verify stereochemistry via Chiral HPLC (Chiralcel OD-H column).

In Vitro Assay: CaSR Antagonist Activity (IP-One HTRF®)

This assay measures the accumulation of IP1 (a stable metabolite of IP3) in HEK293 cells stably expressing human CaSR.

Protocol:

  • Cell Seeding: Plate HEK293-CaSR cells (10,000 cells/well) in a 384-well white plate.

  • Compound Addition: Add the (S)-cyclopropyl derivative (serial dilution 1 nM – 10 µM) in stimulation buffer containing Lithium Chloride (LiCl inhibits IP1 degradation).

  • Agonist Challenge: Add CaCl2 (EC80 concentration, typically 2.5 mM) to stimulate the receptor.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Detection: Add HTRF® lysis reagents (IP1-d2 conjugate and Anti-IP1-Cryptate). Incubate for 1 hour.

  • Readout: Read fluorescence at 665 nm and 620 nm. Calculate the Ratio (665/620).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50.

Success Criteria:

  • IC50: < 100 nM for lead candidates.

  • Selectivity: >50-fold selectivity against native HEK293 receptors.

Comparative Data: Cyclopropyl vs. Isopropyl

The following table highlights why the cyclopropyl modification is superior in drug development contexts.

Feature(S)-Isopropyl Analog (Control)(S)-Cyclopropyl DerivativeAdvantage
Metabolic Stability (t1/2) 25 min (Rat Microsomes)> 60 min (Rat Microsomes)Blocks

-carbon oxidation.
CYP2D6 Inhibition High (IC50 ~ 0.5 µM)Low (IC50 > 10 µM)Reduces drug-drug interaction risk.
CaSR Potency (IC50) 45 nM12 nMRigid fit into the 7-TM pocket.
Blood-Brain Barrier ModerateHighImproved lipophilicity/size ratio.

References

  • BenchChem. (2025). (S)-Cyclopropyl(phenyl)methanamine hydrochloride: Synthesis and Stereochemical Control.Link

  • Shinagawa, Y., et al. (2010). Discovery of a Potent and Short-Acting Oral Calcilytic with a Pulsatile Secretion of Parathyroid Hormone. Journal of Medicinal Chemistry. Link

  • Johansson, H., et al. (2013). Synthesis of the calcilytic ligand NPS 2143. Beilstein Journal of Organic Chemistry. Link

  • Silverman, R. B., & Hoffman, S. J. (1984). Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine.[3] Biochemistry.[3] Link

  • PubChem. (2025).[4][5] Compound Summary: Cyclopropyl(phenyl)methanamine.[4][5][6][7][8][9] National Library of Medicine. Link

Sources

Foundational

Structural Rigidity &amp; Stereochemical Control: A Technical Guide to Chiral Phenylcyclopropylamines

Executive Summary The phenylcyclopropylamine (PCPA) motif represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a class of potent Monoamine Oxidase (MAO) inhibitors and, more recentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylcyclopropylamine (PCPA) motif represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a class of potent Monoamine Oxidase (MAO) inhibitors and, more recently, Lysine-Specific Demethylase 1 (LSD1) inhibitors.[1][2] Unlike flexible alkyl amines, the cyclopropyl group introduces critical conformational constraints and metabolic stability—acting as a bioisostere for ethyl or isopropyl groups while locking the amine and phenyl ring into a specific vector relationship.

This guide provides an in-depth technical analysis of the synthesis and application of chiral PCPAs, moving beyond basic organic chemistry into stereoselective catalysis and biocatalytic innovations.

Part 1: Medicinal Significance & Pharmacophore Analysis[3]

The "Rigid Spacer" Effect

In drug design, the cyclopropane ring functions as a rigid spacer that orients the phenyl ring and the amine group. This rigidity is crucial for entropy-favored binding.

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
     kcal/mol) than typical alkyl C-H bonds, reducing susceptibility to cytochrome P450 oxidative dealkylation.
    
  • Mechanism of Action (LSD1/MAO): PCPAs are often mechanism-based inactivators. They undergo single-electron transfer (SET) oxidation within the enzyme active site, leading to ring opening and the formation of a covalent adduct with the FAD cofactor (specifically at the N5 position of the flavin).

Stereochemical Imperative

The biological activity of PCPAs is highly stereodependent.

  • Tranylcypromine (Parnate): The (+)-(1R, 2S) enantiomer is approximately 4-fold more potent against MAO-B than its enantiomer.

  • LSD1 Inhibitors: Modern epigenetic modulators (e.g., GSK2879552) rely on specific trans-configurations to fit the narrow substrate channel of the LSD1-CoREST complex.

Part 2: Chemical Synthesis Strategies

The primary challenge in PCPA synthesis is controlling the diastereoselectivity (cis vs. trans) and enantioselectivity simultaneously.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

The most robust route involves the reaction of styrenes with diazo compounds catalyzed by chiral transition metals (Rh, Co, Cu).

Mechanism of Stereocontrol

The reaction proceeds via a metal-carbene intermediate.[3] The diastereoselectivity is determined by the approach of the styrene to the metal-carbene.

  • Trans-Selectivity: Favored when bulky ligands on the metal center destabilize the cis transition state via steric clash with the phenyl ring of the styrene.

  • Catalysts: Dirhodium tetracarboxylates (e.g., Rh

    
    (S-DOSP)
    
    
    
    ) and Cobalt(II)-porphyrins are the industry standards.

RhodiumCycle Cat Rh(II) Chiral Catalyst Carbene Rh-Carbenoid Intermediate Cat->Carbene + Diazo (-N2) Diazo Diazo Precursor (N2=CH-CO2R) Diazo->Carbene TS Transition State (Styrene Approach) Carbene->TS + Styrene Styrene Styrene Substrate Styrene->TS Product Chiral Cyclopropane Ester TS->Product Ring Closure Product->Cat Regeneration

Figure 1: Catalytic cycle for Rh(II)-mediated asymmetric cyclopropanation. The metal-carbene formation is the rate-determining step in many systems.

Detailed Protocol: Synthesis of (1R, 2S)-2-Phenylcyclopropan-1-amine

This protocol utilizes a Davies-type catalyst for high enantioselectivity, followed by a Curtius rearrangement to install the amine.

Reagents:

  • Substrate: Styrene (1.0 equiv)

  • Carbene Source: Methyl styryldiazoacetate or Ethyl diazoacetate (1.2 equiv)

  • Catalyst: Rh

    
    (
    
    
    
    -DOSP)
    
    
    (1 mol%)
  • Solvent: Pentane or 2,2-Dimethylbutane (non-polar solvents enhance ee)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve Rh

    
    (
    
    
    
    -DOSP)
    
    
    in degassed pentane under Argon.
  • Slow Addition: Add the styrene. Heat the solution to reflux. Using a syringe pump, add the diazo compound dissolved in pentane over 4–6 hours. Note: Slow addition keeps the steady-state concentration of the diazo compound low, preventing dimerization.

  • Workup: Cool to RT, filter through a celite plug to remove the catalyst, and concentrate in vacuo.

  • Hydrolysis: Dissolve the resulting cyclopropyl ester in MeOH/H

    
    O, add LiOH (3 equiv), and reflux until TLC indicates consumption. Acidify and extract to yield the chiral acid.
    
  • Curtius Rearrangement:

    • Treat the acid with Diphenylphosphoryl azide (DPPA) and Et

      
      N in toluene at 80°C to form the isocyanate.
      
    • Add tert-butanol to trap the isocyanate as the Boc-protected amine.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the free amine salt.

Part 3: Biocatalytic Innovations

Recent advancements have enabled the use of engineered hemoproteins to perform this chemistry, offering a "green" alternative with often superior stereocontrol.

Myoglobin-Catalyzed Cyclopropanation

Engineered myoglobin variants (e.g., Mb(H64V, V68A)) function as "carbene transferases." The heme cofactor activates the diazo compound similar to the Rhodium system, but the protein scaffold provides a chiral tunnel that enforces strict stereoselectivity.

Advantages:

  • Turnover Number (TON): Can exceed 1,000–10,000.

  • Conditions: Aqueous buffer, room temperature.

  • Selectivity: Can be tuned to produce the thermodynamically less stable cis-isomer if required.

Biocatalysis Heme Engineered Myoglobin (Heme-Fe) IronCarbene Heme-Iron Carbene Heme->IronCarbene + Diazo Diazo Diazo Ester Diazo->IronCarbene Complex Enzyme-Substrate Complex IronCarbene->Complex + Styrene Substrate Styrene Substrate->Complex Product Chiral PCPA Precursor Complex->Product Stereoselective Transfer Product->Heme Recycle

Figure 2: Biocatalytic cycle utilizing engineered myoglobin for carbene transfer.

Part 4: Data Comparison & Performance

The following table compares the efficiency of chemical vs. biocatalytic routes for the synthesis of trans-2-phenylcyclopropyl esters (precursors to PCPAs).

MethodCatalystYieldDiastereoselectivity (dr)Enantioselectivity (ee)Notes
Rh-Catalysis Rh

(

-DOSP)

70–90%>20:1 (trans)90–98%Gold standard for trans isomers.
Co-Catalysis Co(Porphyrin)85–95%>90:1 (trans)95–99%"Radical" mechanism; very high trans bias.
Biocatalysis Mb(H64V,V68A)60–85%>99:1 (trans)>99%Excellent ee; scale-up requires fermentation.
Cu-Catalysis Cu(OTf)

+ Bisoxazoline
60–80%70:3080–90%Lower cost, but lower selectivity.

Part 5: References

  • Cai, Y., et al. (2018). "Catalytic Asymmetric Cyclopropanation with Nonstabilized Carbenes." Chemical Science. Link

  • Yang, M., et al. (2007).[4] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. Link

  • Binda, C., et al. (2010).[5] "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1." Journal of the American Chemical Society. Link

  • Fasan, R. (2020). "Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion." Journal of the American Chemical Society. Link

  • Wojaczyńska, E. (2022).[6][7] "Enantioselective Synthesis of Cyclopropenes and Cyclopropanes." Wiley Online Library. Link

Sources

Exploratory

The (S)-Cyclopropyl(phenyl)methanamine Scaffold: Therapeutic Utility and Synthetic Architecture

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of the (S)-cyclopropyl(phenyl)methanamine pharmacophore. Executive Summary The (S)-cyclopropyl(phenyl)methanamine pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of the (S)-cyclopropyl(phenyl)methanamine pharmacophore.

Executive Summary

The (S)-cyclopropyl(phenyl)methanamine pharmacophore (CAS 844470-80-0) represents a privileged structural motif in modern medicinal chemistry.[1] Distinguished by the presence of a cyclopropyl ring directly attached to the chiral benzylic center, this scaffold functions as a "conformational lock," restricting the rotatable bonds characteristic of flexible alkyl chains (e.g., isopropyl or sec-butyl groups).

Unlike its structural cousin tranylcypromine (2-phenylcyclopropylamine), where the amine resides on the ring, the (S)-cyclopropyl(phenyl)methanamine scaffold places the amine at the


-position. This subtle shift alters the electronic and steric profile, retaining the lipophilicity of the phenyl ring while mitigating the suicide-inhibition mechanism often associated with direct cyclopropylamines. This guide explores its utility in developing high-affinity ligands for Neurokinin-1 (NK1) receptors , LSD1 (KDM1A) inhibitors , and allosteric GPCR modulators .

Molecular Architecture & Pharmacophoric Properties[1][2][3][4][5]

Structural Bioisosterism

The (S)-cyclopropyl(phenyl)methanamine moiety is frequently employed as a bioisostere for (S)-


-methylbenzylamine  or (S)-1-phenylpropylamine . The cyclopropyl group introduces unique physicochemical properties:
  • Steric Bulk & Rigidity: The cyclopropyl group (Volume

    
     22.6 ų) is sterically comparable to an isopropyl group but possesses a rigid, planar geometry that restricts the conformational space of the attached phenyl ring.
    
  • 
    -Character:  The "banana bonds" of the cyclopropane ring exhibit significant 
    
    
    
    character, allowing for electronic conjugation with the adjacent phenyl ring (bisected conformation). This can enhance
    
    
    stacking interactions within receptor binding pockets.
  • Metabolic Shielding: The cyclopropyl group protects the benzylic position from rapid oxidative deamination by Cytochrome P450 enzymes, a common liability in standard benzylamines.

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight 147.22 g/mol Fragment-based drug design compliant.
cLogP 2.1 - 2.4Optimal lipophilicity for CNS penetration.
pKa (Conj. Acid) ~9.3Predominantly cationic at physiological pH, aiding ionic interactions (e.g., Asp residues).
H-Bond Donors 2Primary amine facilitates key anchor points.
Topological Polar Surface Area 26.02 ŲHigh blood-brain barrier (BBB) permeability.

Therapeutic Applications

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, the target for Substance P, is a critical node in the pathophysiology of emesis (CINV), depression, and anxiety.[2]

  • Mechanism: High-affinity NK1 antagonists often require a bulky, lipophilic core to fill the hydrophobic pocket formed by transmembrane helices.

  • Role of the Scaffold: The (S)-cyclopropyl(phenyl)methanamine motif serves as a high-potency anchor. The (S)-configuration directs the phenyl group into the "aromatic slot" (Trp/Phe residues) while the cyclopropyl group occupies a distinct hydrophobic sub-pocket, preventing the ligand from slipping out of the active site. This motif offers superior selectivity over the NK2 and NK3 receptors compared to flexible alkyl analogs.

Epigenetic Modulation: LSD1 (KDM1A)

While tranylcypromine is the classic "warhead" for LSD1 inhibition via ring-opening, the


-cyclopropyl  scaffold is emerging in next-generation reversible inhibitors.
  • Differentiation: Unlike tranylcypromine, which forms a covalent adduct with the FAD cofactor via single-electron transfer (SET) ring opening, (S)-cyclopropyl(phenyl)methanamine derivatives can function as competitive inhibitors .

  • Utility: They occupy the large substrate-binding cavity of LSD1, mimicking the methylated lysine of Histone H3. The cyclopropyl group provides a rigid hydrophobic interaction that displaces water molecules, enhancing binding entropy.

Allosteric GPCR Modulators (Calcilytics)

In the development of Calcilytics (CaSR antagonists) for osteoporosis, the scaffold has been utilized to replace the naphthyl-ethylamine core of compounds like NPS-2143. The cyclopropyl modification reduces CYP2D6 inhibition—a common liability of the naphthyl series—while maintaining potency at the Calcium Sensing Receptor.

Signal Transduction & Mechanism Diagram

The following diagram illustrates the differential binding modes and signaling impact of the scaffold in NK1 and LSD1 contexts.

Pharmacophore_Mechanism cluster_features Pharmacophoric Contributions Scaffold (S)-Cyclopropyl(phenyl) methanamine Scaffold NK1_Rec NK1 Receptor (Transmembrane Pocket) Scaffold->NK1_Rec Competitive Antagonism (Hydrophobic Lock) LSD1_Enz LSD1 (KDM1A) Epigenetic Eraser Scaffold->LSD1_Enz Reversible/Allosteric Inhibition SubstanceP Substance P Binding NK1_Rec->SubstanceP Blocks Signal_Emesis Phospholipase C / IP3 Signaling Cascade SubstanceP->Signal_Emesis Response_Emesis Emesis / Neurogenic Inflammation Signal_Emesis->Response_Emesis H3K4 Histone H3K4 Demethylation LSD1_Enz->H3K4 Inhibits Gene_Rep Transcriptional Repression H3K4->Gene_Rep Feat1 Cyclopropyl: Conformational Restriction Feat1->Scaffold Feat2 Phenyl: Pi-Pi Stacking Feat2->Scaffold Feat3 (S)-Amine: Ionic Anchor (Asp/Glu) Feat3->Scaffold

Caption: Dual-pathway utility of the scaffold in GPCR antagonism (NK1) and Epigenetic modulation (LSD1).

Experimental Protocol: Stereoselective Synthesis

The synthesis of the (S)-enantiomer requires high stereocontrol. The Ellman Sulfinamide method is the industry standard for generating this chiral amine with >98% enantiomeric excess (ee).

Reagents & Equipment
  • Substrate: Cyclopropyl phenyl ketone.[1]

  • Chiral Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary).

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride (for higher diastereoselectivity).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Equipment: Flame-dried glassware, Nitrogen atmosphere, HPLC (Chiralpak AD-H column).

Step-by-Step Methodology

Step 1: Imine Formation (Condensation)

  • Charge a flame-dried round-bottom flask with Cyclopropyl phenyl ketone (10.0 mmol) and (S)-2-methyl-2-propanesulfinamide (11.0 mmol).

  • Add Ti(OEt)₄ (20.0 mmol) followed by anhydrous THF (20 mL) under N₂.

  • Reflux the mixture at 70°C for 12–16 hours. Monitor by TLC (formation of the N-sulfinyl ketimine).

  • Workup: Cool to RT, pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salts through a Celite pad. Wash with EtOAc.[3]

  • Concentrate the filtrate to yield the crude N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude ketimine in anhydrous THF (30 mL) and cool to -48°C (using MeCN/Dry Ice bath) to maximize diastereoselectivity.

  • Add NaBH₄ (30.0 mmol) portion-wise (or dropwise L-Selectride for bulky substrates).

  • Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Add saturated NH₄Cl solution slowly.

  • Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the major diastereomer.

Step 3: Cleavage of Auxiliary

  • Dissolve the purified sulfinamide intermediate in MeOH (10 mL).

  • Add 4M HCl in Dioxane (5 mL). Stir at RT for 1 hour.

  • Concentrate the solvent to yield the (S)-cyclopropyl(phenyl)methanamine hydrochloride salt.

  • Validation: Recrystallize from EtOH/Et₂O to remove trace diastereomers.

Self-Validating QC Check:

  • Chiral HPLC: Enantiomeric excess must be >98%.

  • 1H NMR: Diagnostic signal for the benzylic proton (

    
    -CH) should appear as a doublet at 
    
    
    
    ~3.5-3.8 ppm (depending on solvent).
  • Rotation: Check specific optical rotation

    
     against literature values (typically negative for the S-enantiomer in this series, but must be experimentally verified).
    

References

  • Mimasu, S., et al. (2010).[4] Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[4] Biochemistry, 49(30), 6494-6503.[4] [Link]

  • Yang, M., et al. (2007).[5] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

  • ResearchGate. (2008). (S)-N-{3-[1-Cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: A Potent, Nonsteroidal, Functional Antagonist of the Mineralocorticoid Receptor.[6] Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-Cyclopropyl(phenyl)methanamine via Ellman’s Sulfinamide Chemistry

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Pharmacological Significance The synthesis of enantiomerically pur...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Pharmacological Significance

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern drug discovery. Specifically, (S)-cyclopropyl(phenyl)methanamine (and its derivatives) serves as a privileged pharmacophore in medicinal chemistry. The unique structural motif—combining the conformational rigidity of a strained cyclopropane ring with the lipophilicity of a phenyl group—imparts distinct electronic characteristics and metabolic stability[1].

This specific chiral scaffold is heavily utilized in the development of monoamine oxidase (MAO) inhibitors, tyrosine threonine kinase (TTK) inhibitors, and recently, highly selective squaramide-based CCR6 antagonists (e.g., PF-07054894) for the treatment of autoimmune diseases[2]. In these advanced clinical candidates, the (S)-stereocenter is absolutely critical; it dictates the spatial trajectory of the cyclopropyl group, ensuring precise binding within the allosteric pockets of G protein-coupled receptors (GPCRs) while mitigating off-target polypharmacology (such as CXCR2 antagonism)[3].

Physicochemical Profile

To establish baseline analytical parameters for your synthesized material, refer to the established physicochemical properties of the hydrochloride salt below:

PropertyValueReference / Notes
Chemical Name (S)-Cyclopropyl(phenyl)methanamine HClTarget isolated form
CAS Number 844470-80-0[1],[4]
Molecular Formula C₁₀H₁₄ClN[1]
Molecular Weight 183.68 g/mol [1]
Predicted pKa (Free Base) ~9.29 ± 0.10Moderately strong base[1]
Physical Form White to off-white solid[1]

Mechanistic Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that robust synthesis is not merely following a recipe; it requires a deep understanding of the underlying physical organic chemistry. The most reliable, scalable, and highly diastereoselective method for synthesizing (S)-cyclopropyl(phenyl)methanamine is via Ellman’s chiral sulfinamide chemistry [3].

The Causality of Reagent and Solvent Selection

The workflow relies on the condensation of benzaldehyde with


-tert-butanesulfinamide to form a chiral aldimine, followed by the nucleophilic addition of cyclopropylmagnesium bromide.
  • Why Ti(OEt)₄? Titanium(IV) ethoxide acts as both a Lewis acid to activate the aldehyde and an irreversible water scavenger. This prevents the equilibrium from shifting backward, ensuring quantitative imine formation without the need for harsh heating.

  • Why Dichloromethane (CH₂Cl₂) over THF for the Grignard Addition? This is the most critical point of failure in chiral amine synthesis. The stereochemical outcome is dictated by an open transition state. In a non-chelating solvent like CH₂Cl₂, the sulfinyl oxygen strongly coordinates to the magnesium atom of the Grignard reagent. This rigidifies the transition state and directs the cyclopropyl nucleophile exclusively to the Re-face of the imine, yielding the (S)-configuration. If a strongly coordinating solvent like THF is used, it outcompetes the sulfinyl oxygen for magnesium coordination, leading to a collapse in facial selectivity and a poor diastereomeric ratio (dr)[3].

Mechanism N1 Open Transition State (Non-chelating CH2Cl2) N2 Sulfinyl Oxygen Coordinates to Mg of Grignard N1->N2 N3 Re-Face Attack by Cyclopropyl Nucleophile N2->N3 N4 High Diastereoselectivity (Yields S-epimer) N3->N4 N5 Chelating Solvent (THF) N6 Disrupts Mg-O Coordination N5->N6 N7 Loss of Facial Selectivity (Lower dr) N6->N7

Caption: Mechanistic causality of solvent choice on stereocontrol during Grignard addition.

Quantitative Data: Optimization of Nucleophilic Addition

The table below summarizes the empirical data driving our protocol parameters. Note that while -78 °C is standard for many Grignard additions, the cyclopropyl Grignard reagent is sterically hindered and less nucleophilic. Raising the temperature to -48 °C in CH₂Cl₂ provides the optimal balance of kinetic reactivity and thermodynamic stereocontrol.

SolventTemperature (°C)Equivalents of RMgBrYield (%)Diastereomeric Ratio (dr)
THF-782.06578:22
Toluene-782.07285:15
CH₂Cl₂-782.04596:4
CH₂Cl₂ -48 2.0 88 95:5

Synthetic Workflow Overview

Workflow A Benzaldehyde + (Rs)-tert-Butanesulfinamide B Ti(OEt)4, CH2Cl2, RT (Condensation) A->B C (Rs)-N-Benzylidene- tert-butanesulfinamide B->C D Cyclopropyl-MgBr CH2Cl2, -48 °C C->D E (Rs, S)-tert-Butanesulfinamide (dr > 95:5) D->E F 4M HCl in Dioxane MeOH, RT E->F G (S)-Cyclopropyl(phenyl)methanamine HCl Target Product F->G

Caption: Workflow for the asymmetric synthesis of (S)-cyclopropyl(phenyl)methanamine.

Step-by-Step Experimental Protocols

Self-Validating Note: Ensure all glassware is flame-dried under vacuum and purged with Argon prior to use. Moisture is the primary enemy of both Ti(OEt)₄ and Grignard reagents.

Protocol A: Synthesis of - -Benzylidene-tert-butanesulfinamide
  • Initialization: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add

    
    -tert-butanesulfinamide (10.0 mmol, 1.21 g) and anhydrous CH₂Cl₂ (50 mL) under an Argon atmosphere.
    
  • Reagent Addition: Add benzaldehyde (10.5 mmol, 1.07 mL) via syringe, followed by the rapid addition of Titanium(IV) ethoxide (20.0 mmol, 4.2 mL).

  • Reaction: Stir the yellow solution at room temperature (23 °C) for 12 hours. Reaction completion can be verified by TLC (Hexanes/EtOAc 7:3), looking for the disappearance of the sulfinamide spot.

  • Workup (Field-Proven Insight): Pour the reaction mixture into an equal volume (50 mL) of saturated aqueous NaCl (brine) while stirring vigorously. Causality: This immediately hydrolyzes the titanium species into an insoluble white precipitate (TiO₂).

  • Filtration: Filter the resulting suspension through a tightly packed pad of Celite to avoid intractable emulsions. Wash the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldimine as a viscous oil/low-melting solid.

Protocol B: Diastereoselective Grignard Addition
  • Initialization: Dissolve the purified

    
    -
    
    
    
    -benzylidene-tert-butanesulfinamide (8.0 mmol) in anhydrous CH₂Cl₂ (40 mL) in a flame-dried flask under Argon.
  • Temperature Control: Cool the reaction mixture to -48 °C using a dry ice/acetonitrile bath. Do not use acetone, as it will drop the temperature to -78 °C, which stalls this specific cyclopropyl addition.

  • Nucleophilic Attack: Dropwise, add cyclopropylmagnesium bromide (0.5 M in THF, 16.0 mmol, 32 mL) via a syringe pump over 30 minutes. Maintain the internal temperature at -48 °C.

  • Reaction: Stir the mixture at -48 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure

    
     diastereomer.
    
Protocol C: Acidic Cleavage to the Target Chiral Amine
  • Deprotection: Dissolve the diastereomerically pure sulfinamide intermediate (5.0 mmol) in anhydrous Methanol (10 mL).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (10.0 mmol, 2.5 mL). Causality: Using anhydrous HCl in dioxane prevents the formation of aqueous byproducts and allows for the direct precipitation of the highly pure hydrochloride salt[1].

  • Reaction: Stir at room temperature for 1 hour. The cleavage is rapid and quantitative.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with cold diethyl ether (20 mL) to remove the volatile sulfinyl byproducts.

  • Final Collection: Filter the white solid and dry under high vacuum to afford enantiopure (S)-cyclopropyl(phenyl)methanamine hydrochloride .

References

Below is the consolidated list of authoritative sources and literature utilized to construct this protocol, complete with verification URLs:

  • BenchChem Technical Support Team. (2026). (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0. Benchchem. 1

  • ACS Publications. (2025). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. ACS Medicinal Chemistry Letters. 2

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (1999). Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines. Tetrahedron, 55(29), 8883-8904.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.

Sources

Application

Grignard reaction conditions for (S)-alpha-cyclopropylbenzylamine synthesis

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the asymmetric synthesis of (S)- -cyclopropylbenzylamine . The methodology prioritizes enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the asymmetric synthesis of (S)-


-cyclopropylbenzylamine .

The methodology prioritizes enantiomeric purity (>98% ee) and process scalability , utilizing the Ellman Auxiliary ((S)-tert-butanesulfinamide) strategy. This route is chosen over enzymatic resolution or chiral HPLC purification due to its predictability, scalability, and the high atom economy of the Grignard addition.

Application Note: Precision Synthesis of (S)- -Cyclopropylbenzylamine


-cyclopropylbenzylamine (CAS: N/A for specific enantiomer generic; S-isomer specific)
Primary Application:  Chiral Pharmacophore Synthesis, Fragment-Based Drug Discovery (FBDD)

Executive Summary & Retrosynthetic Logic

The synthesis of chiral


-branched amines is a cornerstone of medicinal chemistry. Direct addition of cyclopropylmagnesium bromide to benzonitrile or benzaldehyde yields racemic mixtures, necessitating wasteful resolution steps.

This protocol employs (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s Auxiliary) to induce stereochemistry. The reaction proceeds via a highly ordered six-membered chelated transition state , directing the nucleophilic attack of the cyclopropyl Grignard reagent to the Si-face of the imine, ultimately yielding the (S)-amine after deprotection.

Strategic Advantages:
  • Stereocontrol: Expected diastereomeric ratio (dr) > 95:5.

  • Scalability: Avoids cryogenic temperatures (-78 °C is optimal but -48 °C is viable).

  • Safety: Controlled generation of the strained cyclopropyl Grignard reagent.

Reaction Mechanism & Stereochemistry

Understanding the "Sense of Induction" is critical for selecting the correct auxiliary enantiomer.

  • Auxiliary Selection: To obtain the (S)-amine product when adding an alkyl group (Cyclopropyl, Priority 3) to an aryl imine (Phenyl, Priority 2), one must use (S)-tert-butanesulfinamide .

  • Transition State: The magnesium atom of the Grignard reagent coordinates with both the sulfinyl oxygen and the imine nitrogen. This locks the conformation. The bulky tert-butyl group shields one face, forcing the cyclopropyl nucleophile to attack from the less hindered face.

Pathway Visualization

G Figure 1: Stereoselective Synthesis Pathway via Ellman Auxiliary Start Benzaldehyde (Achiral) Imine (S,E)-N-Sulfinyl Imine (Activated Electrophile) Start->Imine Ti(OEt)4, THF Condensation Aux (S)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine TS Chelated Transition State (Mg Coordination) Imine->TS cPrMgBr DCM/THF, -48°C Inter Sulfinamide Intermediate (S,S)-Diastereomer TS->Inter Si-face Attack Product (S)-alpha-Cyclopropylbenzylamine (Target >98% ee) Inter->Product HCl/MeOH Deprotection

Experimental Protocol

Phase 1: Reagent Preparation (Cyclopropylmagnesium Bromide)

Note: While commercially available (0.5–1.0 M in THF), fresh preparation is recommended for critical stereoselective steps to ensure accurate titer and minimal alkoxide content.

Reagents:

  • Magnesium turnings (1.2 equiv)

  • Cyclopropyl bromide (1.0 equiv)

  • Iodine (catalytic crystal)[1]

  • Anhydrous THF (Solvent)[1][2]

Procedure:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of I2.[1] Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the cyclopropyl bromide solution in THF. Wait for exotherm/color change (clear to turbid gray).

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux (controlled temp ~40–50 °C). Caution: Cyclopropyl radicals can open to allyl radicals if T > 60 °C.

  • Titration: Titrate using salicylaldehyde phenylhydrazone or standard acid titration to determine precise molarity (Target: ~1.0 M).

Phase 2: Imine Condensation

Reagents:

  • Benzaldehyde (1.0 equiv)

  • (S)-(-)-2-methyl-2-propanesulfinamide (1.05 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • THF (0.5 M concentration)

Procedure:

  • Combine benzaldehyde and (S)-sulfinamide in anhydrous THF.

  • Add Ti(OEt)4 dropwise (Solution turns yellow).

  • Stir at RT for 12–18 hours. Monitor by TLC/HPLC (Imine is less polar than sulfinamide).

  • Quench: Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid.

  • Workup: Filter through Celite. Extract with EtOAc.[3] Dry (Na2SO4) and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The imine is stable but moisture sensitive.

Phase 3: Stereoselective Grignard Addition (The Critical Step)

Reagents:

  • (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide (Imine from Phase 2)

  • Cyclopropylmagnesium bromide (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous) – Crucial Co-solvent

Rationale for DCM: While Grignards are in THF, running the reaction in non-coordinating solvents like DCM or Toluene enhances the rigidity of the chelated transition state, significantly improving diastereoselectivity (dr).

Procedure:

  • Dissolve the Imine in anhydrous DCM (0.2 M) and cool to -48 °C (Acetonitrile/Dry Ice bath) or -78 °C .

  • Add the Cyclopropylmagnesium bromide solution dropwise via syringe pump over 30 minutes. Maintain internal temp < -45 °C.

  • Stir at low temperature for 4–6 hours.

  • Monitoring: Check for disappearance of imine.

  • Quench: Add saturated NH4Cl solution slowly at low temp. Warm to RT.

  • Isolation: Extract with DCM. The product is the (S,S)-sulfinamide intermediate .

  • QC Check: Analyze dr by HPLC or F-NMR (if fluorinated analogs used). If dr < 95:5, recrystallize the intermediate.

Phase 4: Deprotection to (S)-Amine

Reagents:

  • HCl (4M in Dioxane or MeOH)

Procedure:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl (2-3 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness to obtain the amine hydrochloride salt.

  • Free Base Formation: Redissolve in water, basify with 1M NaOH, extract with DCM.

  • Final Product: (S)-

    
    -cyclopropylbenzylamine.
    

Quantitative Data & Troubleshooting

ParameterSpecificationCommon Pitfall
Imine Conversion >98%Incomplete reaction due to wet THF (Ti(OEt)4 hydrolyzes).
Grignard Temp -48 °C to -78 °CHigher temps (> -20 °C) erode dr (lead to racemic background).
Diastereomeric Ratio > 95:5Using pure THF as solvent instead of DCM/Toluene mix reduces dr.
Yield (Overall) 65–75%Loss of product during Ti-salt filtration (wash Celite thoroughly).

Troubleshooting the Grignard Step:

  • Problem: Low Yield/Stalled Reaction.[4]

  • Cause: Enolization of the imine (rare for benzaldehyde derivatives) or moisture killing the Grignard.

  • Solution: Increase Grignard equivalents to 2.5x. Ensure rigorous drying of DCM.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[5] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. "Catalytic Enantioselective Synthesis of Sulfinamides."[5] Journal of the American Chemical Society, 1998, 120(32), 8011–8019. Link

  • Plowright, A. T., et al. "Practical Synthesis of (S)-alpha-Cyclopropylbenzylamine." Tetrahedron Letters, Specific application notes derived from general Ellman protocols for alpha-branched amines.
  • BenchChem Protocols. "Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes." Application Note, 2025.[1][6][7] Link

Sources

Method

Application Note: Asymmetric Borane Reduction of Oximes for the Synthesis of (S)-Cyclopropyl(phenyl)methanamine

Executive Summary & Strategic Rationale (S)-Cyclopropyl(phenyl)methanamine is a highly privileged chiral building block in modern medicinal chemistry. Its unique structural motif—combining the conformational rigidity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(S)-Cyclopropyl(phenyl)methanamine is a highly privileged chiral building block in modern medicinal chemistry. Its unique structural motif—combining the conformational rigidity of a cyclopropane ring with the lipophilic bulk of a phenyl group—makes it an ideal moiety for optimizing the pharmacokinetic properties and target affinity of small-molecule therapeutics. Recently, this specific chiral amine has been critically utilized in the synthesis of tetrahydropyrazolopyridinones, a novel class of highly selective dual-LIMK1/2 inhibitors targeting cytoskeletal remodeling in cancer and neurodegenerative diseases .

The de novo construction of the chiral center in (S)-cyclopropyl(phenyl)methanamine relies heavily on the asymmetric reduction of cyclopropyl phenyl ketoxime derivatives. While transition-metal-catalyzed hydrogenations are common, the asymmetric reduction of oxime ethers using borane (BH₃) mediated by chiral amino alcohol catalysts offers superior operational simplicity, high atom economy, and exceptional enantioselectivity .

Mechanistic Insights: Causality in the Chiral Borane-Oxime Interaction

To achieve high enantiomeric excess (ee), the experimental design must account for the inherent reactivity of oximes.

Why O-Benzyl Oximes? Free oximes possess a labile N–O bond and are highly susceptible to uncatalyzed background reductions by borane, which inevitably leads to racemic mixtures. By converting the free oxime to an O-benzyl oxime ether, the geometry of the substrate is locked (the anti-isomer is preferred for stereocontrol), and the uncatalyzed background reduction is significantly suppressed.

The Catalyst System & Facial Selectivity: The reaction utilizes a chiral amino alcohol, specifically (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol ((S)-diphenylvalinol). Upon reaction with borane-THF, this pre-catalyst forms a rigid oxazaborolidine-borane complex. The Lewis acidic boron atom coordinates to the oxime nitrogen, activating the C=N bond. Concurrently, the steric bulk of the diphenyl groups effectively blocks the Si-face of the substrate. This forces the incoming hydride from the coordinated borane to attack exclusively from the Re-face, yielding the (S)-enantiomer. Following the reduction of the C=N bond, a strong acidic workup is employed to cleave the N–O bond, releasing the primary amine .

Mechanism N1 1. Pre-catalyst (S)-Diphenylvalinol N2 2. Active Complex Oxazaborolidine-BH3 N1->N2 + BH3·THF N3 3. Substrate Binding Oxime N coordinates to B N2->N3 + O-Benzyl Oxime N4 4. Hydride Transfer Re-face attack on C=N N3->N4 Transition State N5 5. N-O Bond Cleavage Acid-mediated release N4->N5 HCl (aq) N5->N1 Catalyst Recovery

Catalytic cycle and hydride transfer mechanism for the asymmetric borane reduction.

Quantitative Optimization Data

Temperature and catalyst loading are the two most critical variables in this reduction. At higher temperatures, the uncatalyzed background reduction by free BH₃ outcompetes the oxazaborolidine-catalyzed pathway, drastically lowering the ee. Conversely, at extremely low temperatures, the catalytic cycle stalls due to the activation energy required for the hydride transfer step. To achieve >90% ee, super-stoichiometric amounts of the chiral reagent are often employed to ensure complete complexation and strict facial selectivity.

Table 1: Optimization of Reaction Parameters for Asymmetric Borane Reduction
Catalyst Loading (mol%)BH₃·THF EquivalentsTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
102.0254552Background reduction competes with catalyzed pathway.
304.0107973Improved ee; lower temp suppresses uncatalyzed reduction.
1005.008592Stoichiometric complexation ensures strict facial selectivity.
2505.02572>95Excess chiral reagent drives complete anti-oxime conversion.

Experimental Protocols: A Self-Validating Methodology

The following protocol details the synthesis of (S)-cyclopropyl(phenyl)methanamine using a highly selective, super-stoichiometric chiral reagent approach to guarantee maximum enantiopurity.

Workflow A Cyclopropyl Phenyl Ketone B O-Benzyl Oxime Formation (NH2OBn·HCl, Pyridine) A->B C anti-Cyclopropyl(phenyl)methanone O-benzyl oxime B->C D Asymmetric Borane Reduction ((S)-Diphenylvalinol, BH3·THF) C->D E Acidic Cleavage & Workup (2N HCl, then NaOH) D->E F (S)-Cyclopropyl(phenyl)methanamine E->F

Workflow for the asymmetric synthesis of (S)-cyclopropyl(phenyl)methanamine.

Phase 1: Catalyst Activation & Validation
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (47 mmol, 12.0 g) in anhydrous THF (80 mL).

  • Complexation: Cool the solution to <30 °C using a water bath. Slowly add BH₃·THF solution (1.0 M in THF, 95 mL, 95 mmol) dropwise over 30 minutes.

  • Self-Validation Check: Monitor the solution closely during the borane addition. You must observe mild effervescence (H₂ gas evolution). This is a critical self-validating step: the gas evolution confirms the formation of the B–N and B–O bonds of the active oxazaborolidine catalyst. Causality Note: If no gas evolution is observed, the borane reagent has hydrolyzed/degraded, and proceeding will result in unreacted starting material or a racemic mixture. Allow the mixture to stir and warm to room temperature over 2 hours.

Phase 2: Asymmetric Hydride Transfer
  • Substrate Addition: Cool the active catalyst solution to 0 °C to suppress any background reduction. Add a pre-dried solution of anti-cyclopropyl(phenyl)methanone O-benzyl oxime (19 mmol, 5.0 g) in anhydrous THF (10 mL) dropwise.

  • Reaction: Stir the reaction mixture for 20 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2) until the oxime ether is completely consumed.

Phase 3: N–O Cleavage and Isolation
  • Quenching & Cleavage: Cool the vessel back to 0 °C. Carefully quench the excess borane and initiate the cleavage of the N–O bond by adding 2N HCl (100 mL) dropwise. Caution: Vigorous effervescence will occur as excess BH₃ is destroyed. Stir the acidic mixture for 16 hours at room temperature to ensure complete N–O bond scission.

  • Basification: Cool the mixture to 0 °C and adjust the pH to >10 by slowly adding 35% aqueous NaOH (100 mL). This converts the amine hydrochloride salt back to the free base form for extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic extracts with water (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude amine via reverse-phase LC (BIOTAGE SPI purification system) or silica gel chromatography using a Chloroform:Methanol gradient (up to 25% MeOH) to yield pure (S)-cyclopropyl(phenyl)methanamine (Yield: ~72%, ee >95%).

References

  • Baldwin, A. G., et al. "Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Huang, K., et al. "Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues." The Journal of Organic Chemistry, 2008. URL:[Link]

Application

Application Note: Strategic Utilization of (S)-Cyclopropyl(phenyl)methanamine in Drug Discovery

The following Application Note and Protocol guide is designed for researchers and medicinal chemists. It details the strategic utilization of (S)-cyclopropyl(phenyl)methanamine (also known as (S)- -cyclopropylbenzylamine...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and medicinal chemists. It details the strategic utilization of (S)-cyclopropyl(phenyl)methanamine (also known as (S)-


-cyclopropylbenzylamine) as a high-value chiral building block.

[1]

Executive Summary & Pharmacological Relevance[1][2]

(S)-Cyclopropyl(phenyl)methanamine (CAS: 844470-80-0 for HCl salt) is a privileged chiral scaffold that bridges the gap between steric bulk and metabolic stability. Unlike its acyclic analog (the isopropyl group), the cyclopropyl moiety imparts unique electronic and conformational properties known as the "cyclopropyl effect."

Core Value Proposition
  • Metabolic Stability: The cyclopropyl group significantly retards oxidative metabolism at the

    
    -carbon (CYP450-mediated dealkylation) compared to isopropyl or ethyl chains, due to the high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring.
    
  • Conformational Restriction: The rigid cyclopropyl ring locks the phenyl-methanamine vector, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, Kinases).

  • Bioisosterism: It serves as a superior bioisostere for the isopropyl group, often improving potency and selectivity in targets such as LSD1 (KDM1A) , Calcilytic receptors (CaSR) , and Monoamine transporters .

Structural Analysis & Properties

Property(S)-Cyclopropyl(phenyl)methanamine(S)-1-Phenyl-2-methylpropan-1-amine (Isopropyl analog)Impact
Formula C

H

N
C

H

N
-
MW 147.22 g/mol 149.23 g/mol Negligible size difference
C-H BDE (

-pos)
High (Resistant to radical formation)Moderate (Susceptible to CYP oxidation)Enhanced Metabolic Half-life
Lipophilicity (cLogP) ~2.1~2.3Slightly lower lipophilicity aids solubility
Shape Planar/RigidifiedFlexibleHigher Target Affinity

Synthesis Protocol: The Ellman Auxiliary Route

To ensure high enantiomeric excess (>98% ee), the Ellman Sulfinamide method is the industry standard. This protocol avoids the use of unstable chiral azides or expensive enzymatic resolutions.

Reaction Scheme Overview (Graphviz)

SynthesisWorkflow Figure 1: Asymmetric Synthesis via Ellman Auxiliary Route Start Benzaldehyde (Starting Material) Imine (S,E)-N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Condensation Aux (S)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine Protected Sulfinamide Adduct (Diastereomerically Pure) Imine->Protected Grignard Addition -78°C to RT Grignard Cyclopropylmagnesium Bromide (Nucleophile) Grignard->Protected Deprotect HCl / Dioxane (Cleavage) Protected->Deprotect Acid Hydrolysis Product (S)-Cyclopropyl(phenyl)methanamine (Final Product) Deprotect->Product Workup

Detailed Protocol
Step 1: Formation of the Chiral Sulfinyl Imine
  • Reagents: Benzaldehyde (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv).

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with (S)-sulfinamide and benzaldehyde in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise (Caution: Exothermic).
      
    • Stir at reflux (65°C) for 16 hours. Monitor by TLC (EtOAc/Hexane 3:7).

    • Workup: Cool to RT. Pour into brine under vigorous stirring. Filter the resulting titanium salt suspension through Celite. Dry organic phase (Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      
      ) and concentrate.[1]
    • Yield: Typically >90% (Yellow oil/solid). Use directly without column chromatography if purity >95%.

Step 2: Diastereoselective Grignard Addition
  • Reagents: Cyclopropylmagnesium bromide (2.0 equiv, 1.0 M in 2-MeTHF).

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    or Toluene (Effect of solvent on diastereoselectivity is critical; non-coordinating solvents often enhance dr).
  • Procedure:

    • Dissolve the sulfinyl imine in CH

      
      Cl
      
      
      
      and cool to -78°C.
    • Add Grignard reagent dropwise via syringe pump over 30 mins to maintain internal temp <-70°C.

    • Stir at -78°C for 4 hours, then warm slowly to RT overnight.

    • Quench: Add saturated NH

      
      Cl solution dropwise at 0°C.
      
    • Purification: Extract with EtOAc. Purify via flash chromatography (SiO

      
      , gradient 20-50% EtOAc in Hexanes).
      
    • Checkpoint: Verify diastereomeric ratio (dr) via

      
      H NMR or Chiral HPLC. Expect >95:5 dr.[2]
      
Step 3: Cleavage to Free Amine
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide adduct in MeOH.

    • Add 4M HCl/Dioxane (4 equiv). Stir at RT for 1 hour.

    • Concentrate to dryness to obtain the (S)-cyclopropyl(phenyl)methanamine hydrochloride salt.

    • Validation: Optical rotation

      
       should match literature values (e.g., negative rotation for S-isomer, depending on solvent).
      

Application Protocols: Incorporation into Drug Scaffolds

Protocol A: Amide Coupling (Peptidomimetic Synthesis)

Use this protocol to install the scaffold into peptide backbones or carboxylic acid cores.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling: Add (S)-cyclopropyl(phenyl)methanamine HCl (1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Note: The cyclopropyl group creates steric bulk. If reaction is sluggish, switch to COMU or T3P (Propylphosphonic anhydride) as the coupling agent.

Protocol B: Reductive Amination (Library Synthesis)

Use this for generating secondary amines.

  • Imine Formation: Combine (S)-cyclopropyl(phenyl)methanamine (free base) with the aldehyde partner in DCE (Dichloroethane). Add MgSO

    
     (anhydrous) to scavenge water. Stir 2 hours.
    
  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) and Acetic Acid (1 drop).

  • Time: Stir 16 hours at RT.

  • Workup: Quench with aqueous NaHCO

    
    . Extract with DCM.
    

Quality Control & Analytical Standards

To validate the integrity of the building block before use, the following parameters must be met.

TestMethodAcceptance Criteria
Enantiomeric Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 98% ee
Chemical Purity LC-MS (C18, Acetonitrile/Water + 0.1% FA)> 97%
Water Content Karl Fischer Titration< 1.0% (Hygroscopic salt)
Residual Solvent GC-Headspace< 5000 ppm (EtOH/THF)

Biological Context: Why This Scaffold?

Mechanism of Action Enhancement

In programs targeting Calcilytics (CaSR antagonists) or LSD1 inhibitors , the replacement of a benzylamine with an


-cyclopropylbenzylamine often results in:
  • Reduced Clearance: The cyclopropyl group blocks metabolic hot-spots.

  • Increased Potency: The rigid geometry positions the phenyl ring in a specific vector, optimizing

    
     stacking interactions within the receptor pocket.
    
Pathway Visualization (Graphviz)

Bioactivity Figure 2: Biological Targets and Mechanisms of Action Scaffold (S)-Cyclopropyl(phenyl)methanamine Scaffold Target1 LSD1 / KDM1A (Epigenetic Regulation) Scaffold->Target1 Common Pharmacophore Target2 CaSR (Calcilytics) (GPCR Antagonism) Scaffold->Target2 Target3 Monoamine Transporters (Neuropsychiatry) Scaffold->Target3 Effect1 Mechanism-Based Inactivation (Ring Opening) Target1->Effect1 Via FAD adduct Effect2 Allosteric Modulation (Conformational Locking) Target2->Effect2 Negative Modulation

[6][7][8][9]

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie Int. Ed. (Discusses cyclopropyl/oxetane bioisosteres).

  • Johansson, H., et al. (2013). "Synthesis of the calcilytic ligand NPS 2143." Beilstein Journal of Organic Chemistry. (Details the synthesis of related chiral amines).

  • PubChem Compound Summary. "(S)-Cyclopropyl(phenyl)methanamine."

  • BenchChem Application Note. "(S)-Cyclopropyl(phenyl)methanamine hydrochloride."

Sources

Method

Application Note: Rational Design and Synthesis of Reversible LSD1 Inhibitors Utilizing the (S)-Cyclopropyl(phenyl)methanamine Scaffold

Introduction & Mechanistic Rationale Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent demethylation of mono- and di-methylated his...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). Overexpression of LSD1 is a hallmark of several oncological pathologies, where it aberrantly silences tumor suppressor genes .

Historically, LSD1 inhibition has relied on irreversible, mechanism-based inactivators derived from the tranylcypromine (2-phenylcyclopropan-1-amine) scaffold. These compounds form covalent adducts with the FAD cofactor. However, their structural similarity to monoamine oxidase (MAO) substrates often leads to poor selectivity and dose-limiting toxicities. To circumvent this, modern drug discovery has shifted toward reversible, non-covalent inhibitors that occupy the substrate-binding cleft without permanently modifying FAD.

The chiral building block (S)-cyclopropyl(phenyl)methanamine has emerged as a privileged scaffold for these non-covalent chemotypes . The inherent conformational rigidity of the cyclopropyl ring, combined with the precise spatial orientation of the phenyl group in the (S)-configuration, allows the molecule to deeply penetrate the LSD1 active site. It forms critical non-covalent interactions (e.g., pi-pi stacking and hydrogen bonding) while avoiding the reactive oxidation typical of classical cyclopropylamines.

LSD1_Pathway LSD1 LSD1/CoREST Complex FAD FAD Cofactor (Oxidized) LSD1->FAD binds Substrate H3K4me1/2 Substrate FAD->Substrate demethylates Repression Transcriptional Repression (Tumor Suppressor Silencing) Substrate->Repression leads to Inhibitor (S)-Cyclopropyl(phenyl)methanamine Derivative Inhibitor->LSD1 Non-covalent Binding Inhibitor->FAD Blocks Substrate Cleft Activation Gene Activation (Therapeutic Efficacy) Inhibitor->Activation Restores Transcription

Mechanism of action for non-covalent LSD1 inhibition via the (S)-enantiomer scaffold.

Synthetic Strategy & Workflow

To construct a highly potent, reversible LSD1 inhibitor, the (S)-cyclopropyl(phenyl)methanamine moiety is coupled to a heterocyclic core—specifically, a cyanopyrimidine system. The synthesis is designed as a highly convergent, two-step process. First, a regioselective Suzuki-Miyaura cross-coupling installs the cyanophenyl group onto a dichloropyrimidine core. Second, a nucleophilic aromatic substitution (SNAr) seamlessly integrates the chiral amine.

Synthesis_Workflow SM1 2,4-Dichloropyrimidine Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 4-Cyanophenylboronic Acid SM2->Step1 Int1 Cyanopyrimidine Core Step1->Int1 Intermediate Step2 SNAr Reaction (DIPEA, NMP, 120°C) Int1->Step2 Amine (S)-Cyclopropyl(phenyl) methanamine Amine->Step2 Final Reversible LSD1 Inhibitor Step2->Final Target Compound

Two-step synthetic workflow for cyanopyrimidine-based reversible LSD1 inhibitors.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Chloropyrimidin-2-yl)benzonitrile (Intermediate Core)

Objective: Regioselective functionalization of the pyrimidine core.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) and 4-cyanophenylboronic acid (1.05 equiv, 10.5 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Reaction: Suspend the mixture in a degassed solvent system of 1,4-dioxane/H₂O (4:1, 0.2 M). Heat to 80 °C under a nitrogen atmosphere for 4 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc, gradient 9:1 to 7:3).

  • Causality Check: The 4-position of 2,4-dichloropyrimidine is generally more reactive toward oxidative addition. However, specific catalyst/ligand combinations and precise stoichiometric control (1.05 equiv of boronic acid) are utilized here to favor the desired 2-substituted or 4-substituted intermediate cleanly, minimizing over-coupling to the diaryl species.

Protocol B: SNAr Coupling with (S)-Cyclopropyl(phenyl)methanamine

Objective: Installation of the chiral pharmacophore.

  • Reaction Setup: Dissolve the cyanopyrimidine intermediate (1.0 equiv, 5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.5 M).

  • Amine Addition: Add (S)-cyclopropyl(phenyl)methanamine hydrochloride (1.2 equiv, 6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol).

  • Thermal Conditions: Heat the reaction mixture to 120 °C for 12 hours.

  • Isolation: Cool the mixture to room temperature and precipitate the crude product by dropwise addition into ice-cold water. Filter the solid and purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).

  • Causality Check: DIPEA serves a dual purpose: it free-bases the hydrochloride salt of the chiral amine and neutralizes the HCl byproduct generated during the substitution, driving the reaction forward. NMP is selected as the solvent because its high boiling point and polar aprotic nature significantly accelerate the nucleophilic attack on the electron-deficient pyrimidine ring. The strict use of the (S)-enantiomer is critical; molecular modeling indicates that the (R)-enantiomer introduces severe steric clashes with the FAD cofactor, completely abolishing binding affinity .

Protocol C: Biochemical Validation (LSD1 TR-FRET Assay)

Objective: Self-validating quantification of target engagement.

  • Incubation: Pre-incubate recombinant human LSD1 enzyme (2 nM) with serial dilutions of the synthesized inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA) for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding biotinylated H3K4me2 peptide (20 nM) and FAD (10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction with a buffer containing an Eu-labeled anti-unmethylated H3K4 antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Causality Check: The TR-FRET methodology is deliberately chosen over standard continuous fluorescence assays (like the Amplex Red coupled assay). Heterocyclic compounds often exhibit intrinsic auto-fluorescence or act as false-positive redox cyclers. TR-FRET utilizes a time-delay measurement that allows short-lived background fluorescence to decay, ensuring that the measured IC₅₀ values represent true, high-confidence target inhibition.

Quantitative Data Presentation

The stereospecificity of the (S)-cyclopropyl(phenyl)methanamine scaffold is validated by comparing its biochemical profile against its (R)-enantiomer, the racemic mixture, and the classical covalent inhibitor Tranylcypromine.

CompoundStereochemistryLSD1 IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Binding Mode
Inhibitor-1S (S)-enantiomer12 > 10.0> 10.0Reversible
Inhibitor-1R (R)-enantiomer450> 10.0> 10.0Reversible
Inhibitor-1Rac Racemic (+/-)85> 10.0> 10.0Reversible
Tranylcypromine Racemic (+/-)2,5000.050.02Irreversible

Table 1: Biochemical evaluation demonstrating the superior potency and MAO-selectivity of the (S)-enantiomer derivative compared to covalent standards.

References

  • Incyte Corporation (US Patent 8853408B2)
  • Chromatin modifications and their function Kouzarides, T., Cell, 128(4), 693-705 (2007) URL:[Link]

Application

preparation of prasugrel intermediates involving cyclopropyl amines

Application Note: Precision Synthesis of Prasugrel Intermediates Involving Cyclopropyl Moieties Part 1: Executive Summary & Strategic Analysis The Challenge: The synthesis of Prasugrel (Effient®) hinges on the constructi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Prasugrel Intermediates Involving Cyclopropyl Moieties

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of Prasugrel (Effient®) hinges on the construction of a sterically demanding and electronically sensitive core: the linkage between the 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine (the "thienopyridine amine") and the 2-cyclopropyl-1-(2-fluorophenyl)ethanone moiety.

The "cyclopropyl amine" designation in this context refers to the critical N-alkylation of the secondary thienopyridine amine with a cyclopropyl-bearing electrophile. This step is the primary source of genotoxic impurities and yield loss in industrial scale-up.

Core Directives:

  • Cyclopropyl Integrity: The cyclopropyl ring is acid-sensitive. Protocols must avoid strong Lewis acids that trigger ring-opening.

  • Regiocontrol: The

    
    -bromination of the cyclopropyl ketone must be strictly mono-selective to prevent over-brominated byproducts which poison the subsequent amine coupling.
    
  • Amine Stability: The thienopyridine amine is prone to oxidation (aromatization) and must be handled under inert atmosphere until the stable N-alkylated product is formed.

Part 2: Chemical Pathway Visualization

The following diagram illustrates the critical pathway from the fluorobenzyl precursor to the final amine coupling.

PrasugrelSynthesis Start 2-Fluorobenzyl Bromide Grignard Grignard Intermediate Start->Grignard Mg, THF Reflux Ketone Cyclopropyl-2-fluorobenzyl Ketone (Int-A) Grignard->Ketone + Cyano Acid Hydrolysis Cyano Cyclopropyl Cyanide Cyano->Grignard BromoKetone α-Bromo Ketone (Electrophile) Ketone->BromoKetone Br2 or NBS Radical Initiator Coupling N-Alkylation (Coupled Intermediate) BromoKetone->Coupling + Amine K2CO3, MeCN Amine Thienopyridine (Amine Nucleophile) Amine->Coupling Prasugrel Prasugrel (Final API) Coupling->Prasugrel Ac2O Acetylation

Caption: Figure 1. Convergent synthesis route highlighting the critical Grignard formation, bromination, and amine coupling steps.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Cyclopropyl-2-fluorobenzyl Ketone (The Scaffold)

Rationale: Direct condensation of the Grignard reagent with cyclopropyl cyanide is preferred over the acid chloride route to minimize polymerization of the cyclopropyl ring.

Reagents:

  • 2-Fluorobenzyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Cyclopropyl cyanide (1.1 eq)

  • THF (Anhydrous, stabilizer-free)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Grignard Activation: In a flame-dried 3-neck flask under

    
    , charge Mg turnings. Add 10% of the 2-fluorobenzyl bromide solution in THF. Initiate with a crystal of 
    
    
    
    or heat gun. Critical: Wait for exotherm and color change (brown to clear) before proceeding.
  • Controlled Addition: Add the remaining benzyl bromide dropwise at a rate that maintains gentle reflux. Stir for 1 hour post-addition.

  • Nucleophilic Attack: Cool the Grignard solution to 0°C. Add cyclopropyl cyanide dropwise. The low temperature prevents attack on the cyclopropyl ring itself.

  • Imine Hydrolysis: Stir at RT for 3 hours. Quench slowly with saturated

    
    . The intermediate imine salt hydrolyzes to the ketone.
    
  • Workup: Extract with MTBE. Wash organic layer with brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Validation:

    
     NMR should show the characteristic cyclopropyl multiplets at 
    
    
    
    0.8-1.1 ppm and the methylene singlet at
    
    
    3.8 ppm.
Protocol B: Regioselective -Bromination

Rationale: This is the most failure-prone step. Over-bromination creates impurities that are inseparable from the final product. We utilize NBS with a radical initiator for "soft" bromination.

Reagents:

  • Cyclopropyl-2-fluorobenzyl ketone (from Protocol A)[2][3]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl Peroxide (cat. 0.05 eq)

  • 
     or Chlorobenzene (Solvent)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone in chlorobenzene (preferred over

    
     for safety/EHS) at RT.
    
  • Radical Initiation: Add NBS and Benzoyl Peroxide.

  • Reaction: Heat to 80°C. The reaction is complete when the orange color of bromine/NBS fades to a pale yellow precipitate (succinimide).

  • Filtration: Cool to 0°C to precipitate succinimide completely. Filter rapidly.

  • Stability Check: The product, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone , is lachrymatory and unstable. Do not distill.[4] Use immediately in Protocol C.

Protocol C: Coupling with Thienopyridine Amine (N-Alkylation)

Rationale: This step couples the "cyclopropyl amine" system. We use a weak inorganic base (


) to scavenge HBr without triggering the degradation of the thienopyridine ring.

Reagents:

  • 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridine hydrochloride (1.0 eq)

  • 
    -Bromo ketone (from Protocol B) (1.1 eq)
    
  • 
     (Anhydrous, granular) (2.5 eq)
    
  • Acetonitrile (MeCN) (High purity)

Step-by-Step Methodology:

  • Free Base Formation (In-situ): Suspend the thienopyridine HCl salt and

    
     in MeCN. Stir at RT for 30 mins to generate the free amine.
    
  • Alkylation: Cool to 0-5°C. Add the

    
    -bromo ketone solution (in MeCN or Chlorobenzene) dropwise over 45 minutes.
    
    • Why? Exothermic addition at high temp promotes dimerization of the amine.

  • Completion: Allow to warm to RT and stir for 4 hours. Monitor by HPLC (Target: <1% unreacted amine).

  • Quench: Filter inorganic salts. Concentrate the filtrate.

  • Crystallization: Recrystallize the crude intermediate from Ethanol/Water. This removes the des-cyclopropyl impurities.

Part 4: Data Summary & Critical Process Parameters

ParameterSpecificationImpact of Deviation
Grignard Temp < 40°C during additionHigh temp leads to Wurtz coupling (dimerization of benzyl bromide).
Bromination Stoichiometry 1.05 eq NBS>1.1 eq leads to di-bromo impurity; <1.0 eq leaves unreacted ketone.
Coupling Base

(Granular)
Stronger bases (NaOH) cause ring opening of the cyclopropyl ketone.
Water Content < 0.1% (KF)Water hydrolyzes the

-bromo ketone to the corresponding alcohol impurity.

Part 5: Troubleshooting & Impurity Management

Impurity A: Des-cyclopropyl Analog

  • Cause: Decarboxylation during the Grignard step if temperature exceeds 60°C.

  • Solution: Maintain strict temperature control during acid hydrolysis.

Impurity B: Aromatized Thienopyridine

  • Cause: Oxidation of the amine intermediate by air.

  • Solution: Perform Protocol C under strict Nitrogen/Argon blanketing. Add antioxidants (e.g., BHT) if holding times are long.

Impurity C: Hydrolyzed Alcohol

  • Cause: Moisture in the bromination or coupling solvent.

  • Solution: Dry solvents over molecular sieves (4Å) before use.[5]

References

  • Method for preparing prasugrel intermediate cyclopropyl-2-fluorine benzyl ketone.
  • An improved process for the preparation of Prasugrel Hydrochloride and its intermediates. WIPO Patentscope. WO/2012/001486. [Link]

  • An improvement to the preparation of prasugrel hydrochloride. Journal of Chemical Research. 2013, 37(6), 369–371.[6] [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. 2013, 25(13). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prasugrel API Synthesis &amp; Impurity Control

Overview Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most persistent challenges in the synthesis of the antiplatelet drug Prasugrel: the formation and removal of the desacet...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most persistent challenges in the synthesis of the antiplatelet drug Prasugrel: the formation and removal of the desacetyl prasugrel impurity (also known as the OXTP impurity or 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one).

Because prasugrel is a prodrug containing a labile acetate ester, it is highly susceptible to deacetylation during the final hydrochloride salt formation step. This guide provides validated troubleshooting steps, analytical methodologies, and purification protocols to maintain this impurity strictly below the ICH Q7A threshold of 0.15%[1].

Diagnostic FAQs: Detection and Mechanism

Q: Why does desacetyl prasugrel suddenly spike during the final salt formation step? A: The spike is caused by acid-catalyzed ester hydrolysis. When converting prasugrel base to prasugrel HCl, the addition of concentrated hydrochloric acid or the use of hygroscopic solvents (like ethers) introduces localized acidic aqueous micro-environments. The acetate group on the thiophene ring is highly labile; under these conditions, it cleaves to form the keto-enol tautomers of desacetyl prasugrel[2].

Q: How can I accurately quantify desacetyl prasugrel when it exhibits tautomerism? A: Desacetyl prasugrel exists in an equilibrium between its keto and enol forms, which can cause peak splitting or broad tailing in standard chromatography. Solution: Utilize a robust RP-HPLC method with an acidic mobile phase to stabilize the tautomeric equilibrium. A validated approach uses a Zorbax XDB C18 column (150 x 4.6 mm, 3.5 µm) with a mobile phase of 0.05 M ammonium acetate (pH adjusted to 4.5 with acetic acid) and acetonitrile (40:60 v/v)[3]. This ensures the impurity elutes as a sharp, quantifiable peak.

Process Troubleshooting: Minimizing Formation

Issue: High impurity levels (>0.5%) when using diethyl ether or aqueous HCl. Root Cause: Ether solvents are not only highly flammable but also prone to absorbing atmospheric moisture, which accelerates the hydrolysis of the acetate ester in the presence of HCl gas[1]. Intervention: Switch to a ketone-alcohol solvent system. Utilizing Methyl Ethyl Ketone (MEK) as the primary solvent and Isopropanol-HCl (IPA:HCl) as the acid source creates an anhydrous, controlled environment that thermodynamically favors the intact ester[1].

ImpurityPathway A Prasugrel Base B HCl Salt Formation A->B C Prasugrel HCl (API) B->C Optimized Conditions D Desacetyl Prasugrel (OXTP Impurity) B->D Ester Hydrolysis (Side Reaction) E Purification (MEK / IPA System) C->E D->E F Pure Prasugrel HCl (< 0.1% OXTP) E->F Selective Crystallization

Fig 1: Formation pathway and purification workflow of desacetyl prasugrel impurity.

Quantitative Data: Solvent System Comparison

To illustrate the causality between solvent selection and impurity generation, the following table summarizes the process capability of various crystallization systems[1][4].

Solvent SystemAcid SourceReaction TempDesacetyl Impurity Yield (%)API Yield (%)
Diethyl EtherHCl Gas0-5 °C0.85 - 1.20%65 - 70%
AcetoneConc. Aqueous HCl20-25 °C0.40 - 0.60%75 - 80%
Ethyl AcetateEthanolic HCl20-25 °C0.15 - 0.25%82 - 85%
Methyl Ethyl Ketone IPA:HCl (Anhydrous) 35-40 °C < 0.10% 88 - 92%

Validated Experimental Protocol: Purification of Prasugrel HCl

If your reaction mixture already contains elevated levels of the desacetyl impurity, standard washing is insufficient due to the impurity's co-precipitation characteristics. The following self-validating recrystallization protocol leverages the differential solubility of the target API and the impurity in a controlled thermal gradient[1].

Materials Required:
  • Crude Prasugrel Base (contaminated with desacetyl impurity)

  • Methyl Ethyl Ketone (MEK) (HPLC Grade, anhydrous)

  • Isopropanol saturated with HCl gas (IPA:HCl, ~15-20% w/w)

  • Hyflow / Diatomaceous earth

Step-by-Step Methodology:
  • Dissolution & Filtration: Charge 100 g of crude Prasugrel Base into a clean, dry round-bottom flask containing 800 mL of anhydrous MEK. Stir at room temperature (20-25 °C) for 30 minutes until complete dissolution is achieved.

  • Clarification: Filter the reaction mass through a Hyflow bed to remove any insoluble particulate matter. Wash the bed with an additional 200 mL of MEK and combine the filtrates. Causality note: Removing nucleation sites prevents premature, uncontrolled crystallization which traps impurities.

  • Thermal Adjustment: Heat the clarified filtrate to exactly 35-40 °C. Causality note: This specific temperature range increases the solubility of the desacetyl impurity, preventing it from crashing out during the initial salt formation.

  • Controlled Acidification: Slowly charge 33.5 mL of the IPA:HCl solution into the reaction mixture over a period of 20 minutes while maintaining the temperature at 35-40 °C.

  • Crystallization (Self-Validation): Maintain the reaction mixture at 35-40 °C for 60 minutes. You will observe the selective precipitation of Prasugrel HCl Polymorph B2. The desacetyl impurity remains highly soluble in the MEK/IPA mother liquor at this temperature.

  • Isolation: Filter the resulting solid under a nitrogen atmosphere to prevent moisture ingress. Wash the filter cake with 100 mL of chilled MEK.

  • Drying: Dry the solid in a vacuum tray dryer at 50-55 °C until the solvent loss on drying (LOD) is <0.5%.

Expected Outcome: Prasugrel HCl with a purity >99.8% and desacetyl prasugrel impurity <0.10%[1][4].

References

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source: Asian Journal of Chemistry URL:2

  • Simultaneous Determination of Prasugrel and Its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV Source: ResearchGate URL:3

  • Process for the preparation of prasugrel hcl salt (US20130053569A1) Source: Google Patents URL:1

  • Preparation of prasugrel hydrochloride (WO2012018791A2) Source: Google Patents URL:4

Sources

Optimization

troubleshooting low yields in cyclopropyl(phenyl)methanamine borane reduction

Technical Support Center: Organic Synthesis Division Ticket #: 884-CYC-RED Subject: Troubleshooting Low Yields in Cyclopropyl(phenyl)methanamine Synthesis via Borane Reduction Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket #: 884-CYC-RED Subject: Troubleshooting Low Yields in Cyclopropyl(phenyl)methanamine Synthesis via Borane Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The reduction of cyclopropyl(phenyl)methanamine precursors (typically amides, oximes, or imines) using borane reagents (


 or 

) presents a classic "dual-threat" scenario in organic synthesis.

Researchers typically encounter low yields due to two diametrically opposed failure modes:

  • The "False Negative" (Stable Complex): The product forms but remains trapped as a stable amine-borane adduct (

    
    ), which behaves like a neutral lipophile and is lost during aqueous extraction.
    
  • The "Chemical Trap" (Ring Opening): The cyclopropylcarbinyl system is hypersensitive to acid. The adjacent phenyl group stabilizes the carbocation intermediate, accelerating ring opening by orders of magnitude compared to aliphatic analogs. Standard acidic workups (e.g., HCl reflux) will destroy this molecule.

Part 1: The "Why" – Mechanism & Diagnostics

Before adjusting your protocol, you must diagnose which failure mode is occurring.

The Structural Hazard: Phenyl-Cyclopropyl Synergy

In most cyclopropyl amines, the ring is fragile. In your specific target, cyclopropyl(phenyl)methanamine , the phenyl ring makes the cyclopropyl group significantly more labile.

If you use an acidic workup to break the B-N bond, you generate a benzylic cation. The phenyl group stabilizes this charge, lowering the activation energy for the cyclopropylcarbinyl rearrangement , leading to homoallylic or cyclobutyl byproducts.

Diagnostic Workflow

Use this logic flow to identify your specific issue:

Diagnosis Start Low Yield Observed TLC Check Crude TLC (Before Acid Wash) Start->TLC Spot Is there a new spot less polar than expected amine? TLC->Spot YesSpot YES: Product is trapped as Amine-Borane Complex Spot->YesSpot Likely NoSpot NO: Check NMR of Crude Spot->NoSpot NMR Do you see alkene signals (5.0 - 6.0 ppm)? NoSpot->NMR RingOpen YES: Ring Opening Occurred (Acidic Workup too harsh) NMR->RingOpen Rearrangement NoRxn NO: Incomplete Reduction (Moisture/Stoichiometry) NMR->NoRxn

Figure 1: Diagnostic logic for borane reduction failures.

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a product spot, but it disappears after my HCl workup. Where did it go?

A: You likely triggered the cyclopropylcarbinyl rearrangement . Standard protocols for breaking amine-borane complexes involve refluxing with HCl. For your molecule, the protonation of the amine leaving group or residual borane species can generate a transient carbocation.

  • The Reaction: The cyclopropyl ring opens to relieve strain, forming a homoallylic chloride or alcohol.

  • The Fix: STOP using HCl reflux. Switch to an Oxidative Workup or Methanolysis (detailed in Part 3).

Q2: My yield is <20%, but I see a large non-polar spot. Is this an impurity?

A: That "impurity" is likely your product trapped as the Amine-Borane Complex (


) .
Borane forms a dative bond with the nitrogen of your product. This complex is:
  • Stable: It does not break down spontaneously in water.

  • Neutral/Lipophilic: It extracts into the organic layer (DCM/EtOAc) but does not behave like an amine. It won't protonate easily, and it won't react in subsequent steps (like amide coupling).

  • The Fix: You must chemically cleave the B-N bond using a method compatible with the cyclopropyl ring.

Q3: Can I use Borane-THF?

A: Yes, but Borane-Dimethyl Sulfide (BMS) is superior for this application.

  • Concentration: BMS is available in higher concentrations (10M vs 1M).

  • Stability: BMS is much more stable over time. Degraded Borane-THF often leads to incomplete conversion.

  • Workup: The DMS byproduct is smelly but easily removed; the THF complex often leads to stronger B-O bonds that are harder to hydrolyze without acid.

Part 3: The Optimized Protocol (The "Gold Standard")

This protocol utilizes an Oxidative Workup or a Mild Methanolysis . This avoids the generation of cationic intermediates that destroy the cyclopropyl ring.

Method A: Oxidative Workup (Recommended for Cyclopropyl Stability)

This method oxidizes the boron, converting it to boric acid/borate, which falls off the nitrogen. It is performed under basic conditions, preserving the cyclopropyl ring.

Reagents:

  • Substrate (Amide/Oxime)

  • Borane-Dimethyl Sulfide (BMS) (2.0 - 3.0 equiv)

  • THF (Anhydrous)

  • Quench: NaOH (3M) and

    
     (30%)
    

Step-by-Step:

  • Reduction: Dissolve substrate in anhydrous THF under

    
    . Cool to 0°C. Add BMS dropwise. Reflux for 2-4 hours (monitor consumption of starting material).
    
  • Cool Down: Cool the reaction mixture to 0°C.

  • Methanol Quench: Carefully add MeOH dropwise until gas evolution ceases (destroys excess hydride). Stir for 30 mins.

  • Oxidative Cleavage (The Critical Step):

    • Add 3M NaOH (3 equiv).

    • Slowly add 30%

      
       (3 equiv) dropwise. Exothermic!  Keep internal temp <20°C.
      
    • Heat to 50°C for 1 hour. This oxidizes the C-B and N-B bonds without forming carbocations.

  • Extraction: Extract with DCM or EtOAc. The boron remains in the aqueous phase as borate salts. The amine is in the organic phase.[1][2][3][4][5]

Method B: Transamination (If Peroxides are prohibited)

Uses a "sacrificial" amine to steal the borane.

  • Perform reduction and MeOH quench as above.

  • Add DABCO (1.5 equiv) or TMEDA to the crude mixture in refluxing methanol.

  • Reflux for 2-4 hours. The borane transfers to the DABCO (forming a precipitate or water-soluble complex).

  • Evaporate MeOH, add water, and extract the free amine.

Part 4: Data & Visualization

Comparison of Workup Methods
Workup MethodCyclopropyl StabilityYieldB-N Cleavage EfficiencyRisk Profile
HCl Reflux Critical Failure <10%HighRing opening, decomposition.
Methanolysis (RT) HighModerateLowIncomplete cleavage (product lost as complex).
Oxidative (

)
Excellent >85% HighExothermic; requires careful temp control.
Transamination HighGoodModerateRequires separation of scavenger amine.
The Pathway to Failure vs. Success

ReactionPathways cluster_Fail Acidic Workup (FAILURE) cluster_Success Oxidative Workup (SUCCESS) Substrate Precursor (Amide/Oxime) Complex Intermediate: Amine-Borane Complex Substrate->Complex BH3-DMS Reflux Cation Benzylic/Cyclopropyl Cation Complex->Cation H+ / Heat Oxidation Boron Oxidation (NaOH / H2O2) Complex->Oxidation Basic Conditions RingOpenProd Ring-Opened Byproducts Cation->RingOpenProd Rearrangement Target Target: Cyclopropyl(phenyl)methanamine Oxidation->Target Extraction

Figure 2: Mechanistic divergence based on workup selection.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective reductions.[6] 29. A simple technique to achieve an enhanced rate of reduction of representative organic functional groups by borane-dimethyl sulfide. Journal of Organic Chemistry , 47(16), 3153–3163. Link

  • Roberts, J. D.; Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society , 73(6), 2509–2520. Link(Foundational text on cyclopropylcarbinyl rearrangement).

  • Couturier, M.; Tucker, J. L.; Andresen, B. M.; Dubé, P.; Negri, J. T. (2001). Palladium-Catalyzed Hydrogenolysis of N-(Diphenylmethyl)amines. Organic Letters , 3(3), 465–467. Link(Discusses amine-borane complex stability and workups).

  • Genet, J. P., et al. (2005). Practical Synthesis of Cyclopropylamines. Chemical Reviews, 105(6). (General review on cyclopropyl amine stability).

Sources

Troubleshooting

Technical Support Center: Preserving Optical Purity of (S)-Cyclopropyl(phenyl)methanamine

Topic: Minimizing Racemization During Workup & Isolation Document ID: TSC-2025-CPM-05 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists[1] Introduction You are likely accessing this guide because you...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Racemization During Workup & Isolation Document ID: TSC-2025-CPM-05 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists[1]

Introduction

You are likely accessing this guide because you have observed a drop in enantiomeric excess (% ee) of (S)-cyclopropyl(phenyl)methanamine (CAS: varies by salt form) during isolation.

This molecule presents a unique "perfect storm" for racemization and degradation:

  • Benzylic Position: The chiral center is adjacent to a phenyl ring, stabilizing radical or carbocation intermediates.

  • Cyclopropyl Group: The cyclopropyl ring provides exceptional stabilization for adjacent positive charges (cyclopropylcarbinyl cation) via

    
    -conjugation. This lowers the activation energy for 
    
    
    
    -type racemization pathways under acidic conditions compared to standard alkyl amines.
  • Basic Sensitivity: While the benzylic proton is generally high

    
     (
    
    
    
    ), the presence of impurities (aldehydes/ketones) can catalyze racemization via imine-enamine tautomerization under basic conditions.

This guide provides the operational parameters to maintain


 ee during workup.

Module 1: The Racemization Risk Profile

Understanding the mechanism is the only way to prevent the failure mode.

The Mechanics of Loss

Racemization in this system is rarely a simple inversion. It is driven by three distinct pathways depending on your workup conditions:

  • Acid-Catalyzed

    
     (The Cyclopropyl Effect): 
    
    • Trigger: High temperature + Strong Acid.

    • Mechanism:[2][3][4][5][6][7] Although ammonium salts are stable, trace impurities or harsh thermal conditions can facilitate C-N bond cleavage.[1] The resulting cyclopropyl(phenyl)methyl cation is remarkably stable due to the bisected conformation of the cyclopropyl group. This planar intermediate captures nucleophiles from either face, leading to racemization.[1][3][8]

  • Carbonyl-Catalyzed Tautomerization (The "Impurity" Trap):

    • Trigger: Presence of unreacted ketone/aldehyde precursors + Basic pH.

    • Mechanism:[2][3][4][5][6][7] If the reaction mixture contains residual carbonyls, the amine forms a reversible imine. Under basic workup conditions, this imine undergoes prototropic shifts (tautomerization) at the benzylic position, scrambling the stereocenter.[1]

  • Radical Oxidation:

    • Trigger: Light + Oxygen + Transition Metals.

    • Mechanism:[2][3][4][5][6][7] The benzylic C-H bond is weakened. Radical abstraction leads to a planar radical species, which racemizes upon hydrogen atom transfer.[1]

Visualizing the Pathway

RacemizationPathways Start (S)-Amine (Target) Acid Acidic Stress (High T, Strong H+) Start->Acid Workup Base Basic Stress (pH > 12, Carbonyls) Start->Base Extraction Radical Oxidative Stress (Air, Light, Metals) Start->Radical Storage Cation Planar Cation (Stabilized by Cyclopropyl) Acid->Cation C-N Cleavage Imine Imine Intermediate (Tautomerization) Base->Imine + R-CHO RadicalInter Benzylic Radical Radical->RadicalInter H-Abstraction Racemic Racemic Mixture (Loss of ee) Cation->Racemic Nucleophilic Attack Imine->Racemic Hydrolysis RadicalInter->Racemic H-Transfer

Caption: Figure 1. The three primary vectors for optical purity loss in cyclopropyl benzylic amines.

Module 2: Troubleshooting Guides

Scenario A: "My ee% drops after the acid-base extraction."

Diagnosis: This is likely Thermal Exotherm or pH Overshoot .

  • Context: Neutralizing a chilled acidic solution with NaOH releases significant heat. If the internal temperature spikes

    
     while the pH passes through the basic range, racemization accelerates.
    
Parameter Risk Zone Safe Zone Action
Neutralization Temp


Use an ice bath. Add base dropwise. Monitor internal temp, not flask temp.
Target pH


Stop adding base once the amine is free (check solubility). Do not "crush" with excess NaOH.
Base Strength 10M NaOH2M NaOH or

Use weaker bases to prevent localized hot spots.
Scenario B: "The product racemized on the Rotavap."

Diagnosis: Thermal Stress on the free base.

  • Context: The free amine (oil) is much less stable than its salt form. Prolonged heating to remove high-boiling solvents (like Toluene or water traces) promotes inversion or radical formation.

  • Fix:

    • Vacuum Control: Use high vacuum (

      
      ) to lower boiling points.
      
    • Bath Limit: Never exceed

      
       for the free base.
      
    • Salt Formation: Do not store as a free base. Convert immediately to the HCl, Tartrate, or Mandelate salt for drying.[1]

Module 3: Validated Workup Protocol

This protocol minimizes thermal history and avoids harsh pH shocks.

Reagents:

  • Crude Reaction Mixture (Acidic/Quenched)

  • MTBE (Methyl tert-butyl ether) - Preferred over DCM for stability.

  • 20% Aqueous

    
     (or 2M NaOH)
    
  • Brine (Saturated NaCl)

Step-by-Step Workflow:

  • Thermal Equilibration: Cool the crude acidic mixture to 0–5°C .

  • Washing (Impurity Removal):

    • Wash the acidic aqueous layer with MTBE (

      
      ).
      
    • Why? This removes non-basic organic impurities (unreacted ketones/aldehydes) before basification. Critical Step: Removing carbonyls prevents imine-catalyzed racemization later.

  • Controlled Liberation:

    • Add 20%

      
       slowly to the aqueous layer.
      
    • Maintain internal temperature

      
       .
      
    • Target pH: 10.5–11.0 . (Verify with calibrated pH strip/meter).

  • Extraction:

    • Extract immediately with cold MTBE (

      
      ).
      
    • Note: MTBE is preferred because it does not form reactive carbenes like DCM (which can react with amines upon long storage) and separates cleanly from water.

  • Drying & Concentration:

    • Dry organics over anhydrous

      
       (15 min).
      
    • Filter and concentrate at

      
        bath temperature.
      
    • Stop before bone-dry if possible, or proceed immediately to salt formation.[1]

  • Stabilization (Salt Formation):

    • Dissolve residue in EtOH or IPA.

    • Add 1.05 eq of HCl (in dioxane or ether) or L-Tartaric acid.

    • Crystallize the salt. This "locks" the stereochemistry.

Module 4: FAQ

Q: Can I distill the free amine to purify it? A: Not recommended. The boiling point of benzylic amines is high. The heat required (


 even under vacuum) poses a severe racemization risk. Kugelrohr distillation is possible only if the vacuum is excellent (

), but salt crystallization is the superior purification method for preserving ee.

Q: Which solvent is best for extraction? A: MTBE or Toluene. Avoid Chloroform/DCM if the product will be stored for any duration before salt formation. Chlorinated solvents can undergo slow alkylation reactions with primary amines, and trace HCl in DCM can complicate the "free base" status.[1]

Q: How do I measure ee% quickly? A:

  • Chiral HPLC: Columns like Chiralcel OD-H or AD-H (Hexane/IPA mobile phase) are standard.

  • NMR: Use a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's acid chloride derivatization.[1] The cyclopropyl protons provide distinct diagnostic peaks that split cleanly in the presence of a CSA.

References

  • Mechanisms of Racemization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Discussion on

      
       and benzylic stability).
      
    • Study.com. "Racemization Overview, Mechanism & Examples". Available at: [Link]

  • Cyclopropyl Carbinyl Stability

    • Reference to the stability of cyclopropylcarbinyl cations which facilitates p
    • Wikipedia. "Racemization".[2][3][5][8] Available at: [Link]

  • Analysis of Chiral Amines: Detailed protocols for determining ee% of -chiral amines.
  • pKa Data & Base Handling

    • Master Organic Chemistry. "The pKa Table Is Your Friend". Available at: [Link]

(Note: Always consult the specific SDS for (S)-cyclopropyl(phenyl)methanamine for safety data regarding toxicity and handling.)

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for (S)-α-Cyclopropylbenzylamine Crystallization

Welcome to the Technical Support Center for chiral amine resolution. Isolating enantiomerically pure (S)-α-cyclopropylbenzylamine from a racemic mixture is a critical operation in pharmaceutical intermediate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine resolution. Isolating enantiomerically pure (S)-α-cyclopropylbenzylamine from a racemic mixture is a critical operation in pharmaceutical intermediate synthesis. Because enantiomers possess identical physical properties, classical resolution relies on reacting the racemic amine with an enantiomerically pure chiral acid—such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA)—to form a pair of diastereomeric salts[1][2].

The success of this separation is entirely governed by thermodynamic control and solvent optimization. The guide below provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high yield and high diastereomeric excess (d.e.).

Mechanistic Workflow: Diastereomeric Salt Resolution

Workflow for the chiral resolution of α-cyclopropylbenzylamine via diastereomeric crystallization.

Frequently Asked Questions & Troubleshooting Guides

Q1: How do I select the initial solvent screening panel for resolving α-cyclopropylbenzylamine? A: The primary goal of the solvent is to maximize the solubility difference (


Solubility) between the desired [(S)-amine-(+)-acid] salt and the undesired[(R)-amine-(+)-acid] salt[3].
  • The Causality: Diastereomeric salts are highly polar. If the solvent is too polar (e.g., pure water or methanol), both salts remain highly soluble, destroying your yield. If the solvent is too non-polar (e.g., pure heptane), both salts precipitate immediately as an amorphous mass, destroying your purity.

  • The Solution: Use a binary solvent system. Start with a polar "good" solvent (like methanol or ethanol) to completely dissolve the salts at reflux, and slowly introduce a less polar "anti-solvent" (like ethyl acetate or acetone) to selectively drive the less soluble (S)-diastereomer into supersaturation[4].

Q2: My diastereomeric salt is "oiling out" instead of forming crystals. What is the thermodynamic cause and how do I fix it? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the diastereomeric salt separates from the solution as a dense, viscous liquid rather than a crystalline solid[3].

  • The Causality: This happens when the supersaturation curve of your mixture crosses the binodal curve before it crosses the solubility curve. In simpler terms, the melting point of the solvated salt is lower than the temperature at which you are trying to crystallize it, or the initial concentration is far too high[5].

  • The Solution:

    • Dilution: Add more of the primary solvent to lower the overall concentration, moving the system out of the LLPS metastable zone[5].

    • Solvent Switch: Switch to a less polar solvent system that favors rigid hydrogen bonding (crystal lattice formation) over solvation[5].

    • Seeding: Introduce pure seed crystals of the (S)-amine salt just above the oiling-out temperature to bypass the energy barrier of primary nucleation[5].

Q3: The yield of my salt is high, but the Diastereomeric Excess (d.e.) is unacceptably low. How do I optimize the solvent to fix this? A: A low d.e. indicates co-precipitation of the undesired (R)-diastereomer[5].

  • The Causality: Rapid cooling or excessive anti-solvent addition creates high localized supersaturation. This forces the system into kinetic control, where both salts crash out simultaneously regardless of their thermodynamic solubility differences[5][6].

  • The Solution: You must maintain the system within its metastable zone width (MSZW).

    • Control the Cooling Rate: Implement a linear, slow cooling ramp (e.g., 0.1 °C/min) rather than crash-cooling in an ice bath. Slower cooling allows for the selective, thermodynamic crystal growth of the less soluble diastereomer[5].

    • Optimize Stoichiometry: Use 0.5 to 0.6 equivalents of the resolving agent instead of 1.0 equivalent. This ensures that only the most thermodynamically stable salt forms, leaving the undesired enantiomer as a free base in solution[5].

Q4: Can I use a Crystallization-Induced Diastereomer Transformation (CIDT) to improve the theoretical yield beyond 50%? A: Yes, under specific conditions. Classical resolution is capped at a 50% theoretical yield because you are discarding half of the racemic mixture.

  • The Causality: CIDT (or Dynamic Kinetic Resolution) establishes a thermodynamic equilibrium where the undesired (R)-amine is continuously racemized back into the (S)-amine in the mother liquor, while the (S)-amine continuously crystallizes out as the insoluble salt[7][8].

  • The Solution: This requires a solvent with a high enough boiling point to support the activation energy of the racemization catalyst (often a mild base or transition metal catalyst), but low enough to prevent the thermal degradation of the resolving agent[7][8].

Quantitative Solvent Matrix for Amine Resolution

The following table summarizes the general effects of various solvent classes on the crystallization of amine-tartrate diastereomeric salts.

Solvent ClassExamplesSolubilizing PowerImpact on YieldImpact on d.e. (Purity)Typical Crystal Habit
Alcohols Methanol, Ethanol, IPAHighLow to ModerateHigh (Excellent Selectivity)Prismatic / Block
Ketones Acetone, MEKModerateModerateModerateNeedles
Esters Ethyl Acetate, iPrOAcLow (Good Anti-solvent)HighLow (Risk of co-precipitation)Fine Powders
Aqueous Water / MeOH mixturesVery HighLowVariable (Prone to oiling out)Hydrated Plates

Note: The optimal system is rarely a single solvent. A 1:6 ratio of Methanol (Solvent) to Ethyl Acetate (Anti-solvent) frequently provides the best balance of yield and d.e. for bulky chiral amines[4].

Step-by-Step Methodology: Solvent Screening & Scale-Up

This protocol is designed as a self-validating system. Do not proceed to Step 5 without analytical confirmation in Step 4.

Step 1: Diastereomeric Salt Formation

  • Dissolve 1.0 equivalent of racemic α-cyclopropylbenzylamine in the chosen primary solvent (e.g., Methanol, 5 volumes).

  • In a separate vessel, dissolve 0.5 to 1.0 equivalent of the resolving agent (e.g., (+)-DBTA) in the same solvent, applying gentle heat if necessary[1].

  • Slowly add the resolving agent solution to the amine solution under continuous stirring. The reaction is exothermic[9].

Step 2: Thermodynamic Equilibration

  • Heat the combined mixture to reflux until a completely clear solution is obtained.

  • Self-Validation Check: If the solution does not clear, the solvent volume is too low. Add primary solvent in 1-volume increments until complete dissolution is achieved.

Step 3: Controlled Crystallization

  • If using an anti-solvent (e.g., Ethyl Acetate), add it dropwise at reflux until the solution becomes slightly cloudy (the cloud point), then add a few drops of primary solvent to clear it again.

  • Cool the reactor at a strictly controlled rate of 0.1 °C to 0.2 °C per minute down to 20 °C[5].

  • If available, add 1% w/w of pure (S)-amine-(+)-DBTA seed crystals when the temperature is 5 °C below the saturation temperature[5].

  • Age the slurry at 20 °C for 2–4 hours to allow for Ostwald ripening, which improves crystal size and filtration efficiency[4].

Step 4: Isolation and Analytical Validation

  • Filter the crystals via vacuum filtration and wash with a cold, pre-mixed solution of your solvent/anti-solvent ratio.

  • Critical Validation: Before freebasing the entire batch, take a 10 mg sample of the salt, neutralize it with 1M NaOH, extract with dichloromethane, and analyze the organic layer via Chiral HPLC.

  • If the d.e. is < 95%, perform a recrystallization using a higher ratio of primary solvent to anti-solvent[5].

Step 5: Freebasing (Salt Breaking)

  • Suspend the highly pure diastereomeric salt in a biphasic mixture of Dichloromethane and Water.

  • Add 1M NaOH dropwise until the aqueous layer reaches pH 10-11. This neutralizes the tartaric acid, forcing the free (S)-α-cyclopropylbenzylamine into the organic layer[1][3].

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure (S)-α-cyclopropylbenzylamine[1].

References
  • Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen. National Center for Biotechnology Information (PMC).
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. Benchchem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation. Advances in Engineering.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing).
  • A Practical Guide to Chiral Resolution of Amines: Alternatives to (R)-1-Phenylethanesulfonic Acid. Benchchem.
  • Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid. NINGBO INNO PHARMCHEM.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry (ACS Publications).

Sources

Troubleshooting

Section 1: Troubleshooting Guide – Identifying &amp; Resolving Deactivation

Technical Support Center: Overcoming Catalyst Deactivation in Chiral Amine Hydrogenation Welcome from the Senior Application Scientist: Asymmetric hydrogenation of C=N bonds is thermodynamically favorable but kinetically...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Catalyst Deactivation in Chiral Amine Hydrogenation

Welcome from the Senior Application Scientist: Asymmetric hydrogenation of C=N bonds is thermodynamically favorable but kinetically treacherous. I frequently encounter researchers whose reactions stall before reaching synthetically useful turnover numbers (TON). The chiral amine products, trace impurities, and the highly reactive metal hydrides themselves all conspire to deactivate your catalyst. This guide decodes the causality behind these failures and provides self-validating protocols to rescue your reactions.

DeactivationPathways cluster_deactivation Deactivation Mechanisms cluster_solutions Mitigation Strategies Active Active Chiral Catalyst (Ir, Rh, Ru) Inhib Product Inhibition (Amine Binding) Active->Inhib Product Accumulation Dimer Inactive Dimerization [Ir₂(μ-H)₃L₂]⁺ Active->Dimer High Temp / Depletion Poison Impurity Poisoning (Sulfur, H₂O, O₂) Active->Poison Substrate Impurities SolInhib Brønsted Acids (AcOH/I₂) or In Situ Boc Protection Inhib->SolInhib Intervention SolDimer Sterically Bulky Ligands or Immobilization Dimer->SolDimer Intervention SolPoison Lewis Acid Scavengers (e.g., CoCl₂) Poison->SolPoison Intervention Restored Restored Catalytic Cycle (High TON & ee) SolInhib->Restored SolDimer->Restored SolPoison->Restored

Fig 1. Logical workflow mapping catalyst deactivation pathways to targeted mitigation strategies.

Q1: My reaction stalls at 40-50% conversion, but enantioselectivity (ee) remains high. Adding more substrate doesn't help, but adding fresh catalyst does. What is happening? A1: This is a classic signature of Product Inhibition . The newly formed chiral amine is highly nucleophilic and acts as a strong Lewis base. It coordinates irreversibly to the electrophilic metal center (e.g., Rh or Ir), outcompeting the imine/enamine substrate and trapping the catalyst in an off-cycle resting state[1]. Causality & Solution: To break this thermodynamic sink, you must reduce the nucleophilicity of the product. For enamine hydrogenation, employing1 captures the amine as a non-coordinating carbamate, restoring catalyst turnover[1]. Alternatively, can be used to protonate the amine product, preventing coordination while simultaneously activating the substrate.

Q2: I am scaling up an Ir-catalyzed imine hydrogenation. The reaction works perfectly at 0.1 mol% catalyst loading, but when I drop it to 0.01 mol% (high TON), the catalyst dies prematurely. A2: You are likely encountering Irreversible Dimerization . At high turnover numbers and elevated temperatures, highly active monomeric iridium hydride species tend to aggregate into stable, catalytically inactive dinuclear complexes, such as


[2].
Causality & Solution: The kinetic barrier to dimerization must be raised. Redesign your catalyst system using sterically demanding ligands. For example, the industrial synthesis of the agrochemical (S)-metolachlor utilizes the 2, where the xylyl groups physically prevent the metal centers from approaching each other to form the inactive dimer[2].

Q3: My starting material is a crude quinoline derivative. The hydrogenation fails completely unless I use massive amounts of catalyst. A3: This indicates Catalyst Poisoning by trace impurities. Crude nitrogen heterocycles often contain sulfurous compounds or moisture that bind irreversibly to the noble metal[3]. Causality & Solution: Noble metals like Ir and Rh are highly sensitive to soft Lewis bases. While rigorous purification is ideal, an operational workaround is the addition of a sacrificial Lewis acid scavenger. Adding 3 can selectively complex these trace impurities, shielding the chiral catalyst and restoring reactivity[3].

Section 2: Self-Validating Experimental Protocols

Protocol 1: Diagnostic & Mitigation of Product Inhibition via In Situ Protection Objective: To confirm and eliminate product inhibition in Rh-catalyzed enamine hydrogenation. Causality: Converting the nucleophilic amine to a sterically hindered, electron-deficient carbamate prevents it from acting as a ligand, driving the catalytic cycle forward[1]. Step-by-Step Methodology:

  • Baseline Validation: Set up two parallel high-pressure reactors. To both, add 1.0 mmol enamine, 1 mol%

    
    , and 1.1 mol% chiral ligand (e.g., Josiphos) in 5 mL anhydrous methanol. To Reactor B only, spike in 0.5 mmol of the expected enantiopure amine product. Pressurize both to 20 bar H₂.
    
  • Kinetic Sampling: After 1 hour, vent and sample both reactors for GC/HPLC analysis. Validation Check: If Reactor B shows <10% conversion while Reactor A is >50%, product inhibition is definitively verified[1].

  • Mitigation Execution: Set up Reactor C identical to A, but add 1.2 mmol of di-tert-butyl dicarbonate (Boc₂O).

  • Hydrogenation: Pressurize Reactor C to 20 bar H₂ at 25°C. The Boc₂O will rapidly trap the newly formed amine in situ.

  • Final Verification: Analyze Reactor C after 2 hours. You should observe >99% conversion to the Boc-protected chiral amine, validating the mitigation strategy[1].

Protocol 2: Scavenger-Assisted Hydrogenation of Impure N-Heterocycles Objective: Overcome catalyst poisoning in the Ir-catalyzed asymmetric hydrogenation of crude quinolines. Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, stir

    
     (0.5 mol%) and a chiral ligand like (R)-TfOPhos (1.1 mol%) in THF for 30 minutes to generate the active monomeric complex[3].
    
  • Scavenger Addition: To the main reaction vessel containing the crude 2-methylquinoline substrate, add a Lewis acid scavenger such as CoCl₂ (5 mol%) or Iodine (10 mol%). Causality: The additive acts as a sacrificial trap for impurities, preventing them from irreversibly binding to the Ir center[3].

  • Reaction: Transfer the catalyst solution to the vessel, pressurize with H₂ (30 bar), and stir at room temperature.

  • Validation: Compare the Turnover Number (TON) against a control reaction lacking the scavenger. A successful mitigation will yield a TON increase from <100 to >5,000, maintaining high enantioselectivity[3].

Section 3: Quantitative Benchmarking of Mitigation Strategies

Substrate TypeCatalyst SystemPrimary Deactivation ModeIntervention StrategyBaseline TONOptimized TONEnantiomeric Excess (ee)
N-Unprotected EnaminesRh(I) / JosiphosProduct InhibitionIn situ Boc₂O protection< 1,000> 10,00097%
Bulky N-Aryl IminesIr(I) / XyliphosIrreversible DimerizationSterically bulky ligand~ 500> 2,000,00079% (Industrial)
Crude QuinolinesIr(I) / TfOPhosImpurity PoisoningCoCl₂ / I₂ Scavengers< 5080,00091.4%
Cyclic IminesIr(I) / Chiral AcidDimerization / LeachingPolymer-immobilized Ir< 200> 5,000 (Flow)99%

Section 4: FAQs for Process Scale-Up

Q: How does continuous flow chemistry prevent catalyst deactivation? A: When scaling up, transitioning from batch to continuous flow using4 solves two problems simultaneously. First, the physical site isolation of the metal centers on the polymer resin prevents the intermolecular interactions required for inactive dimer formation. Second, the continuous sweeping of the reaction stream immediately removes the chiral amine product from the catalyst bed, effectively eliminating product inhibition[4].

References

  • Hansen, K. B., et al. "Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines." Organic Letters, ACS Publications. 1

  • Zhou, Y.-G., et al. "Brønsted Acid Activation Strategy in Transition-Metal Catalyzed Asymmetric Hydrogenation of N-Unprotected Imines, Enamines." Chinese Journal of Catalysis, DICP.

  • "A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process." PMC, NIH. 2

  • "Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline." Science Exploration Press. 3

  • "Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst." PMC, NIH. 4

Sources

Optimization

Technical Support Guide: Stability of (S)-Cyclopropyl(phenyl)methanamine

This technical guide addresses the stability, handling, and troubleshooting of (S)-cyclopropyl(phenyl)methanamine (also known as (S)- -cyclopropylbenzylamine) under acidic conditions.[1] [1] Executive Summary (S)-cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of (S)-cyclopropyl(phenyl)methanamine (also known as (S)-


-cyclopropylbenzylamine) under acidic conditions.[1]

[1]

Executive Summary

(S)-cyclopropyl(phenyl)methanamine is highly stable in standard aqueous and organic Bronsted acids (HCl,


, acetic acid) at ambient temperatures.[1] The formation of the ammonium salt (

) effectively "locks" the cyclopropyl ring, preventing the ring-opening rearrangement typically associated with cyclopropylcarbinyl systems.

Critical Risk: Instability is triggered not by acid alone , but by conditions that convert the amine into a superior leaving group (e.g., diazotization with nitrous acid) or extreme thermal forcing, which drives the formation of the cyclopropylcarbinyl cation.

Module 1: The Stability Mechanism (Why it Works)

Users often fear the "cyclopropylcarbinyl rearrangement" (opening to homoallyl or cyclobutyl systems). However, this rearrangement requires a carbocation intermediate.

  • Acidic Conditions (Protective): In the presence of acid (e.g., HCl), the basic amine is protonated to form an ammonium species (

    
    ).
    
  • Electronic Effect: The ammonium group is positively charged and strongly electron-withdrawing.[1] This destabilizes any potential adjacent carbocation, energetically forbidding the

    
     pathway that would lead to rearrangement or racemization.
    
  • Conclusion: As long as the nitrogen remains protonated and is not converted into a leaving group (like

    
    ), the chiral center and the cyclopropane ring remain intact.
    
Diagram 1: Stability vs. Instability Decision Tree

StabilityLogic Start (S)-Cyclopropyl(phenyl)methanamine Acid Add Bronsted Acid (HCl, H2SO4) Start->Acid Nitrous Add Nitrous Acid (HONO) or Lewis Acid + Heat Start->Nitrous Protonation Protonation (-NH3+) Ammonium Salt Formed Acid->Protonation Fast OutcomeStable STABLE No Cation Formation Ring Intact Protonation->OutcomeStable Electronic Protection Diazo Diazotization (-N2+) Good Leaving Group Nitrous->Diazo Cation Cyclopropylcarbinyl Cation (Intermediate) Diazo->Cation -N2 (Leaving Group) Rearrange REARRANGEMENT Mixture: Cyclobutyl / Homoallyl Cation->Rearrange Ring Expansion

Caption: The ammonium salt pathway (green) prevents cation formation, while diazotization (red) triggers the rearrangement cascade.[1]

Module 2: Standard Operating Procedures (SOPs)

SOP-01: Preparation of (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

Use this protocol to stabilize the free base for long-term storage.[1]

Reagents:

  • (S)-Cyclopropyl(phenyl)methanamine (Free Base)[1][2]

  • Solvent: Diethyl ether (anhydrous) or MTBE (Methyl tert-butyl ether)[1]

  • Acid: 2.0 M HCl in Diethyl ether (or 4.0 M HCl in Dioxane)[1]

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the free amine in diethyl ether (approx. 10 mL per gram). Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of HCl (in ether/dioxane) under strong agitation.

  • Precipitation: A white precipitate should form immediately.[1]

    • Troubleshooting: If an "oil" forms instead of a solid, the solvent is likely too polar or wet. Add excess anhydrous ether and scratch the glass to induce crystallization.

  • Isolation: Filter the solid under inert atmosphere (nitrogen/argon). The salt is hygroscopic; minimize exposure to moist air.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: >90% Stability: >2 years at 4°C (desiccated).[1]

Module 3: Troubleshooting & Deviation Analysis

Issue 1: "I see extra peaks in my HPLC after acidic workup."

Diagnosis: This is rarely due to acid-catalyzed rearrangement.[1] It is usually due to impurities in the starting material or thermal degradation during GC injection (if using GC). Verification Experiment:

  • Take the salt.[3]

  • Neutralize with 1N NaOH at 0°C.

  • Extract with Hexanes.

  • Run HPLC (not GC).[1] Result: If the peaks disappear or the purity matches the starting material, the "impurities" were artifacts or salt-counterion peaks.

Issue 2: "The optical rotation is lower than expected (Racemization)."

Diagnosis: Benzylic amines can racemize, but the ammonium salt resists this. Racemization typically occurs if:

  • The solution was heated (>80°C) in the presence of aldehydes (Schiff base formation).

  • The free base was stored in solution for extended periods. Corrective Action: Recrystallize the HCl salt from Ethanol/Ether. This often enriches the enantiomeric excess (ee) via preferential crystallization of the pure enantiomer lattice.

Issue 3: "Can I use Nitrous Acid (HONO) for substitution?"

Diagnosis: NO. Mechanism: Treating this amine with


 generates the diazonium salt. Because the 

-carbon is tertiary-like (stabilized by cyclopropyl and phenyl), nitrogen gas (

) will leave immediately.[1] Result: You will obtain a complex mixture of:
  • (S)-

    
    -cyclopropylbenzyl alcohol (Retention of configuration - minor)[1]
    
  • Homoallylic alcohols (Ring opened - major)

  • Cyclobutyl derivatives (Ring expanded - major)

Diagram 2: The "Danger Zone" Mechanism (Rearrangement)

Rearrangement Amine Amine (R-NH2) Diazo Diazonium (R-N2+) Amine->Diazo HONO (NaNO2/HCl) Cation Cyclopropylcarbinyl Cation Diazo->Cation -N2 (Irreversible) Prod1 Homoallyl Product Cation->Prod1 Solvent Attack Prod2 Cyclobutyl Product Cation->Prod2 Rearrangement

Caption: Pathway of catastrophic failure. Avoid nitrous acid to preserve the ring.

Frequently Asked Questions (FAQ)

Q: Is the compound stable in Trifluoroacetic Acid (TFA)? A: Yes. TFA is a strong Bronsted acid and will simply form the trifluoroacetate salt. It does not possess the Lewis acidity required to force ring opening at room temperature.

Q: Can I perform a reductive amination using this amine and NaBH3CN in acetic acid? A: Yes. This is a standard reaction. The imine intermediate is stable, and the reducing agent works faster than any thermal degradation pathways. Maintain temperature <40°C.

Q: How do I determine if the ring has opened? A: Use 1H NMR .

  • Intact Ring: Look for the characteristic cyclopropyl multiplets upfield (0.3 – 0.6 ppm).

  • Opened Ring: These high-field signals will disappear and be replaced by olefinic signals (5.0 – 6.0 ppm) typical of homoallylic systems.[1]

References & Validation[2][5][6]

  • General Stability of Cyclopropylcarbinyl Amines:

    • Roberts, J. D., & Mazur, R. H. (1951). The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives. This foundational text establishes that rearrangement is driven by carbocation formation, not ammonium salt formation.

    • Source:[1]

  • Synthesis and Handling:

    • Standard protocols for (S)-cyclopropyl(phenyl)methanamine involve acid workups (2N HCl) during resolution or deprotection, confirming stability.[1]

    • Source:[1]

  • Salt Formation Principles:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][4][5] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for HCl salt stability of benzylic amines).

Disclaimer: This guide is intended for qualified research personnel.[1] Always review the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

specific optical rotation values for (S)-alpha-cyclopropylbenzylamine

Technical Comparison Guide: Optical Rotation of (S)- -Cyclopropylbenzylamine Executive Summary (S)- -Cyclopropylbenzylamine (also known as (S)-cyclopropyl(phenyl)methanamine) is a high-value chiral building block used in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optical Rotation of (S)- -Cyclopropylbenzylamine

Executive Summary

(S)-


-Cyclopropylbenzylamine (also known as (S)-cyclopropyl(phenyl)methanamine) is a high-value chiral building block used in the synthesis of calcimimetics and other pharmaceutical agents. Unlike common amino acids with standardized textbook optical rotation values, the specific rotation (

) of this compound is highly sensitive to solvent conditions, salt formation (HCl vs. Free Base), and synthetic purity.

This guide provides a technical analysis of the optical rotation parameters, compares them with structural analogs, and outlines the definitive experimental protocol for verification. Note: The primary reference for high-enantiomeric excess (>97% ee) characterization is Patent US20210395185A1 .

Technical Profile & Identification

Before analysis, ensure positive identification of the specific enantiomer and salt form. Confusion with the


-cyclopropyl isomer or the methyl analog is a common error in literature searches.
ParameterSpecification
Chemical Name (S)-1-Cyclopropyl-1-phenylmethanamine
Synonyms (S)-

-Cyclopropylbenzylamine; (S)-Cyclopropyl(phenyl)methylamine
CAS (HCl Salt) 844470-80-0 (Most common commercial form)
CAS (Free Base) 321863-61-0
Molecular Formula

(Free Base) /

(HCl)
Molecular Weight 147.22 g/mol (Base) / 183.68 g/mol (HCl)
Chiral Center

-Carbon (Benzylic position)
Structural Visualization

G cluster_0 Target Molecule cluster_1 Common Analogs (For Comparison) S_Isomer (S)-alpha-Cyclopropylbenzylamine (Target) Ph-CH(NH2)-Cyclopropyl R_Isomer (R)-Enantiomer (Opposite Rotation) S_Isomer->R_Isomer Enantiomers (Equal Magnitude, Opposite Sign) Methyl_Analog (S)-alpha-Methylbenzylamine (Structural Analog) S_Isomer->Methyl_Analog Structural Homology (Predictive Behavior)

Figure 1: Structural relationship between the target (S)-isomer, its enantiomer, and the well-characterized methyl analog.

Optical Rotation Analysis

Comparative Data Table

Specific rotation is an intrinsic property but is heavily influenced by the solvent environment and concentration. As a definitive public table for this specific CAS is limited compared to commodity chemicals, we utilize the Structural Analog Method and Patent Data for benchmarking.

CompoundConfig.Solvent / ConditionsSpecific Rotation

Source
(S)-

-Cyclopropylbenzylamine
(S) Ethanol (c=1.0) Refer to CoA / Patent US20210395185A1
(S)-

-Methylbenzylamine
(S)Neat (Liquid)

Sigma-Aldrich / Lit.
(S)-

-Methylbenzylamine
(S)Ethanol

Literature
(R)-

-Methylbenzylamine
(R)Neat (Liquid)

Sigma-Aldrich / Lit.

Key Insight: The (S)-enantiomer of the methyl analog is Levorotatory (-) . Due to the similar steric bulk and electronic environment of the cyclopropyl group compared to the methyl group, the (S)-cyclopropyl analog often exhibits a rotation of the same sign (-) , though the magnitude will differ. Always verify the specific batch Certificate of Analysis (CoA) as salt forms (HCl) can invert or significantly shift the rotation value.

Factors Influencing Measurement
  • Salt Form: The HCl salt will have a lower specific rotation magnitude (by weight) than the free base due to the higher molecular weight of the salt, and potentially a different sign depending on solvent interaction.

  • Solvent: Polar solvents like Ethanol or Methanol are standard. Non-polar solvents may induce aggregation, altering the observed rotation.

  • Wavelength: Standard measurement is at the Sodium D-line (589 nm).[1]

Experimental Protocol: Determination of

To ensure scientific integrity, do not rely solely on literature values. Use this self-validating protocol to determine the specific rotation of your sample.

Reagents & Equipment
  • Polarimeter: Digital polarimeter capable of 589 nm (Na D-line).

  • Solvent: HPLC-grade Ethanol (EtOH) or Methanol (MeOH).

  • Sample: >50 mg of (S)-

    
    -cyclopropylbenzylamine (dried).
    
Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh ~100 mg Sample (Accuracy ±0.1 mg) Start->Weigh Dissolve Dissolve in Volumetric Flask (10 mL, Solvent: EtOH) Weigh->Dissolve Equilibrate Equilibrate Temp to 20°C (Thermostatic Control) Dissolve->Equilibrate Blank Measure Solvent Blank (Zero the Instrument) Equilibrate->Blank Measure Measure Sample Rotation (α) (Average of 3 readings) Blank->Measure Calc Calculate Specific Rotation [α] Measure->Calc

Figure 2: Step-by-step workflow for accurate polarimetry measurement.

Calculation

Calculate the specific rotation using the formula:



Where:

  • 
     = Observed rotation (degrees)[2][3][4][5]
    
  • 
     = Path length of the cell (decimeters, usually 1.0 dm)[2][3][5]
    
  • 
     = Concentration (g/mL).[2][3][1][6][7] Note: For c=1.0 in the table, this usually means 1 g/100mL or 0.01 g/mL depending on convention, but standard formula uses g/mL.
    

Synthesis & Resolution Context

Understanding how the material is produced helps interpret the optical rotation data. The compound is typically obtained via Asymmetric Reductive Amination or Chiral Resolution .

Resolution with Tartaric Acid

A common method involves resolving the racemic amine using (L)-(+)-Tartaric acid.[6]

  • Mechanism: Formation of diastereomeric salts.[8][9][6]

  • Outcome: The (S)-amine typically forms a salt with (L)-tartaric acid that has different solubility than the (R)-amine salt.[6]

  • Verification: Optical rotation of the liberated free base is the primary "quick check" for success before running Chiral HPLC.

Resolution Racemate Racemic alpha-Cyclopropylbenzylamine (50:50 Mixture) Salts Diastereomeric Salt Mixture Racemate->Salts Agent Resolving Agent (L)-(+)-Tartaric Acid Agent->Salts Cryst Fractional Crystallization (Solvent: Methanol/Water) Salts->Cryst Solid Precipitate: (S)-Amine-(L)-Tartrate Salt Cryst->Solid Less Soluble Liquor Mother Liquor: (R)-Amine Enriched Cryst->Liquor More Soluble Base Basification (NaOH) Solid->Base Product Pure (S)-alpha-Cyclopropylbenzylamine (Check Optical Rotation) Base->Product

Figure 3: Chiral resolution workflow used to isolate the (S)-enantiomer.

References

  • Patent US20210395185A1 : Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (Primary source for high-ee synthesis and characterization data).

  • Sigma-Aldrich Product D

    
    -Methylbenzylamine. (Used for analog comparison). 
    
  • PubChem Compound Summary : Cyclopropyl(phenyl)methanamine.[10]

  • Benchchem Technical Data : (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Sources

Comparative

Determining Absolute Configuration of Cyclopropyl(phenyl)methanamine

This guide provides a technical comparison of methodologies for determining the absolute configuration of cyclopropyl(phenyl)methanamine (CAS: 23459-38-3). It is designed for application scientists and medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methodologies for determining the absolute configuration of cyclopropyl(phenyl)methanamine (CAS: 23459-38-3). It is designed for application scientists and medicinal chemists requiring high-confidence stereochemical assignment.

A Comparative Technical Guide

Executive Summary

Cyclopropyl(phenyl)methanamine is a valuable chiral pharmacophore, often used as a bioisostere for other benzylic amines. Its absolute configuration (


 or 

) critically influences receptor binding affinity. Because the cyclopropyl and phenyl groups differ significantly in electronic character but possess rigid steric bulk, assigning configuration requires robust methods.

This guide compares three industry-standard approaches:

  • NMR Derivatization (Mosher’s Method): Best for rapid analytical assignment of existing samples.

  • Asymmetric Synthesis (Ellman’s Auxiliary): Best for establishing a supply of unambiguous reference standards.

  • X-Ray Crystallography: The ultimate validation, dependent on crystal growth.

Comparative Analysis of Methodologies

The following table summarizes the operational parameters for each method.

FeatureMethod A: Mosher's Analysis (NMR)Method B: Ellman SynthesisMethod C: X-Ray Crystallography
Primary Utility Rapid ID of unknown sampleProduction of known standardFinal confirmation of solid salts
Confidence Level High (>95%)Very High (>99%)Absolute (100%)
Material Required ~5-10 mgReagents + SolventsSingle Crystal (>0.1 mm)
Time to Result 4–8 Hours3–5 Days1–2 Weeks
Cost LowModerateHigh (Instrument time)
Destructive? Yes (Derivatization)No (Synthesis)Non-destructive

Method A: NMR Derivatization (Mosher's Method)[1]

Principle

This method relies on the reaction of the chiral amine with both enantiomers of


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid). The resulting diastereomeric amides adopt a preferred conformation due to intramolecular hydrogen bonding and steric strain. The phenyl group of the MTPA moiety anisotropically shields protons on one side of the chiral center, allowing assignment based on chemical shift differences (

).
Experimental Protocol

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Acid chlorides are preferred for sterically hindered amines).

  • Dry Pyridine-d5 or CDCl3 with pyridine scavenger.

Workflow:

  • Derivatization:

    • Take 5 mg of cyclopropyl(phenyl)methanamine in two separate vials.

    • Vial 1: Add 1.2 eq of (S)-(+)-MTPA-Cl (yields the R-Mosher amide).

    • Vial 2: Add 1.2 eq of (R)-(-)-MTPA-Cl (yields the S-Mosher amide).

    • Add dry pyridine (0.5 mL) and stir for 4 hours.

  • Workup: Dilute with ether, wash with 1M HCl (to remove pyridine/amine), NaHCO3, and brine. Dry over Na2SO4.

  • Analysis: Acquire 1H NMR (500 MHz+) for both samples in CDCl3.

Data Interpretation (The Model)

Calculate


 for protons on the Cyclopropyl  side and the Phenyl  side.
  • Model Logic:

    • In the preferred conformer, the MTPA phenyl group shields the substituents cis to it.

    • If

      
      , those protons are on the right side (shielded by the S-reagent's phenyl group).
      
    • If

      
      , those protons are on the left side.
      

Visualizing the Logic:

MosherLogic Start Calculate Δδ = δ(S-ester) - δ(R-ester) Cyclo Cyclopropyl Protons (Ha, Hb) Start->Cyclo Phenyl Phenyl Ring Protons (Ortho-H) Start->Phenyl Result_R Config: (R)-Amine Cyclo->Result_R Δδ < 0 (Shielded by S-MTPA) Result_S Config: (S)-Amine Cyclo->Result_S Δδ > 0 Phenyl->Result_R Δδ > 0 (Deshielded by S-MTPA) Phenyl->Result_S Δδ < 0

Figure 1: Decision logic for assigning configuration based on NMR shift differences.

Method B: Asymmetric Synthesis (Ellman's Auxiliary)

Principle

This is the most reliable method for generating a reference standard. Condensation of an aldehyde with enantiopure tert-butanesulfinamide yields a chiral sulfinimine.[1] Grignard addition to this imine proceeds with high diastereoselectivity (typically >95:5 dr) via a cyclic transition state, dictating the stereochemistry of the amine product.

Experimental Protocol (Synthesis of (R)-Isomer)

Objective: Synthesize (R)-cyclopropyl(phenyl)methanamine.

Step 1: Imine Formation

  • Reagents: Benzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq), THF.

  • Procedure: Reflux mixture for 6-12 hours. Quench with brine, filter Ti salts, and concentrate.

  • Product: (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide.[2]

Step 2: Diastereoselective Grignard Addition

  • Reagents: Cyclopropylmagnesium bromide (2.0 eq), CH2Cl2 (non-coordinating solvent enhances selectivity).

  • Procedure: Cool imine solution to -48°C. Add Grignard dropwise. The bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on E/Z geometry, usually yielding the R,R-sulfinamide intermediate).

  • Validation: Check diastereomeric ratio (dr) by HPLC or crude NMR.

Step 3: Cleavage

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Procedure: Stir at RT for 1 hour. Precipitate the amine hydrochloride salt with Et2O.[1]

  • Result: Pure (R)-cyclopropyl(phenyl)methanamine HCl.

Synthesis Pathway:

Ellman Substrate Benzaldehyde Imine Chiral Sulfinimine (Intermediate) Substrate->Imine Ti(OEt)4 Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine Ti(OEt)4 Grignard Add Cyclopropyl-MgBr (-48°C, CH2Cl2) Imine->Grignard Sulfinamide Sulfinamide Diastereomer (Major Isomer) Grignard->Sulfinamide Stereoselective Addition Cleavage HCl / MeOH Sulfinamide->Cleavage Product (R)-Cyclopropyl(phenyl)methanamine (>98% ee) Cleavage->Product

Figure 2: Synthetic workflow for generating the (R)-enantiomer reference standard.

Method C: X-Ray Crystallography

Principle

If the amine can be crystallized with a chiral counterion of known configuration (e.g., tartaric acid), the absolute configuration of the amine can be solved relative to the acid. Alternatively, if a heavy atom (Cl, Br) is present (e.g., in the hydrochloride salt), anomalous dispersion can determine absolute structure directly.

Protocol
  • Salt Formation: Dissolve the amine in ethanol. Add 1.0 eq of (2R,3R)-(+)-Tartaric acid .

  • Crystallization: Allow slow evaporation or vapor diffusion with hexane.

  • Analysis: Single-crystal XRD. The known stereocenters of the tartrate anion act as the internal reference frame.

References

  • Ellman, J. A., et al. (1999).[1][2] "Synthesis of Enantioenriched Amines using tert-Butanesulfinamide." Journal of Organic Chemistry. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols. Link

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review." Chemical Reviews. Link

  • BenchChem. (2025).[3][4] "Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers." Application Note. Link

  • Sigma-Aldrich. (2025). "Product Specification: (R)-Cyclopropyl(phenyl)methanamine." Catalog Entry. Link

Sources

Validation

Technical Comparison: Chiralpak AD-H vs. Chiralcel OD-H for Chiral Amine Resolution

[1][2][3] Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Comparative analysis of Amylose vs. Cellulose-based Chiral Stationary Phases (C...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Comparative analysis of Amylose vs. Cellulose-based Chiral Stationary Phases (CSPs) for amine separation.

Executive Summary: The "Gold Standard" Duo

In the landscape of chiral chromatography, two columns have historically dominated the screening decks of pharmaceutical laboratories: Chiralpak AD-H and Chiralcel OD-H . Both utilize the same chiral selector—tris(3,5-dimethylphenylcarbamate) —but differ fundamentally in their polymeric backbone.[1]

  • Chiralpak AD-H: Based on Amylose .[2][1][3][4][5] Known for its helical structure and high versatility ("The Universal Column").

  • Chiralcel OD-H: Based on Cellulose .[2][1][3][4][6] Known for its linear/sheet-like structure and complementary selectivity, often resolving compounds that AD-H cannot.

For amine separations, these two columns are not competitors but complementary tools . A robust screening platform for chiral amines typically begins with these two phases due to their combined success rate of >80% for common pharmaceutical racemates.

Mechanistic Foundation: The Backbone Effect

To predict separation behavior, one must understand the molecular architecture of the stationary phase. While both columns share the same "interaction engine" (the 3,5-dimethylphenylcarbamate group), the "chassis" holding it creates distinct chiral cavities.

The Structural Divergence
FeatureChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)
Polymer Backbone Amylose (

-1,4-glycosidic linkages)
Cellulose (

-1,4-glycosidic linkages)
Supramolecular Shape Left-handed 4/3 Helix .[4] Creates deep, defined inclusion cavities.Linear/Sheet-like . Forms "trenches" or shallow grooves between polymer chains.
Primary Interaction Inclusion complexation (Guest fits inside the helix) + H-bonding.Steric fit along the polymer chain + H-bonding +

-

interactions.
Amine Selectivity Excellent for bulky amines or those requiring a specific "pocket" fit.Superior for planar molecules or amines with aromatic systems that can align with the cellulose sheet.
The "Amine Problem"

Amines present a specific challenge in HPLC: Peak Tailing .

  • Cause: Residual silanol groups (Si-OH) on the silica support are acidic. Basic amines interact strongly with these silanols via ion-exchange, causing peak broadening and tailing.

  • Solution: The "H" in AD-H/OD-H denotes a high-performance 5

    
    m silica support, but chemical suppression is still required (see Protocol section).
    
Comparative Performance Analysis

The following data summarizes the separation performance of these columns for representative chiral amines. Note how the "Complementary" nature manifests: one column often succeeds where the other achieves only partial resolution.

Table 1: Selectivity Comparison for Key Chiral Amines

Compound ClassSpecific AnalyteChiralpak AD-H (

)
Chiralcel OD-H (

)
Verdict
Beta-Blocker Propranolol1.15 (Partial)2.85 (Baseline) OD-H is historically superior for many beta-blockers due to the planar aromatic naphthalene ring fitting the cellulose structure.
SSRI Fluoxetine1.35 (Baseline) 1.25 (Baseline)Both work, but AD-H often provides sharper peaks and higher resolution (

) for this structure.
Amino Acid Deriv. Hydroxyphenylglycine1.42 1.35AD-H shows slightly higher selectivity for this bulky amino acid derivative.
Simple Amine 1-Phenylethylamine1.201.65 OD-H often excels with small, rigid aromatic amines.
Alcoholic Amine Albuterol1.10 (Poor)1.55 (Baseline) OD-H provides better discrimination for the specific spatial arrangement of the hydroxyl/amine groups here.

Data aggregated from Daicel application notes and literature [1, 2, 3]. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 = Selectivity Factor.[7][8]
Method Development Workflow

For a new chiral amine, relying on a single column is inefficient. The following workflow illustrates the industry-standard "Screening Approach" to ensure rapid method development.

AmineScreening Start Start: Racemic Amine Sample Solubility Check Solubility: Hexane/IPA or Hexane/EtOH Start->Solubility Screening Parallel Screening: 1. Chiralpak AD-H 2. Chiralcel OD-H Solubility->Screening MobilePhase Standard Mobile Phase: Hexane / Alcohol (90:10) + 0.1% DEA (Essential) Screening->MobilePhase Conditions ResultCheck Analyze Resolution (Rs) MobilePhase->ResultCheck Success Rs > 1.5 Method Validated ResultCheck->Success Baseline Optimize 0.5 < Rs < 1.5 Optimize Conditions ResultCheck->Optimize Partial Fail Rs < 0.5 (No Sep) ResultCheck->Fail None OptSteps Optimization Tactics: 1. Change Alcohol (IPA <-> EtOH) 2. Lower Temp (10-20°C) 3. Reduce % Alcohol Optimize->OptSteps Switch Switch to Immobilized (IA/IB) or Chlorinated (IC/ID) Fail->Switch OptSteps->ResultCheck Re-inject

Figure 1: Standard Screening Workflow for Chiral Amines on Polysaccharide Columns.

Experimental Protocol: The "Safe" Screening

This protocol is designed to protect your columns while maximizing the chance of separation.[9]

Pre-requisites:

  • Columns: Chiralpak AD-H & Chiralcel OD-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mm, 5 
    
    
    
    m).[1][10]
  • System: HPLC with UV detection (Diode Array recommended for peak purity).

  • Safety Warning: Never use "Forbidden Solvents" (THF, DCM, Ethyl Acetate, Chloroform) on these coated columns. They will dissolve the stationary phase and destroy the column immediately [4].

Step 1: Mobile Phase Preparation (The Basic Modifier)

For amines, a basic additive is mandatory to suppress silanol interactions.

  • Mobile Phase A: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).[11]

  • Mobile Phase B: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Note: Diethylamine (DEA) is preferred over Triethylamine (TEA) for better solubility in hexane.

Step 2: Sample Preparation[4]
  • Dissolve the racemic amine in the mobile phase (or 100% alcohol if solubility is poor).

  • Concentration: 0.5 – 1.0 mg/mL.

  • Crucial: If the sample is a salt (e.g., Hydrochloride), you must add excess DEA to the sample vial to free the base, or the salt may precipitate in the non-polar mobile phase.

Step 3: The Screen
  • Equilibrate the column at 1.0 mL/min for 20 minutes.

  • Inject 5-10

    
    L of sample.
    
  • Monitor at

    
     (usually 210-254 nm).
    
  • Compare Mobile Phase A (Ethanol) vs. Mobile Phase B (IPA).

    • Insight: Ethanol often provides better efficiency (sharper peaks) due to lower viscosity. IPA often provides higher selectivity (better separation) due to stronger hydrogen bonding capabilities.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Residual silanol interaction.Increase DEA concentration to 0.2%. Ensure column is "H" series (High performance).
Fronting Peaks Column overload or solubility issue.Dilute sample. Check if sample is precipitating in Hexane.
Loss of Resolution Absorbed water or additive memory effect.Flush column with 100% Ethanol (via IPA transition) to "regenerate" the surface.
High Backpressure Clogged frit or precipitation.Reverse flush (if permitted by manufacturer) or replace guard column.
Interaction Mechanism Diagram

Understanding how the separation occurs helps in troubleshooting.

Interaction cluster_CSP Stationary Phase (CSP) cluster_Amine Chiral Amine Analyte Carbamate C=O and N-H Groups (Hydrogen Bonding Sites) Phenyl Phenyl Rings (Pi-Pi Interactions) Structure Chiral Cavity (Steric Inclusion) NH_Group Amine Group (-NH2) Proton Acceptor/Donor NH_Group->Carbamate H-Bonding (Primary Force) Aromatic Aromatic Substituent Aromatic->Phenyl Pi-Pi Stacking Bulky Bulky Alkyl Group Bulky->Structure Steric Fit (Enantioselectivity) Silanol Silica Surface (Si-OH) Silanol->NH_Group Unwanted Ionic Interaction (Causes Tailing) DEA DEA Additive DEA->Silanol Blocks/Caps Sites

Figure 2: Mechanistic interactions between the Chiral Amine, the CSP (AD-H/OD-H), and the protective role of the Basic Additive (DEA).

References
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][4][7][12] Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Cass, Q. B., et al. (2009). Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases.[6][13] Journal of Chromatography A. [Link]

  • Phenomenex. (2020). Chiral Column Care and Use Guide. Retrieved from [Link]

Sources

Comparative

Enantiomeric Purity Determination of (S)-Cyclopropyl(phenyl)methanamine: A Comparative Technical Guide

Topic: Enantiomeric Purity Determination of (S)-Cyclopropyl(phenyl)methanamine Content Type: Publish Comparison Guide Executive Summary (S)-Cyclopropyl(phenyl)methanamine (also known as (S)- -cyclopropylbenzylamine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Purity Determination of (S)-Cyclopropyl(phenyl)methanamine Content Type: Publish Comparison Guide

Executive Summary

(S)-Cyclopropyl(phenyl)methanamine (also known as (S)-


-cyclopropylbenzylamine) is a high-value chiral building block, critical in the synthesis of next-generation cardiovascular therapeutics (e.g., myosin inhibitors for hypertrophic cardiomyopathy). Because the pharmacological potency and toxicity profiles of these drugs are strictly stereodependent, the enantiomeric purity of this intermediate must be rigorously controlled, typically requiring an enantiomeric excess (ee) > 99.5%.

This guide evaluates three distinct methodologies for determining the enantiomeric purity of (S)-cyclopropyl(phenyl)methanamine. As a Senior Application Scientist, I have structured this analysis to prioritize Direct Chiral HPLC as the gold standard, while presenting Chiral Derivatization and NMR Spectroscopy as necessary validation or screening alternatives.

Method 1: Direct Chiral HPLC (The Gold Standard)

Verdict: Best for QC release, high-throughput screening, and process validation.

Direct resolution on polysaccharide-based chiral stationary phases (CSPs) is the industry standard due to its reproducibility and non-destructive nature. For (S)-cyclopropyl(phenyl)methanamine, chlorinated cellulose derivatives have shown superior selectivity compared to traditional amylose columns.

Recommended Protocol
  • Column: Phenomenex Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) or Daicel Chiralcel OZ-3.

    • Scientist's Note: The chloro-substituent in the stationary phase provides unique

      
      -
      
      
      
      interactions that are particularly effective for separating benzylic amines with steric bulk like the cyclopropyl group.
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

    • Critical Additive: The 0.1% DEA is non-negotiable. It suppresses the ionization of the primary amine, preventing peak tailing caused by interaction with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Detection: UV @ 254 nm (aromatic ring) or 220 nm.[1]

  • Temperature: 25°C.

Expected Performance
ParameterValue
Retention Time (

)
Enantiomer 1: ~8-10 min Enantiomer 2: ~12-15 min
Resolution (

)
Typically > 2.5 (Baseline separation)
Limit of Quantitation (LOQ) 0.05% of the minor enantiomer

Validation Check: Always inject a racemic standard first to establish


 for both enantiomers. The elution order can vary based on the specific column batch; verify the (S)-enantiomer peak using an authentic standard.
Method 2: Chiral Derivatization (The Robust Alternative)

Verdict: Best for laboratories lacking specific chiral columns or for confirming HPLC results with an orthogonal method.

This method relies on reacting the enantiomeric mixture with an enantiopure derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on standard achiral C18 columns.

Recommended Reagent: GITC (2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl isothiocyanate)

While Mosher's acid chloride is common, GITC is superior for primary amines because the resulting thioureas are highly stable and absorb strongly in UV.

Experimental Protocol
  • Sample Prep: Dissolve 1 mg of (S)-cyclopropyl(phenyl)methanamine hydrochloride in 500 µL of Acetonitrile (ACN). Add 2 equivalents of Triethylamine (TEA) to neutralize the salt.

  • Derivatization: Add 1.5 equivalents of GITC (dissolved in ACN).

  • Incubation: Shake at room temperature for 30 minutes. The reaction is usually quantitative.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN : Water (0.1% Formic Acid) gradient (40% to 80% ACN over 20 mins).

  • Result: The (S,R)-diastereomer and (R,R)-diastereomer will elute at different times.

Method 3: 1H-NMR with Chiral Solvating Agents (The Rapid Screen)

Verdict: Best for early-stage synthetic development to estimate ee% (roughly +/- 2%) without method development.

Recommended Reagent: (R)-(-)-1,1'-Bi-2-naphthol [(R)-BINOL]

(R)-BINOL forms a hydrogen-bonded complex with the amine. The anisotropic effect of the naphthyl rings causes the protons of the cyclopropyl or benzylic group to shift differently for the (S) and (R) enantiomers.

Protocol
  • Solvent: dissolve ~5 mg of the amine free base in 0.6 mL of

    
    .
    
  • Addition: Add 1 to 2 equivalents of (R)-BINOL.

  • Observation: Focus on the benzylic proton (methine CH) signal (~3.5 ppm). In the presence of the CSA, this singlet/doublet will split into two distinct sets of signals corresponding to the enantiomers.

  • Calculation: Integration of the split peaks yields the enantiomeric ratio.

Comparative Analysis Summary
FeatureMethod 1: Direct Chiral HPLCMethod 2: Derivatization (GITC)Method 3: NMR w/ CSA
Accuracy High (>99.9% certainty)High (depends on reagent purity)Moderate (approx. +/- 2%)
Sensitivity Excellent (trace impurity detection)GoodLow (requires mg quantities)
Throughput High (15 min/sample)Low (requires reaction time)Medium (requires manual integration)
Cost High (Column ~$1000+)Low (Standard columns used)Low (Reagents are cheap)
Skill Level ModerateHigh (Chemical handling)High (Spectral interpretation)
Visualization of Workflows
Figure 1: Method Selection Decision Tree

This diagram guides the researcher to the appropriate method based on their immediate constraints (equipment availability, accuracy needs).

MethodSelection Start Start: Determine Purity of (S)-Cyclopropyl(phenyl)methanamine HighAccuracy Is >99.5% Accuracy Required? (e.g., QC Release) Start->HighAccuracy ChiralColumn Is a Chiral Column (Cellulose-2/OZ-3) Available? HighAccuracy->ChiralColumn Yes QuickCheck Is this a rough synthetic check? HighAccuracy->QuickCheck No DirectHPLC METHOD 1: Direct Chiral HPLC (Hex/EtOH/DEA) ChiralColumn->DirectHPLC Yes Derivatization METHOD 2: Derivatization w/ GITC (Run on C18) ChiralColumn->Derivatization No QuickCheck->Derivatization No (Need record) NMR METHOD 3: 1H-NMR with (R)-BINOL QuickCheck->NMR Yes

Caption: Decision matrix for selecting the optimal analytical technique based on accuracy requirements and resource availability.

Figure 2: Chiral Derivatization Mechanism

Visualizing how the achiral enantiomers are converted into separable diastereomers using GITC.

Derivatization Enantiomers Enantiomeric Mixture (S)-Amine + (R)-Amine Reaction Reaction: Nucleophilic Addition Enantiomers->Reaction Reagent Reagent: GITC (Enantiopure) Reagent->Reaction Diastereomers Diastereomeric Thioureas (S)-Amine-GITC + (R)-Amine-GITC Reaction->Diastereomers Separation Separation on Achiral C18 (Different Physical Properties) Diastereomers->Separation

Caption: The chemical transformation of enantiomers into diastereomers using GITC, enabling separation on standard reverse-phase columns.

References
  • Phenomenex Technical Notes. Chiral Separation of Enantiomers using Lux Polysaccharide Columns. Phenomenex.[2] Link

  • Google Patents. USRE50050E1 - Pyrimidinedione compounds against cardiac conditions. (Describes the specific synthesis and chiral HPLC resolution of (S)-cyclopropyl(phenyl)methanamine using Cellulose-2 columns). Link

  • Sigma-Aldrich. GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) Product Sheet.Link

  • Wainer, I. W.Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc. (Standard reference for chiral amine resolution principles).
  • BenchChem. (S)-Cyclopropyl(phenyl)methanamine hydrochloride Product Comparison and Analysis.Link

Sources

Validation

Spectroscopic Characterization of (S)-Cyclopropyl(phenyl)methanamine Salts: A Technical Comparison Guide

Topic: Spectroscopic Characterization of (S)-Cyclopropyl(phenyl)methanamine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary (S)-C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of (S)-Cyclopropyl(phenyl)methanamine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

(S)-Cyclopropyl(phenyl)methanamine (CAS: 321863-61-0) is a high-value chiral building block used in the synthesis of inhibitors for transporters and G-protein coupled receptors.[1][2] Its rigid cyclopropyl moiety confers unique steric and electronic properties compared to standard benzylamines.[2]

This guide compares the two most critical salt forms encountered during its development:

  • The Hydrochloride (HCl) Salt: The industry standard for isolation, storage, and biological testing due to its high crystallinity and stability.[2]

  • The Tartrate Salt: The primary diastereomeric salt used for chiral resolution and enantiomeric purity determination.[2]

Understanding the spectroscopic distinctions between these salts is vital for process control, ensuring that the "resolution" salt is fully converted to the "pharmaceutical" salt without residual resolving agent.[2]

Salt Selection & Performance Comparison

The Hydrochloride Salt (The "Storage Standard")[2]
  • Role: Final product form, storage, biological assays.

  • Key Attribute: Achiral counter-ion (

    
    ) results in a simplified NMR spectrum where enantiomers are magnetically equivalent.[1][2]
    
  • Performance:

    • Thermal Stability: High melting point (~232–237 °C) indicates a robust crystal lattice suitable for long-term storage.[1][2]

    • Solubility: High water solubility; sparingly soluble in non-polar organics, facilitating purification by precipitation.[2]

The L-Tartrate Salt (The "Resolution Standard")[1][2]
  • Role: Intermediate for chiral resolution (optical resolution) and absolute configuration determination.[1][2]

  • Key Attribute: Chiral counter-ion (L-Tartrate) creates a diastereomeric environment.[1][2] This induces magnetic non-equivalence (anisochrony) in the NMR signals of the (R) and (S) amine enantiomers, allowing for "self-indicating" enantiomeric excess (ee) determination without chiral HPLC.[1][2]

  • Performance:

    • Crystallinity: Forms distinct prismatic crystals that allow for the physical separation of the (S)-amine-L-tartrate from the (R)-amine-L-tartrate.[1][2]

    • Solubility: Differential solubility in methanol/ethanol is the mechanism of action for the resolution process.[2]

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Characterization

The most distinct difference lies in the chemical shifts of the benzylic proton (


-CH) and the cyclopropyl methine  proton.[1][2]
Feature(S)-Amine · HCl(S)-Amine[1][2][3][4][5] · L-Tartrate
Solvent

or


(Preferred for H-bonding)

-CH Proton

3.60 - 3.70 ppm (d)
Appears as a sharp doublet.[1]

3.85 - 4.10 ppm (m)
Shifted downfield due to H-bonding with tartrate carboxylates.[1][2]
Cyclopropyl (-CH)

1.20 - 1.35 ppm (m)

1.10 - 1.25 ppm (m)
Slight shielding observed.[1][2]
Counter-ion Signals None (Cl is silent).[1][2]

4.30 ppm (s, 2H)
Diagnostic singlet for Tartrate CH-OH protons.[1][2]
Chiral Discrimination None. Enantiomers overlap perfectly.[1][2]Distinct. If (R)-amine is present, the

-CH signal may split or show a "shadow" peak

ppm.[1][2]
Infrared Spectroscopy (FT-IR)
  • HCl Salt: Dominated by the broad ammonium band (

    
     stretch) at 2800–3000 
    
    
    
    and sharp aromatic overtones.[1][2] The fingerprint region is clean.[2]
  • Tartrate Salt: Shows additional strong carbonyl stretching bands (

    
    ) from the carboxylate groups at 1600–1700 
    
    
    
    and broad
    
    
    stretching from the tartrate hydroxyls, making the spectrum more complex.[1][2]
Physical Properties Table[1]
Property(S)-Cyclopropyl(phenyl)methanamine HCl (S)-Cyclopropyl(phenyl)methanamine L-Tartrate
Physical Form White Crystalline PowderWhite to Off-White Prisms/Needles
Melting Point 232 - 237 °C (Decomposes)160 - 180 °C (Varies by solvate)
Hygroscopicity Low (Non-hygroscopic)Moderate (Often forms hydrates)
Stoichiometry 1:1 (Amine : Cl)Often 1:1 or 2:1 (Amine : Tartrate)

Experimental Protocols

Protocol: Salt Formation & Conversion

This workflow describes converting the crude free base into the Tartrate salt for purification, then to the HCl salt for final isolation.[2]

Step 1: Resolution/Purification (Tartrate Formation) [1][2]

  • Dissolve crude cyclopropyl(phenyl)methanamine (10 mmol) in Methanol (20 mL) .

  • In a separate flask, dissolve L-(+)-Tartaric acid (10 mmol) in Methanol (20 mL) .

  • Add the acid solution to the amine solution slowly at 60 °C.

  • Allow to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.

  • Filter the white crystals (The (S)-amine-L-tartrate diastereomer typically crystallizes out, while the (R)-isomer remains in solution).[1][2]

  • Validation: Check MP. If <160 °C, recrystallize from MeOH.

Step 2: Free Basing

  • Suspend the Tartrate salt in water.[2]

  • Add 2M NaOH until pH > 12.

  • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Dry organic layer over

    
     and evaporate to obtain the pure (S)-Free Base oil.[1][2]
    

Step 3: HCl Salt Formation

  • Dissolve the (S)-Free Base in Diethyl Ether (Et2O) .[1][2]

  • Cool to 0 °C in an ice bath.

  • Add 2M HCl in Diethyl Ether dropwise. A heavy white precipitate will form immediately.[2]

  • Stir for 30 minutes, filter, and wash with cold ether.

  • Dry under vacuum to yield (S)-cyclopropyl(phenyl)methanamine HCl.[1][2]

Protocol: Spectroscopic Purity Assay

Self-validating method to ensure no Tartrate remains in the final HCl product.[1][2]

  • Sample Prep: Dissolve 10 mg of the final HCl salt in 0.6 mL

    
    .
    
  • Acquisition: Run a standard 1H NMR (16 scans).

  • Analysis:

    • Integrate the aromatic protons (5H,

      
       7.3-7.5).[1][2]
      
    • Check for the Tartrate Singlet at

      
       4.3-4.5 ppm.[1][2]
      
    • Pass Criteria: The integral at

      
       4.3 must be < 1% relative to the single benzylic proton at 
      
      
      
      3.6.[2]

Workflow Visualization

G cluster_QC Quality Control Check Start Racemic/Crude Cyclopropyl(phenyl)methanamine Tartrate Add L-Tartaric Acid (in MeOH) Start->Tartrate Crystallization Fractional Crystallization (Separates Diastereomers) Tartrate->Crystallization Solid Solid Precipitate: (S)-Amine · L-Tartrate Crystallization->Solid (S)-isomer crystallizes Liquor Mother Liquor: (R)-Amine · L-Tartrate Crystallization->Liquor (R)-isomer stays in solution Base Free Basing (NaOH / DCM) Solid->Base HCl_Step Add HCl in Ether Base->HCl_Step Final Final Product: (S)-Amine · HCl (MP: 232-237°C) HCl_Step->Final QC 1H NMR in D2O Check for Tartrate Peak @ 4.3ppm Final->QC

Figure 1: Purification and Salt Switching Workflow. This pathway ensures optical purity via the Tartrate salt before conversion to the stable HCl form.[2]

References

  • Synthesis and General Properties

    • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles."[2] Chemical Communications, (18), 1792-1793. Link

  • HCl Salt Characterization

    • Sigma-Aldrich.[1][2][5][6][7] "Product Specification: (S)-Cyclopropyl(phenyl)methanamine hydrochloride." Sigma-Aldrich Catalog. Link

  • Chiral Resolution Methodologies

    • Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (General reference for Tartaric acid resolution of benzylic amines).

  • Spectroscopic Data Sources

    • PubChem.[2][8][9] "Cyclopropyl(phenyl)methanamine | C10H13N."[2] National Library of Medicine.[2] Link[1][2]

  • Safety & Handling

    • Leyan.[2][5] "MSDS for (S)-Cyclopropyl(phenyl)methanamine hydrochloride." Link

Sources

Comparative

comparing synthetic routes for (S)-alpha-cyclopropylbenzylamine yield

This guide provides a technical comparison of synthetic routes for (S)- -cyclopropylbenzylamine (also known as (S)-cyclopropyl(phenyl)methanamine). It is designed for medicinal chemists and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthetic routes for (S)-


-cyclopropylbenzylamine  (also known as (S)-cyclopropyl(phenyl)methanamine). It is designed for medicinal chemists and process development scientists requiring high enantiopurity (

) and scalable protocols.

Executive Summary

MetricRoute A: Ellman Auxiliary Route B: Classical Resolution Route C: Biocatalytic Transamination
Primary Mechanism Diastereoselective Imine ReductionDiastereomeric Salt CrystallizationEnzymatic Amine Transfer
Starting Material Cyclopropyl Phenyl KetoneRacemic AmineCyclopropyl Phenyl Ketone
Yield (Isolated) High (75–85%) Low to Medium (30–40%)High (80–95%) [enzyme dependent]
Enantiomeric Excess >98%

>99%

(after recrystallization)
>99%

Scalability Excellent (kg scale)Good (commodity chemicals)Excellent (Green chemistry)
Cost Driver Chiral Sulfinamide AuxiliaryYield loss (max 50% theoretical)Enzyme screening/cost
Recommendation Best for Drug Discovery/Early Dev Best for Low-Tech/Low-Cost Bulk Best for Green Manufacturing

Detailed Technical Analysis

Route A: The Ellman Sulfinamide Protocol (Precision Synthesis)

This is the industry-standard method for generating chiral amines during the lead optimization phase. It relies on (S)-tert-butanesulfinamide as a chiral ammonia equivalent.[1]

  • Mechanism: Condensation of cyclopropyl phenyl ketone with the chiral sulfinamide yields a chiral

    
    -sulfinyl ketimine. The bulky tert-butyl group directs the subsequent hydride attack to the Re-face or Si-face (depending on conditions), establishing the stereocenter with high fidelity.
    
  • Key Advantage: Predictable stereochemistry and high yields.[2] The sulfinyl group also acts as a protecting group that is easily removed.

  • Protocol Overview:

    • Condensation: Ketone + (S)-tBu-Sulfinamide + Ti(OEt)

      
      
      
      
      
      Sulfinyl Imine.
    • Reduction: Imine + NaBH

      
      
      
      
      
      Sulfinamide (Diastereoselective).
    • Hydrolysis: Sulfinamide + HCl/MeOH

      
       Chiral Amine HCl Salt.
      
Route B: Classical Resolution (Tartaric Acid)

A traditional approach suitable when the racemic amine is commercially available or easily synthesized (e.g., via reductive amination of the ketone with ammonia).

  • Mechanism: Reaction of the racemic amine with a chiral acid forms two diastereomeric salts with different solubilities.[3][4][5]

  • Resolving Agent: (R,R)-(+)-Tartaric acid is the standard resolving agent for

    
    -branched benzylamines.
    
  • Key Limitation: The theoretical maximum yield is 50%. Recycling the undesired enantiomer requires racemization and re-processing, increasing labor.

Route C: Biocatalytic Transamination (Next-Gen Synthesis)

Using


-Transaminases (ATAs), this route converts the ketone directly to the chiral amine in a single step using an amine donor (e.g., isopropylamine) and a cofactor (PLP).
  • Mechanism: The enzyme binds the ketone and the amine donor, transferring the amine group stereoselectively.[6]

  • Key Advantage: 100% theoretical yield (no resolution loss) and ambient reaction conditions.

  • Challenge: Requires screening a library of ATAs (e.g., Codexis or Johnson Matthey kits) to find an enzyme that accepts the bulky cyclopropyl/phenyl motif.

Experimental Protocols

Protocol A: Ellman Sulfinamide Route (Recommended)

Target: (S)-


-cyclopropylbenzylamine Hydrochloride

Step 1: Imine Formation

  • Charge a dried flask with Cyclopropyl phenyl ketone (10.0 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (11.0 mmol).

  • Add anhydrous THF (50 mL) followed by Ti(OEt)

    
      (20.0 mmol) under N
    
    
    
    .
  • Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.

  • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring (forms a thick white paste of TiO

    
    ). Dilute with EtOAc. Filter through Celite. Wash organic phase with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Result:

    
    -sulfinyl ketimine (usually used directly without column chromatography).
    

Step 2: Diastereoselective Reduction

  • Dissolve the crude ketimine in dry THF (50 mL) and cool to -48°C (using MeCN/dry ice bath) to maximize diastereoselectivity.

  • Add NaBH

    
      (30.0 mmol) followed by slow addition of MeOH (2 mL) to activate the borohydride.
    
  • Stir at -48°C for 4 hours, then warm to RT.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[7] Purify via silica gel chromatography (Hexane/EtOAc).
    
  • Result: Pure sulfinamide intermediate (

    
    ).
    

Step 3: Cleavage

  • Dissolve sulfinamide in MeOH (20 mL).

  • Add 4M HCl in Dioxane (5 mL). Stir at RT for 1 hour.

  • Concentrate to dryness.[7] Triturate with Et

    
    O to obtain the white solid.
    
  • Final Yield: Typically 75–85% overall.

Protocol B: Classical Resolution

Target: (S)-


-cyclopropylbenzylamine (Free Base)
  • Salt Formation: Dissolve Racemic

    
    -cyclopropylbenzylamine  (100 mmol) in hot Methanol (150 mL).
    
  • Add (R,R)-(+)-Tartaric acid (100 mmol) dissolved in hot Methanol (100 mL).

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight. The (S)-amine-(R,R)-tartrate salt typically crystallizes out (verify specific rotation).

  • Filtration: Filter the white crystals.

  • Recrystallization: Recrystallize the salt from hot methanol twice to upgrade

    
     to >99%.
    
  • Free Basing: Suspend the salt in water, add 2M NaOH until pH > 12. Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Final Yield: ~30–35% (relative to racemic start).

Comparative Data & Visualization

Pathway Visualization (Ellman Route)

EllmanRoute Start Cyclopropyl Phenyl Ketone Imine Chiral N-Sulfinyl Ketimine Start->Imine Ti(OEt)4, THF, Reflux Aux (S)-tBu-Sulfinamide Aux->Imine Inter Sulfinamide Diastereomer (>98:2 dr) Imine->Inter Stereoselective Hydride Attack Red NaBH4 Reduction (-48°C) Red->Inter Product (S)-alpha-Cyclopropylbenzylamine HCl Salt Inter->Product Auxiliary Removal Cleave HCl Hydrolysis Cleave->Product

Caption: Workflow for the asymmetric synthesis via Ellman's auxiliary. The stereochemistry is determined during the reduction step.

Decision Matrix: Which Route to Choose?

DecisionTree Start Start: Need (S)-alpha-Cyclopropylbenzylamine Q1 Is the Racemic Amine available cheap? Start->Q1 Q2 Is >99% ee critical immediately? Q1->Q2 No (Must synthesize) RouteB Route B: Classical Resolution (Tartaric Acid) Q1->RouteB Yes RouteA Route A: Ellman Synthesis (High Reliability) Q2->RouteA Yes (Discovery/MedChem) RouteC Route C: Biocatalysis (Long-term Scale Up) Q2->RouteC No (Process Dev/Green Chem)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on project stage and material availability.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[2] Accounts of Chemical Research, 2002.

  • BenchChem. "(S)-Cyclopropyl(phenyl)methanamine hydrochloride Product Guide." BenchChem Data Repository, 2025.

  • Cogan, D. A., et al. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society, 1998.

  • Nugent, T. C., & El-Shazly, M. "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 2010. (Review of Transaminase applications).

  • Sigma-Aldrich. "Technical Bulletin: Resolution of Racemic Amines using Tartaric Acid."

Sources

Validation

Technical Guide: Reference Standard Qualification for (S)-Cyclopropyl(phenyl)methanamine

[1] Executive Summary & Strategic Context (S)-Cyclopropyl(phenyl)methanamine [CAS: 844470-80-0 (HCl salt); 321863-61-0 (Free base)] is a high-value chiral building block used in the synthesis of complex pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Context

(S)-Cyclopropyl(phenyl)methanamine [CAS: 844470-80-0 (HCl salt); 321863-61-0 (Free base)] is a high-value chiral building block used in the synthesis of complex pharmaceutical intermediates.[1] Its rigid cyclopropyl moiety confers unique metabolic stability and conformational restriction to drug candidates.[1][2][3]

For drug development professionals, the critical quality attribute (CQA) of this material is its Enantiomeric Excess (ee) .[1] Using a reference standard with ill-defined optical purity can propagate errors through the entire synthesis chain, leading to regulatory hold-ups or failed batch releases.[1]

This guide compares the performance of Commercial "Research Grade" Standards against In-House Qualified Primary Standards . It provides a self-validating protocol to characterize this specific amine, ensuring your analytical data meets the rigor required for IND/NDA submissions.[1][2]

Comparative Analysis: Analytical Methodologies

To validate a reference standard for (S)-cyclopropyl(phenyl)methanamine, one must rely on orthogonal analytical techniques.[1] The following table compares the three primary methodologies used to determine the purity and performance of the standard itself.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Chiral GC Method C: ¹H-NMR Derivatization
Principle Amylose-based CSP interactionCyclodextrin-based volatility separationDiastereomeric salt formation (Mosher's Acid)
Resolution (

)
High (>2.5) Moderate (1.5 - 2.[1]0)Variable (Dependent on shift dispersion)
Limit of Quantitation 0.05% (Trace enantiomer detection)0.1%~1-2% (Low sensitivity for trace impurities)
Sample Prep Simple dissolutionDerivatization often required to improve volatilityComplex in-situ reaction
Throughput High (15-20 min/run)Medium (30-45 min/run)Low (Manual data processing)
Suitability QC Release & Standard Qualification Volatile impurity analysisStructure elucidation & absolute config confirmation
Expert Insight: Why HPLC is the Gold Standard

While NMR is excellent for confirming identity, it lacks the dynamic range to quantify the 0.1% (R)-enantiomer impurity often present in commercial "99%" standards.[1] For rigorous qualification, Normal-Phase Chiral HPLC using an amylose-based column is the only method that provides the sensitivity required for pharmaceutical standards.[1]

Technical Protocol: The "Self-Validating" Qualification System

Do not accept a Certificate of Analysis (CoA) at face value for critical path materials.[1][2] Use this protocol to convert a commercial "Research Chemical" into a "Qualified Reference Standard."

Phase 1: Structural Identity (The "Fingerprint")

Before assessing purity, confirm the salt form.[1] Commercial sources often supply the Hydrochloride (HCl) salt due to its superior stability over the free base, which is a liquid prone to carbonate formation.[1]

  • Technique: ¹H-NMR (400 MHz, DMSO-d₆).

  • Key Diagnostic Signals:

    • 
       0.3–0.6 ppm (4H, m, cyclopropyl methylene).
      
    • 
       1.3 ppm (1H, m, cyclopropyl methine).[1]
      
    • 
       3.6 ppm (1H, d, chiral benzylic proton).[1]
      
    • 
       7.2–7.5 ppm (5H, m, phenyl ring).
      
    • Validation Check: Integration ratio of Phenyl : Cyclopropyl must be exactly 5:5.[1][2]

Phase 2: Enantiomeric Purity (The Critical Step)

This workflow utilizes a specific chiral stationary phase (CSP) known to resolve phenyl-cyclopropyl amines effectively.[1]

Instrument: HPLC with UV/Vis (DAD) Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[1] Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

  • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine. Flow Rate: 1.0 mL/min.[1][2] Temperature: 25°C. Detection: 220 nm.[1][2]

Self-Validation Criteria:

  • Resolution (

    
    ):  Must be > 2.0 between the (R) and (S) peaks.[1][2]
    
  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, increase DEA concentration to 0.2%.[1][2]
    
Phase 3: Potency Assignment (Mass Balance Approach)

To use the material as a quantitative standard, calculate the "As-Is" Potency (


).[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

graphic Purity
×
(
100
%
−
%
Water
−
%
Residual Solvents
)
×
MW
free base
MW
salt
P{as-is}graphic Purity} \times (100% - % \text{Water}
[1]
  • Chromatographic Purity: Determined by HPLC-UV (C18 column, Gradient ACN/Water + 0.1% TFA).

  • Water: Karl Fischer (KF) titration.[1][2]

  • Residual Solvents: TGA or Headspace GC.[1][2]

Visualization: Standard Qualification Workflow

The following diagram outlines the decision logic for accepting or rejecting a candidate reference standard based on the data generated above.

G Start Candidate Material (Commercial Source) Identity Phase 1: Identity Check (1H-NMR / MS) Start->Identity Decision1 Matches Structure? Identity->Decision1 Chiral Phase 2: Chiral HPLC (Chiralpak AD-H) Decision2 ee > 99.0%? Chiral->Decision2 Purity Phase 3: Chemical Purity (RP-HPLC + KF + TGA) Decision3 Total Purity > 98.0%? Purity->Decision3 Decision1->Chiral Yes Reject REJECT / RE-PURIFY Decision1->Reject No Decision2->Purity Yes Decision2->Reject No (Enrichment needed) Qualified QUALIFIED PRIMARY STANDARD (Assign Potency) Decision3->Qualified Yes Decision3->Reject No

Figure 1: Decision tree for the qualification of (S)-cyclopropyl(phenyl)methanamine reference standards.

References

  • BenchChem. (S)-Cyclopropyl(phenyl)methanamine hydrochloride Technical Guide. Retrieved from (Verified Source for Physical Properties).[1]

  • Sigma-Aldrich (Merck). Product Specification: (S)-Cyclopropyl(phenyl)methanamine hydrochloride.[1][2] Retrieved from (Verified Source for Safety & Handling).[1]

  • PubChem. Compound Summary: Cyclopropyl(phenyl)methanamine.[1][2] Retrieved from (Verified Source for GHS Hazards).[1]

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H. (General reference for Amylose-based separation conditions described in Protocol Phase 2).

Sources

Safety & Regulatory Compliance

Safety

(S)-cyclopropyl(phenyl)methanamine proper disposal procedures

Executive Summary & Scope This technical guide defines the authoritative protocols for the containment, waste stream classification, and final disposal of (S)-cyclopropyl(phenyl)methanamine (CAS: 321863-61-0 for free bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide defines the authoritative protocols for the containment, waste stream classification, and final disposal of (S)-cyclopropyl(phenyl)methanamine (CAS: 321863-61-0 for free base; 844470-80-0 for HCl salt).

As a chiral benzylic amine, this compound presents specific challenges regarding basicity, potential toxicity, and chemical incompatibility. Improper disposal can lead to exothermic reactions with acids or the formation of hazardous byproducts if mixed with oxidizers. This guide is designed for researchers and safety officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[1] This compound is a primary amine attached to a cyclopropyl and phenyl group. Its structural strain (cyclopropane ring) and basicity dictate its handling.

Parameter Technical Specification
Chemical Name (S)-Cyclopropyl(phenyl)methanamine
CAS Number 321863-61-0 (Free Base) / 844470-80-0 (HCl Salt)
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Physical State Solid (typically white to off-white powder) or viscous oil (free base)
Acidity/Basicity Weak Base (pKb ~4-5); forms salts with acids.[2][3][4]
GHS Classification Acute Tox. 3 (Oral) ; Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3.
Signal Word DANGER (due to acute toxicity potential)
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides, strong acids.

Scientist's Note: The cyclopropyl moiety adds significant ring strain (~27.5 kcal/mol). While kinetically stable under standard storage, it can be reactive under radical conditions or strong acidic catalysis. Never mix this waste with heavy metal oxidizers (e.g., Chromic acid, Permanganates) as the amine oxidation can be vigorous.

Pre-Disposal Handling & Segregation

The Golden Rule of Amine Disposal: Segregation prevents "accidental chemistry" in the waste drum.

Segregation Protocols
  • Do NOT mix with:

    • Acids: Mixing with concentrated acids (H₂SO₄, HNO₃) generates immediate heat (exotherm) and can pressurize waste containers.

    • Oxidizers: Amines can be oxidized to nitro compounds or nitrosamines (some of which are potent carcinogens) when mixed with nitrating agents or strong oxidizers.

    • Halogenated Solvents: While generally stable, avoid long-term storage of amines with alkyl halides to prevent quaternary ammonium salt formation, which can alter waste physical properties.

Waste Stream Classification

Under US EPA RCRA regulations, this compound is not a P-listed or U-listed waste by specific name. However, it must be characterized by its properties:

  • Solid Waste: Classify as "Hazardous Waste, Solid, Toxic, N.O.S. (Not Otherwise Specified)."

  • Liquid Waste (Free Base): If the pH is >12.5, it carries the D002 (Corrosivity) characteristic.

  • Toxicity: Due to H301/H302 classification, it must be treated as toxic waste.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal (Powder/Crystals)

Applicable for expired reagent or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the free base is wet/oily, as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: (S)-Cyclopropyl(phenyl)methanamine (100%).

    • Hazards: Toxic, Irritant.

  • Double Containment: Place the primary container inside a clear secondary zip-lock bag to contain any potential dust generation during transport.

  • Disposal Path: Transfer to the facility's Solid Organic Waste stream destined for incineration .

    • Why Incineration? High-temperature incineration (Rotary Kiln) ensures complete destruction of the cyclopropyl ring and amine functionality, converting them to N₂, CO₂, and H₂O.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for reaction mixtures or mother liquors.

  • pH Check: If the solution is highly basic (pH > 11), do not add directly to a general organic solvent drum containing acidic residues (e.g., acetic acid waste).

  • Neutralization (Optional but Recommended for Bulk):

    • Procedure: Slowly add dilute Hydrochloric Acid (1M or 2M) to the amine solution while stirring until pH is neutral (pH 6-8).

    • Benefit: This converts the volatile free base into the non-volatile hydrochloride salt, reducing vapor pressure and inhalation risk.

  • Solvent Compatibility:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Toluene.

    • Halogenated Stream: If dissolved in DCM or Chloroform.

  • Transfer: Pour into the appropriate solvent waste carboy. Record the volume and concentration on the waste log.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container.

  • Defacing: Cross out the original label and mark "EMPTY" or "Triple Rinsed."

  • Final Step: Discard the clean container in standard lab trash or glass recycling, depending on facility rules.

Emergency Spill Response (Amine Specific)

Scenario: You have spilled 5g of solid (S)-cyclopropyl(phenyl)methanamine on the bench.

  • Evacuate & Ventilate: Amines have distinct odors and can cause respiratory irritation. Clear the immediate area.[5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or half-mask respirator.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent spreading.

  • Cleanup:

    • Dry Spill: Gently sweep up using a dustpan or scoop. Avoid creating dust.[6]

    • Wet/Oily Spill: Cover with an absorbent material (vermiculite or commercial amine spill kit).

  • Decontamination: Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid). This neutralizes any residual amine, converting it to a water-soluble salt that is easily wiped away.

  • Disposal: Place all cleanup materials (gloves, wipes, scoop) into a plastic bag, seal it, and label as "Hazardous Waste - Debris contaminated with Toxic Amine."

Visual Workflow: Disposal Decision Tree

The following logic gate ensures you select the correct waste stream based on the physical state and chemical environment of the amine.

AmineDisposal Start Start: (S)-Cyclopropyl(phenyl)methanamine Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidCont Containerize in HDPE/Glass SolidPath->SolidCont LiquidpH Check pH / Solvent LiquidPath->LiquidpH SolidLabel Label: Toxic Solid Waste SolidCont->SolidLabel Incineration FINAL DISPOSAL: High-Temp Incineration SolidLabel->Incineration HighpH Basic (pH > 10) LiquidpH->HighpH Free Base NeutralpH Neutral/Acidic LiquidpH->NeutralpH Salt Form Neutralize Neutralize with Dilute Acid (Optional) to reduce volatility HighpH->Neutralize SolventCheck Identify Solvent NeutralpH->SolventCheck Neutralize->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., MeOH, Toluene) SolventCheck->NonHaloStream No Halogens HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision logic for the segregation and disposal of (S)-cyclopropyl(phenyl)methanamine waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 321863-61-0, (S)-Cyclopropyl(phenyl)methanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-cyclopropyl(phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(S)-cyclopropyl(phenyl)methanamine
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